trans-1,2-Dichlorocyclohexane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-1,2-dichlorocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEZIBFVJYNETN-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022126 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
822-86-6 | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=822-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dichlorocyclohexane, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1,2-Dichlorocyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-1,2-dichlorocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.367 | |
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| Record name | 1,2-DICHLOROCYCLOHEXANE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRN932MS48 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
trans-1,2-Dichlorocyclohexane chemical properties
An In-depth Technical Guide to the Chemical Properties of trans-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a halogenated hydrocarbon with significant applications as an intermediate in organic synthesis.[1] We will delve into its core chemical properties, focusing on the stereochemical nuances that govern its reactivity, spectroscopic signature, and practical handling. The content is structured to provide not just factual data, but also the mechanistic reasoning behind its behavior, offering field-proven insights for laboratory applications.
This compound is an organic compound featuring a cyclohexane ring substituted with two chlorine atoms on adjacent carbons (C1 and C2) in a trans configuration.[1] This stereochemical arrangement, where the substituents are on opposite sides of the ring, is fundamental to its chemical properties and dictates its three-dimensional structure.[2]
The molecule's molecular formula is C₆H₁₀Cl₂ and it has a molecular weight of approximately 153.05 g/mol .[3][4]
Chair Conformations: The Diaxial vs. Diequatorial Equilibrium
The cyclohexane ring is not planar; it predominantly exists in a puckered "chair" conformation to minimize angular and torsional strain. For a trans-1,2-disubstituted cyclohexane, this results in a dynamic equilibrium between two distinct chair conformers: one where both chlorine atoms occupy equatorial positions (diequatorial) and another where they both occupy axial positions (diaxial).[5][6]
The diequatorial conformer is significantly more stable and, therefore, the predominant form at equilibrium.[5][7] This stability arises from the minimization of steric hindrance.[1] In the diaxial conformation, the axial chlorine atoms experience significant steric repulsion from the two other axial hydrogen atoms on the same side of the ring (1,3-diaxial interactions).[7] The equatorial positions are less sterically crowded, making the diequatorial arrangement energetically favorable.[7] This conformational preference is a critical factor influencing the molecule's reactivity.
Physical and Spectroscopic Properties
This compound is a clear, colorless to pale yellow liquid at room temperature.[3] It is characterized by low volatility and is more soluble in organic solvents than in water.[1]
Physical Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂ | [1][3] |
| Molecular Weight | 153.05 g/mol | [4][8] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 193-194 °C | [9] |
| Melting Point | -6.1 °C | [9] |
| Density | 1.164 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.4917 | [9] |
| Flash Point | 66 °C |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of this compound.
-
¹H NMR Spectroscopy : In a solvent like CDCl₃, the proton NMR spectrum would show complex multiplets for the methine protons (CH-Cl) and the methylene protons (-CH₂-) of the cyclohexane ring. The precise chemical shifts and coupling constants are dependent on whether the proton is axial or equatorial.[9]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum provides clearer signals. In CDCl₃, distinct peaks are observed for the carbon atoms bonded to chlorine and the other methylene carbons in the ring.[9][10]
-
Infrared (IR) Spectroscopy : The IR spectrum, typically run as a liquid film, will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[9]
-
Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion peak (M⁺). A key diagnostic feature is the isotopic pattern for two chlorine atoms, which will result in a characteristic M, M+2, and M+4 peak ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.[8]
Synthesis and Chemical Reactivity
The synthesis of 1,2-dichlorocyclohexanes often involves the chlorination of cyclohexene. However, achieving high stereoselectivity for the trans isomer over the cis isomer requires careful selection of reagents and conditions. For instance, one documented method involves the reaction of cyclohexene with benzenesulphonyl chloride under Friedel-Crafts conditions to yield this compound.[11] Conversely, syntheses targeting the cis isomer often proceed through a cyclohexene oxide intermediate to control the stereochemistry.[12][13]
The reactivity of this compound is dominated by elimination and substitution pathways, both of which are profoundly influenced by the conformational equilibrium discussed earlier.
E2 Elimination Reaction
The bimolecular elimination (E2) reaction is a cornerstone of this molecule's reactivity. The mechanism has a strict stereochemical requirement: the beta-proton and the leaving group (chlorine) must be in an anti-periplanar (180°) arrangement for the reaction to proceed.[14][15]
For a cyclohexane ring, this anti-periplanar geometry can only be achieved when both the hydrogen and the leaving group are in axial positions.[14][15] This has a critical consequence for this compound: the E2 elimination must proceed through the less stable diaxial conformer. The energy barrier to achieve this conformation means that the overall rate of E2 elimination for the trans isomer can be significantly slower than for its cis counterpart (where an axial chlorine and an adjacent axial hydrogen can be more readily achieved in a stable conformation).[14][16]
Nucleophilic Substitution (SN2)
Nucleophilic substitution reactions are also possible but are subject to similar steric and conformational constraints. The SN2 mechanism requires a backside attack by the nucleophile, which is sterically favored when the leaving group is in an axial position. Attack at an equatorial C-Cl bond is hindered by the ring itself. Therefore, like the E2 reaction, efficient SN2 reactions on this substrate also benefit from the molecule adopting the less stable diaxial conformation.
Safety and Handling
As a chemical intermediate, proper handling of this compound is imperative. It is classified as a hazardous substance.
-
GHS Hazard Classification : The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4]
-
Precautionary Measures : Standard laboratory safety protocols should be strictly followed.
-
Prevention : Avoid breathing vapors and ensure use in a well-ventilated area or outdoors.[3] Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection.[3]
-
Response : In case of skin contact, wash with plenty of water. If skin or eye irritation persists, seek medical attention.[3] If inhaled, move the person to fresh air.[3]
-
Storage : Store in a well-ventilated place and keep the container tightly closed.[3]
-
Experimental Protocol: Base-Mediated E2 Elimination
This protocol provides a representative workflow for the elimination of HCl from this compound. The choice of a strong, sterically hindered base like potassium tert-butoxide (KOtBu) favors the E2 pathway over competing SN2 reactions.
Objective: To synthesize 3-chlorocyclohexene via E2 elimination.
Methodology:
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer. The system is flushed with dry nitrogen to ensure an inert atmosphere, which is critical as the alkoxide base is moisture-sensitive.
-
Reagent Addition: Add anhydrous tetrahydrofuran (THF) (20 mL) to the flask, followed by potassium tert-butoxide (1.2 equivalents). Stir the mixture to form a solution/slurry. THF is a suitable aprotic solvent that can dissolve both the substrate and the base.
-
Substrate Introduction: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirring base solution at 0 °C (ice bath). The slow, cooled addition helps to control the exothermic reaction and prevent side reactions.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. This neutralizes the excess strong base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. The organic product will preferentially dissolve in the ether layer. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude product can be purified by fractional distillation or column chromatography to yield pure 3-chlorocyclohexene. Characterization of the final product should be performed using NMR and IR spectroscopy.
References
-
Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved January 29, 2026, from [Link]
-
Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial. (n.d.). Study.com. Retrieved January 29, 2026, from [Link]
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This compound from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride. (n.d.). Journal of the Chemical Society C - RSC Publishing. Retrieved January 29, 2026, from [Link]
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4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
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1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Cyclohexane, 1,2-dichloro-, cis - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]
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11.9: The E2 Reaction and Cyclohexane Conformation. (2022, September 24). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
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Substituted Cyclohexane Conformations. (n.d.). Michigan State University Department of Chemistry. Retrieved January 29, 2026, from [Link]
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This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). SpectraBase. Retrieved January 29, 2026, from [Link]
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A ONE-STEP CONVERSION OF CYCLOHEXENE OXIDE INTO cis-1,2-DICHLOROCYCLOHEXANE. (n.d.). Canadian Science Publishing. Retrieved January 29, 2026, from [Link]
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Cyclohexane, 1,2-dichloro-, trans- | C6H10Cl2 | CID 12437603 - PubChem. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
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Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025, December 1). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
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8.19: 8-4 The E2 Reaction and Cyclohexane Conformation. (2019, June 5). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
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An In-depth Technical Guide to the Physical Properties of trans-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-1,2-Dichlorocyclohexane is a halogenated cyclic hydrocarbon that serves as a vital intermediate in organic synthesis and as a subject of academic interest in stereochemistry and conformational analysis. Its rigid cyclohexane framework, substituted with two chlorine atoms in a trans configuration, gives rise to unique physical and chemical properties that are crucial for its application in various chemical transformations. This technical guide provides a comprehensive overview of the core physical properties of this compound, its complex conformational behavior, and a detailed protocol for its stereospecific synthesis.
Core Physical and Chemical Properties
This compound is a colorless to pale yellow liquid at room temperature with a distinct odor.[1] It exhibits moderate solubility in water but is more soluble in organic solvents.[1] The trans configuration of the chlorine atoms leads to a more stable structure compared to its cis counterpart due to reduced steric hindrance.[1]
Table 1: Key Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Cl₂ | [2] |
| Molecular Weight | 153.05 g/mol | [2][3][4] |
| CAS Number | 822-86-6 | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [5][6] |
| Boiling Point | 193-194 °C (at 1 atm) | [4] |
| 69 °C (at 11 mmHg) | [5][6] | |
| Melting Point | -6.1 °C | |
| Density | 1.164 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.4917 | [4] |
| Flash Point | 66 °C (151 °F) | [5][6] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol. | [7] |
Conformational Analysis: A Deeper Look
The stereochemistry of this compound gives rise to two primary chair conformations that are in equilibrium: the diequatorial (ee) conformer and the diaxial (aa) conformer. A ring flip interconverts these two forms.
Traditionally, based on steric hindrance, it is expected that the diequatorial conformer, where the bulky chlorine atoms occupy the more spacious equatorial positions, would be significantly more stable than the diaxial conformer, where the chlorine atoms are in sterically hindered axial positions.[7] This is due to the 1,3-diaxial interactions between the axial chlorine atoms and the axial hydrogen atoms on the same side of the ring.[7]
However, experimental and computational studies have revealed a more complex reality. In the gas phase, the diaxial conformer is surprisingly prevalent, with one study indicating a composition of 60(4)% for the diaxial form at 100 °C. This counterintuitive stability of the diaxial conformer is attributed to favorable stereoelectronic effects, specifically hyperconjugation between the C-H axial bonds and the antibonding orbital of the C-Cl axial bond.
The energy difference between the two conformers is relatively small, and the equilibrium can be influenced by the solvent. A study combining NMR spectroscopy and theoretical calculations reported the energy difference (E(ee) - E(aa)) to be 0.95 kcal/mol in the vapor phase, decreasing to 0.36 kcal/mol in carbon tetrachloride and -0.80 kcal/mol in DMSO.[8] This indicates a shift in the equilibrium towards the diequatorial conformer in more polar solvents.
Caption: Conformational equilibrium of this compound.
Stereospecific Synthesis: Addition of Chlorine to Cyclohexene
The synthesis of this compound is typically achieved through the electrophilic addition of chlorine (Cl₂) to cyclohexene. This reaction is highly stereospecific, proceeding via an anti-addition mechanism, which dictates the trans configuration of the final product.
Reaction Mechanism
The mechanism involves the formation of a cyclic chloronium ion intermediate. The π electrons of the cyclohexene double bond attack a chlorine molecule, displacing a chloride ion and forming a three-membered ring containing a positively charged chlorine atom. The newly generated chloride ion then attacks one of the carbon atoms of the chloronium ion from the side opposite to the chloronium ring (back-side attack). This Sₙ2-like ring-opening results in the two chlorine atoms being on opposite faces of the cyclohexane ring, leading to the trans product.
Caption: Synthesis of this compound workflow.
Experimental Protocol: Chlorination of Cyclohexene
Materials:
-
Cyclohexene
-
Chlorine gas (or a suitable source of chlorine, such as sulfuryl chloride with a radical initiator, though direct chlorination is more common for this transformation)
-
An inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve cyclohexene in an equal volume of an inert solvent (e.g., CCl₄) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath to 0-5 °C.
-
Chlorination: Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C by adjusting the rate of chlorine addition and using the ice bath. The disappearance of the yellow-green color of chlorine indicates its consumption. Continue the addition until a faint yellow color persists, indicating a slight excess of chlorine.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the solution sequentially with a 5% sodium bicarbonate solution to neutralize any excess acid (HCl) formed, and then with water.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter to remove the drying agent. The solvent can be removed by simple distillation. The resulting crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.
Self-Validation: The purity of the synthesized product should be assessed by gas chromatography (GC). The identity and stereochemistry can be confirmed by comparing its ¹H NMR, ¹³C NMR, IR, and mass spectra with known data. The boiling point and refractive index should also match the values reported in the literature.
Spectroscopic Data
-
¹H NMR (CDCl₃): The spectrum is complex due to the conformational equilibrium. The chemical shifts of the methine protons (CHCl) are typically observed around 4.0 ppm. The methylene protons of the cyclohexane ring appear as a complex multiplet between 1.4 and 2.4 ppm.[9]
-
¹³C NMR (CDCl₃): The carbon atoms attached to chlorine (CHCl) resonate at a lower field compared to the other methylene carbons of the ring.
-
IR Spectroscopy: The spectrum will show characteristic C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹ and C-Cl stretching vibrations in the fingerprint region (typically 600-800 cm⁻¹).[10]
-
Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak (M⁺) and characteristic isotopic peaks for the two chlorine atoms (M⁺, M+2, M+4). Fragmentation patterns will involve the loss of chlorine and parts of the cyclohexane ring.[9]
Conclusion
This compound is a molecule of significant interest due to its unique physical properties and complex conformational behavior. A thorough understanding of its characteristics, including its stereospecific synthesis, is essential for its effective utilization in research and development. This guide provides a foundational understanding for professionals working with this versatile compound.
References
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Stenutz. This compound. Available at: [Link]
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Cheméo. Chemical Properties of Cyclohexane, 1,2-dichloro-, trans- (CAS 822-86-6). Available at: [Link]
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Michigan State University Department of Chemistry. Substituted Cyclohexane Conformations. Available at: [Link]
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Chemsrc. This compound | CAS#:822-86-6. Available at: [Link]
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CP Lab Safety. trans-1, 2-Dichlorocyclohexane, min 96%, 1 gram. Available at: [Link]
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Magn. Reson. Chem. 2005, 43, 8, 643-648. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Available at: [Link]
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trans-1,2-Dichlorocyclohexane: Stereochemical Dynamics & Resolution Strategies
Executive Summary
For researchers in medicinal chemistry and ligand design, trans-1,2-dichlorocyclohexane represents more than a simple halogenated cycloalkane; it is a paradigmatic scaffold for understanding conformational locking and dipole-driven stereodynamics .[1] Unlike most disubstituted cyclohexanes where steric bulk dictates a diequatorial preference, this molecule exhibits a counter-intuitive stability in the diaxial conformation due to electrostatic repulsion. Understanding this equilibrium is critical for utilizing the scaffold in bioisostere design, where the vector of the halogen bond determines receptor binding affinity.
Structural Dynamics: The Dipole-Steric Conflict
The stereochemical identity of this compound is defined by a dynamic equilibrium between two chair conformers: the diaxial (
The "Gauche Effect" Anomaly
Standard conformational analysis (A-values) predicts that bulky substituents prefer the equatorial position to avoid 1,3-diaxial steric strain. However, this compound defies this rule in non-polar environments.[1]
-
Diequatorial (
): The two chlorine atoms are gauche (60° dihedral angle). While sterically favorable regarding the ring hydrogens, the C-Cl dipoles are additive, creating a large net dipole moment ( D). This leads to significant electrostatic repulsion between the electronegative halogens.[1] -
Diaxial (
): The C-Cl bonds are anti-parallel (180° dihedral angle). The dipoles effectively cancel out ( D).[2][3] Despite the steric penalty of 1,3-diaxial interactions with axial protons, the relief of dipolar repulsion often makes this conformer energetically competitive or favored in the gas phase and non-polar solvents ( , Hexane).
Solvent-Dependent Equilibrium:
The equilibrium constant
Figure 1: The solvent-dependent equilibrium driven by the competition between steric strain (favoring ee) and dipolar repulsion (favoring aa).
Analytical Characterization: NMR Spectroscopy
Distinguishing the conformers requires precise analysis of spin-spin coupling constants (
Key Diagnostic Signals: The methine protons (H-1 and H-2) attached to the chlorinated carbons provide the critical data.
| Parameter | Diaxial ( | Diequatorial ( | Observed (Weighted Average) |
| H1-H2 Dihedral Angle | 180° (Anti-periplanar) | 60° (Gauche) | Variable |
| Coupling ( | 10–12 Hz (Large) | 2–5 Hz (Small) | 5–9 Hz (Solvent dependent) |
| Dipole Moment | ~0 D | ~3.1 D | Varies by solvent |
Interpretation:
If the observed
Protocol: Enantiomeric Resolution via Chiral HPLC
While this compound can be synthesized as a racemate via the anti-addition of
Methodology: Polysaccharide-Based Resolution
This protocol utilizes Amylose-based chiral stationary phases (CSPs), which have shown high selectivity for halogenated cycloalkanes.[1]
Reagents & Equipment:
-
System: Preparative HPLC with UV-Vis detector (210 nm) or Refractive Index (RI) detector (preferred due to low UV absorbance of alkyl halides).[1]
-
Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]
-
Mobile Phase: n-Hexane / Isopropanol (99:1 v/v).[1] Note: High alkane content is crucial to maintain the "aa" conformation which often interacts better with the chiral grooves of the CSP.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve racemic this compound in n-Hexane (HPLC grade) to a concentration of 10 mg/mL.
-
Filter through a 0.45 µm PTFE syringe filter to remove particulates.[1]
-
-
Column Conditioning:
-
Equilibrate the Chiralpak IA column with n-Hexane/IPA (99:1) at a flow rate of 1.0 mL/min for 30 minutes.
-
Critical Check: Ensure baseline stability on the RI detector (drift < 10 nRIU).
-
-
Method Optimization (Scouting):
-
Fraction Collection:
-
Scale up to 100 µL injections.
-
Collect peaks based on RI signal threshold.
-
Evaporate solvent under reduced pressure (keep bath < 30°C due to volatility of the dichloride).
-
-
Validation:
-
Re-inject collected fractions to determine Enantiomeric Excess (
).[1] Target > 99% . -
Confirm absolute configuration via optical rotation (
) comparison with literature values.
-
Figure 2: Workflow for the resolution of enantiomers using amylose-based Chiral Stationary Phases.
Application in Ligand Design
In drug discovery, the this compound motif serves as a hydrophobic anchor .
-
Bioisosterism: It acts as a rigid, lipophilic replacement for phenyl rings or tert-butyl groups.[1] The C-Cl bonds provide specific vectors for halogen bonding (X-bond) with carbonyl backbone oxygens in the receptor pocket.
-
Conformational Locking: By substituting the ring further (e.g., adding a tert-butyl group at position 4), researchers can "lock" the dichloride into a permanent
or orientation.
This tunability allows medicinal chemists to probe the electronic requirements of a binding pocket without changing the gross steric volume of the ligand.
References
-
Conformational Analysis & Dipole Effects
-
Stereochemistry Fundamentals
-
Chiral Separation Methodology
-
NMR Coupling Constants
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- 4. The Duke NMR Center Coupling constants [sites.duke.edu]
trans-1,2-Dichlorocyclohexane conformational analysis
An In-Depth Technical Guide to the Conformational Analysis of trans-1,2-Dichlorocyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications for molecular recognition, reactivity, and pharmacokinetics. While the principle of minimizing steric strain by placing bulky substituents in equatorial positions is a reliable heuristic, it represents an oversimplification that can be misleading. This compound serves as a classic and instructive exception to this rule. In the gas phase and non-polar solvents, the diaxial conformer is favored over the diequatorial form, a counter-intuitive phenomenon driven by a delicate interplay of stereoelectronic effects. This guide provides a comprehensive analysis of the competing steric and electronic forces, the profound influence of the solvent environment, and the experimental and computational methodologies used to elucidate this fascinating conformational equilibrium.
The Conformational Dichotomy: Diaxial vs. Diequatorial
This compound can exist in two primary chair conformations that are in rapid equilibrium through a process of ring inversion: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.[1] Each of these is a chiral structure, with the (1R,2R) and (1S,2S) configurations being enantiomers.[2]
Caption: Ring-flip equilibrium between the diequatorial and diaxial conformers.
A superficial analysis based solely on sterics would predict the diequatorial conformer to be significantly more stable. This prediction is based on the concept of A-values, which quantify the steric strain of placing a substituent in an axial position. An axial chlorine atom experiences 1,3-diaxial interactions with the axial hydrogens on the same face of the ring, a destabilizing effect with an A-value of approximately 0.53 kcal/mol.[3] Therefore, the diaxial conformer, with two axial chlorine atoms, would be expected to be about 1.06 kcal/mol less stable than the diequatorial conformer, which avoids these interactions. However, experimental and computational data reveal a more complex reality.
Deconstructing Stability: Steric vs. Electronic Effects
The observed preference for the diaxial conformer in non-polar environments demonstrates that steric hindrance is not the deciding factor. Instead, subtle but powerful electronic effects dominate the conformational equilibrium.
The Insufficiency of the Steric Model
While 1,3-diaxial interactions are present, their destabilizing effect is counteracted by other forces. In the diequatorial conformer, the two chlorine atoms are in a gauche relationship, which introduces its own steric and electronic repulsion. For simple alkyl groups, the avoidance of 1,3-diaxial strain is the primary driving force for equatorial preference.[4] For halogens, however, this steric argument is incomplete.
The Dominance of Electronic Stabilization in the Diaxial Conformer
Two key stereoelectronic effects contribute to the anomalous stability of the diaxial form:
-
Dipole-Dipole Interactions : Each carbon-chlorine (C-Cl) bond possesses a significant dipole moment. In the diequatorial conformer, these dipoles are oriented at a 60° dihedral angle, resulting in a net repulsive electrostatic interaction. In contrast, the diaxial conformer places these dipoles in an anti-parallel arrangement (180° dihedral angle), which minimizes this repulsion and is electrostatically more favorable.[5]
-
Hyperconjugation (Anomeric-type Effect) : The most significant stabilizing factor is hyperconjugation. In the diaxial conformer, the filled σ orbital of an axial C-H bond is perfectly aligned to donate electron density into the empty, low-lying σ* (antibonding) orbital of the adjacent, anti-periplanar C-Cl bond.[6] This σC-H → σ*C-Cl interaction occurs twice, delocalizing electron density and stabilizing the molecule. This is analogous to the anomeric effect observed in pyranose rings.[7] This stabilizing interaction is geometrically impossible in the diequatorial conformer.
Caption: Factors governing the conformational equilibrium of the title compound.
The Decisive Role of the Solvent
The conformational equilibrium of this compound is exquisitely sensitive to the polarity of its environment. The diequatorial conformer has a significantly larger net molecular dipole moment than the diaxial conformer, whose bond dipoles nearly cancel out.
In polar solvents, the high-dipole diequatorial conformer is preferentially stabilized through favorable dipole-dipole interactions with the solvent molecules. This stabilization is strong enough to overcome the intrinsic electronic preference for the diaxial form. As solvent polarity increases, the equilibrium shifts dramatically in favor of the diequatorial conformer.[6]
| Phase / Solvent | ΔE (Eee - Eaa) (kcal/mol) | Favored Conformer | % Diaxial (approx.) | Reference |
| Gas Phase (100 °C) | +0.23 (derived) | Diaxial | 60% | [8] |
| Gas Phase (DFT) | +0.10 | Diaxial | 54% | [6] |
| Carbon Tetrachloride (CCl4) | -0.63 | Diequatorial | 28% | [6] |
| Dimethyl Sulfoxide (DMSO) | -1.91 | Diequatorial | <1% | [6] |
Note: Positive ΔE indicates the diaxial (aa) conformer is more stable.
Methodologies for Conformational Analysis
Determining the populations of the two conformers requires sophisticated analytical techniques and computational modeling.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for studying conformational equilibria in solution.[9] The key parameter is the vicinal proton-proton coupling constant (³JHH) between the hydrogens on C1 and C2, which is related to the dihedral angle between them by the Karplus equation.
-
In the diaxial conformer, these protons are anti-periplanar (Φ ≈ 180°), leading to a large coupling constant (typically 8-13 Hz).
-
In the diequatorial conformer, these protons are gauche (Φ ≈ 60°), resulting in a small coupling constant (typically 2-5 Hz).
Since the ring inversion is fast on the NMR timescale at room temperature, the observed coupling constant (Jobs) is a population-weighted average of the coupling constants for the pure diaxial (Jaa) and pure diequatorial (Jee) conformers.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (~10-20 mg/mL) of this compound in the solvent of interest (e.g., CCl₄, CDCl₃, DMSO-d₆).
-
NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure sufficient digital resolution to accurately measure the coupling constants.
-
Spectral Analysis: Identify the multiplet corresponding to the protons at C1 and C2. This may require spectral simulation for accurate analysis due to the molecule's symmetry.[6]
-
Data Extraction: Carefully measure the observed coupling constant, Jobs.
-
Calculation of Equilibrium Constant:
-
Let Xaa be the mole fraction of the diaxial conformer and Xee be the mole fraction of the diequatorial conformer (Xaa + Xee = 1).
-
The observed coupling is given by: Jobs = XaaJaa + XeeJee.
-
Rearranging gives the mole fraction: Xaa = (Jobs - Jee) / (Jaa - Jee).
-
Note: The values for Jaa and Jee must be estimated from model compounds or low-temperature NMR studies where the equilibrium is frozen.
-
-
Free Energy Calculation: The Gibbs free energy difference between the conformers can be calculated using the equation: ΔG = -RT ln(Keq), where Keq = Xee / Xaa.
Computational Workflow: DFT Calculations
Computational chemistry provides invaluable insight into the intrinsic stabilities of the conformers and helps rationalize experimental findings.[10]
Workflow for Conformational Energy Calculation:
Caption: A typical DFT workflow for analyzing conformational isomers.
-
Structure Generation: Build initial 3D models of both the diaxial and diequatorial conformers.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a reasonably large basis set (e.g., 6-311+G(d,p)).[8]
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) corrections.
-
Energy Comparison: Compare the ZPVE-corrected electronic energies of the two conformers to determine their relative stability in the gas phase.
-
(Optional) Solvation Modeling: To simulate solvent effects, perform a single-point energy calculation on the gas-phase optimized geometries using a continuum solvation model like the Polarizable Continuum Model (PCM).[6]
-
(Optional) Orbital Analysis: To investigate the electronic stabilization, perform a Natural Bond Orbital (NBO) analysis on the optimized structures to quantify the energy of the σC-H → σ*C-Cl hyperconjugative interactions.[6]
Conclusion and Implications
The conformational analysis of this compound is a powerful case study for researchers and drug developers. It underscores that a nuanced understanding of molecular structure requires looking beyond simple steric models. The stability of a given conformer is a net result of competing forces, where subtle stereoelectronic effects like hyperconjugation and dipole interactions can override classical steric hindrance.
For professionals in drug development, this molecule serves as a critical reminder:
-
Conformational control is key: The three-dimensional shape of a molecule dictates its ability to bind to a biological target.
-
The local environment matters: The preference for a specific conformer can change dramatically between the non-polar interior of a lipid bilayer and the polar environment of the aqueous cytosol or a protein's binding pocket.
-
Computational models are essential: Modern computational tools are indispensable for predicting and rationalizing the conformational behavior that underpins biological activity.
By thoroughly understanding the principles demonstrated by this compound, scientists can make more informed decisions in the design and optimization of molecules with desired therapeutic properties.
References
-
Jan, M. (2022). trans-1,2-Dimethylcyclohexane. Chemistry Stack Exchange. [Link]
-
University of Calgary. (n.d.). trans-1,2-Dimethylcyclohexane. [Link]
-
The Organic Chemistry Tutor. (2022). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020). How to determine the stability of cis/trans cyclohexane derivatives baesed on chair conformations. YouTube. [Link]
-
Rittner, R., et al. (n.d.). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. PubMed. [Link]
-
orthocresol. (2013). Solvation effect on cyclohexane. Chemistry Stack Exchange. [Link]
-
Richardson, A. D., et al. (2006). Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. The Journal of Physical Chemistry A, 110(5), 2053-9. [Link]
-
LibreTexts. (2024). 4.8 Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations. [Link]
-
Zhang, Y., et al. (2019). The Conformational Preferences of Polychlorocyclohexanes. Inorganics, 7(11), 129. [Link]
-
LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
-
Wiberg, K. B. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 65(13), 3910-9. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
orchid. (2017). Enantiomers of 1,2-dichlorocyclohexane. Chemistry Stack Exchange. [Link]
-
La-Garde, D., et al. (n.d.). Application of carbon-13 nuclear magnetic resonance spectrometry to the study of isomer and conformer ratios of dichlorocyclohex. [Link]
-
Tormena, C. F., et al. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. [Link]
-
Wikipedia. (n.d.). Anomeric effect. [Link]
-
Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]
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diaxial vs diequatorial conformers of trans-1,2-Dichlorocyclohexane
An In-depth Technical Guide to the Conformational Analysis of trans-1,2-Dichlorocyclohexane: A Dance of Steric and Electronic Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the conformational isomerism in this compound, with a particular focus on the equilibrium between its diaxial and diequatorial forms. Challenging the foundational principle that bulky substituents on a cyclohexane ring invariably favor the equatorial position to mitigate steric strain, this compound emerges as a compelling exception. In non-polar environments, its diaxial conformer exhibits comparable or even superior stability to its diequatorial counterpart. This guide meticulously dissects the intricate balance of steric and electronic forces governing this anomalous conformational preference. It serves as an essential resource for researchers, offering a deep dive into the principles of conformational analysis, a detailed exploration of the operative intramolecular interactions, and a robust experimental protocol for quantifying the thermodynamic parameters of this equilibrium using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.
Foundational Principles: The Conformational Landscape of Cyclohexane
The chair conformation represents the energetic minimum for the cyclohexane ring, a consequence of its ability to simultaneously minimize angle and torsional strain[1]. Substituents on this chair framework can adopt one of two orientations: axial, which are perpendicular to the ring's general plane, or equatorial, which lie within it. A dynamic equilibrium, known as ring flipping, facilitates the interconversion between these positions.
For monosubstituted cyclohexanes, there is a distinct energetic preference for the substituent to occupy the equatorial position. This preference is a direct consequence of avoiding destabilizing 1,3-diaxial interactions—repulsive van der Waals forces between an axial substituent and the two axial hydrogens on the same face of the ring[1][2]. The magnitude of this preference is encapsulated in the substituent's "A-value," which represents the Gibbs free energy difference (ΔG°) between the equatorial and axial conformers[3].
The Enigma of this compound: A Steric and Electronic Tug-of-War
In trans-1,2-disubstituted cyclohexanes, the substituents reside on opposite faces of the ring, giving rise to two principal chair conformers: a diequatorial (e,e) and a diaxial (a,a) form[4].
From a purely steric standpoint, the diequatorial conformer is anticipated to be substantially more stable. The diaxial conformer is subject to two primary forms of steric strain:
-
1,3-Diaxial Interactions: Each axial chlorine atom experiences steric repulsion from two axial hydrogen atoms.
-
Gauche Interaction: The diequatorial conformer is not without its own steric penalties. The two chlorine atoms are in a gauche arrangement, which introduces a degree of steric strain[5][6][7]. However, this is generally considered less destabilizing than the cumulative 1,3-diaxial interactions in the diaxial form.
The unexpected stability of the diaxial conformer of this compound is a consequence of favorable electronic interactions that effectively counteract these steric repulsions.
The Destabilizing Steric Factors
-
1,3-Diaxial Interactions: The steric clash between an axial chlorine and the axial hydrogens at the C3 and C5 positions is a primary source of destabilization in the diaxial conformer[1][2]. The energetic cost of a single Cl-H 1,3-diaxial interaction is approximately 1.0 kJ/mol[8].
-
Gauche Interaction: In the diequatorial conformer, the dihedral angle between the two C-Cl bonds is approximately 60°, resulting in a gauche interaction that contributes to its steric strain[5][6][7].
The Stabilizing Electronic Factors
The anomalous stability of the diaxial conformer is principally attributed to two electronic phenomena:
-
Dipole-Dipole Interactions: In the diequatorial conformer, the individual C-Cl bond dipoles are oriented at an angle of about 60°, leading to a significant net molecular dipole moment and a repulsive interaction between the partial negative charges on the chlorine atoms[9]. Conversely, in the diaxial conformer, these bond dipoles are nearly anti-parallel, resulting in a substantial cancellation of their moments and a more favorable electrostatic arrangement.
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital into an adjacent empty or partially filled antibonding orbital. In the diaxial conformer of this compound, a particularly effective hyperconjugative interaction occurs between the axial C-H bonding orbitals (σC-H) and the adjacent anti-periplanar C-Cl antibonding orbitals (σ*C-Cl). This electron delocalization lends significant stability to the diaxial arrangement[10].
The Role of the Medium: Solvent Effects on Conformational Equilibrium
The conformational equilibrium of this compound is exquisitely sensitive to the polarity of the surrounding medium[10]. In the gas phase and in non-polar solvents, the diaxial conformer is favored, as the stabilizing electronic effects and the minimization of intramolecular dipole-dipole repulsions are paramount[10]. As the solvent polarity increases, the diequatorial conformer gains stability. This is because the more polar diequatorial conformer can engage in more stabilizing dipole-dipole interactions with the polar solvent molecules, which progressively overcomes the intramolecular repulsive forces[10].
Quantitative Analysis: A Synopsis of Energetic Contributions
The following table provides a qualitative summary of the key energetic factors influencing the stability of the diaxial and diequatorial conformers of this compound.
| Interaction Type | Diaxial Conformer | Diequatorial Conformer |
| Steric Interactions | ||
| 1,3-Diaxial (Cl-H) | Present (Destabilizing) | Absent |
| Gauche (Cl-Cl) | Absent | Present (Destabilizing) |
| Electronic Interactions | ||
| Dipole-Dipole (Cl-Cl) | Minimized (Stabilizing) | Repulsive (Destabilizing) |
| Hyperconjugation (σC-H -> σ*C-Cl) | Present (Stabilizing) | Absent |
Experimental Protocol: Elucidating Conformational Equilibrium with Variable Temperature NMR Spectroscopy
Variable Temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the quantitative determination of the thermodynamic parameters (ΔG°, ΔH°, and ΔS°) governing a conformational equilibrium. The following is a detailed protocol for the analysis of this compound.
Sample Preparation
-
Accurately prepare a solution of this compound in the desired deuterated solvent (e.g., CDCl₃ for a non-polar environment, acetone-d₆ for a polar medium).
-
Transfer the solution to a high-quality, thin-walled NMR tube.
-
To remove dissolved paramagnetic oxygen, which can broaden NMR signals and affect relaxation times, degas the sample using a minimum of three freeze-pump-thaw cycles.
-
Seal the NMR tube under vacuum or an inert atmosphere (e.g., nitrogen or argon).
NMR Data Acquisition
-
Acquire a series of ¹H NMR spectra over a broad temperature range. This should span from a low temperature where the conformational exchange is slow on the NMR timescale (yielding separate, well-resolved signals for each conformer) to a high temperature where the exchange is rapid (resulting in population-averaged signals).
-
At each temperature setpoint, allow sufficient time for thermal equilibration before initiating data acquisition.
-
Precisely record the temperature for each acquired spectrum.
Data Analysis
-
Low-Temperature Regime (Slow Exchange):
-
Identify and assign the resonances corresponding to the diaxial and diequatorial conformers.
-
Carefully integrate the well-resolved signals for each conformer to ascertain their relative populations.
-
Calculate the equilibrium constant (Keq) at each temperature: Keq = [diequatorial] / [diaxial]
-
-
Coalescence Temperature (Intermediate Exchange):
-
The temperature at which two exchanging signals merge into a single broad resonance is the coalescence temperature (Tc). This parameter can be used to determine the rate constant for the conformational exchange at that specific temperature.
-
-
High-Temperature Regime (Fast Exchange):
-
The observed chemical shifts and coupling constants represent the population-weighted averages of the intrinsic values for the individual conformers.
-
-
Thermodynamic Parameter Calculation:
-
Calculate the Gibbs free energy difference (ΔG°) at each temperature (T) from the corresponding equilibrium constant (Keq) using the equation: ΔG° = -RT ln(Keq) where R is the ideal gas constant.
-
Construct a van 't Hoff plot of ln(Keq) versus 1/T. The resulting linear plot will have a slope of -ΔH°/R and a y-intercept of ΔS°/R. This enables the determination of the enthalpy (ΔH°) and entropy (ΔS°) differences between the two conformers.
-
Visualizing the Core Concepts
The following diagrams provide a visual representation of the conformational dynamics and the key intramolecular interactions that govern the behavior of this compound.
Conformational Equilibrium of this compound
Caption: The dynamic ring-flip equilibrium between the diequatorial and diaxial conformers of this compound.
Key Intramolecular Interactions
Caption: A summary of the key stabilizing and destabilizing interactions in the diaxial and diequatorial conformers of this compound.
Conclusion
The conformational analysis of this compound provides a compelling illustration of the principle that molecular stability is governed by a nuanced interplay of steric and electronic effects. While steric hindrance is a powerful determinant of conformational preference, this molecule underscores the indispensable role of electronic factors, such as dipole-dipole interactions and hyperconjugation. The profound influence of the solvent on the conformational equilibrium further highlights the necessity of a holistic approach to molecular design and analysis. The experimental and computational methodologies detailed in this guide equip researchers with the tools to probe and rationalize the conformational behavior of even the most complex molecular architectures.
References
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Chemistry LibreTexts. (2022, September 24). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 14). 4.9: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). 1,3-Diaxial Interactions and A value for Cyclohexanes. Retrieved from [Link]
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11-15.
-
Master Organic Chemistry. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
Master Organic Chemistry. (2020, May 29). Newman Projection of Butane (and Gauche Conformation). Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations. Retrieved from [Link]
-
PubChem. (n.d.). Chlorine. Retrieved from [Link]
-
Purdue University. (n.d.). Chapter 3. Retrieved from [Link]
- Rittner, R., & Tormena, C. F. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Magnetic Resonance in Chemistry, 43(10), 829-834.
-
Royal Society of Chemistry. (n.d.). Chlorine - Element information, properties and uses. Periodic Table. Retrieved from [Link]
-
Sci-Hub. (n.d.). Conformational Changes of this compound Adsorbed in Zeolites Studied by FT-Raman Spectroscopy and Molecular QM/MM Simulations. Retrieved from [Link]
-
ScienceDirect. (n.d.). The Dipole Moments and Structures of cis- and trans-1,2-Dichlorocyclohexane1,2. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Retrieved from [Link]
-
University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Gauche effect. Retrieved from [Link]
-
YouTube. (2020, April 8). 003 Cyclohexanes constitutional geometric and conformational isomers [Video]. Dr. Bob. Retrieved from [Link]
-
YouTube. (2022, October 27). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes [Video]. Retrieved from [Link]
-
YouTube. (2023, April 10). Variable Temperature NMR [Video]. Retrieved from [Link]
-
Chegg. (n.d.). Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial. Retrieved from [Link]
-
Gauth. (n.d.). A table providing the energy values of 1,3 - diaxial interactions of a variety of substit [Chemistry]. Retrieved from [Link]
-
Brainly. (2025, October 8). [FREE] One of the chair conformations of cis-1-chloro-3-methylcyclohexane is more stable than the other by 15.5. Retrieved from [Link]
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chair conformation of trans-1,2-Dichlorocyclohexane
An In-depth Technical Guide on the Chair Conformation of trans-1,2-Dichlorocyclohexane
Executive Summary
The conformational landscape of substituted cyclohexanes is a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reactivity, and drug design. While the principle that bulky substituents prefer the equatorial position is a reliable heuristic, the case of this compound presents a more intricate scenario. This guide provides a detailed examination of the dynamic equilibrium between the diequatorial (e,e) and diaxial (a,a) chair conformations of this molecule. It moves beyond simplistic steric arguments to dissect the competing energetic factors at play, including 1,3-diaxial interactions, gauche butane strain, dipole-dipole interactions, and stabilizing hyperconjugative effects analogous to the anomeric effect. We will demonstrate that the conformational preference is not absolute but is the result of a subtle energetic balance that can be influenced by the surrounding medium. This analysis serves as a critical case study for researchers and drug development professionals who must frequently evaluate and predict the three-dimensional structure of cyclic molecules.
Foundational Principles: The Cyclohexane Chair
The six-membered cyclohexane ring is not a planar hexagon. To achieve tetrahedral bond angles (≈109.5°) and minimize both angle and torsional strain, it adopts a puckered, three-dimensional structure. The lowest energy and most stable of these is the chair conformation .[1] In this conformation, the twelve hydrogen atoms (or substituents) are divided into two distinct sets:
-
Axial (a): Six positions are oriented perpendicular to the approximate plane of the ring, three pointing "up" and three pointing "down," alternating on adjacent carbons.
-
Equatorial (e): The other six positions are oriented around the "equator" of the ring.
A crucial dynamic feature of the cyclohexane ring is its ability to undergo a "ring flip" or "chair-chair interconversion." During this process, all axial positions become equatorial, and all equatorial positions become axial.[2] For an unsubstituted cyclohexane, the two chair forms are identical and degenerate in energy. However, for substituted cyclohexanes, the two resulting conformers are often energetically distinct.
The Conformational Equilibrium of this compound
For a trans-1,2-disubstituted cyclohexane, the stereochemical relationship dictates that one substituent is on the "up" face of the ring while the other is on the "down" face. This arrangement leads to two possible chair conformations that are interconvertible through a ring flip:
-
Diequatorial (e,e) Conformer: Both chlorine atoms occupy equatorial positions.[3]
-
Diaxial (a,a) Conformer: Both chlorine atoms occupy axial positions.[3]
The molecule exists as a dynamic equilibrium between these two forms. The relative population of each conformer is determined by its Gibbs free energy; the lower-energy, more stable conformer will dominate the equilibrium.[4]
Dissecting the Energetic Contributions
The relative stability of the (e,e) and (a,a) conformers is governed by a delicate interplay of destabilizing steric forces and potentially stabilizing electronic interactions.
Steric Factors: 1,3-Diaxial Interactions
The most significant destabilizing factor for axial substituents is steric hindrance with other axial groups on the same face of the ring.[5] These repulsions, known as 1,3-diaxial interactions , occur between the substituent at C1 and the axial hydrogens at C3 and C5.[6][7]
-
In the (a,a) conformer: Each axial chlorine atom is pushed into the space occupied by the two axial hydrogens on the same side of the ring.[8] This creates van der Waals strain, raising the energy of this conformation.[6]
-
In the (e,e) conformer: The equatorial chlorine atoms point away from the core of the ring, thereby avoiding these harsh steric clashes.[9]
The energetic penalty for placing a substituent in an axial position is quantified by its "A-value," defined as the free energy difference (ΔG°) between the equatorial and axial conformers of a monosubstituted cyclohexane.[4][10] While the A-value for chlorine is modest compared to bulkier groups like methyl, the presence of two axial chlorines in the (a,a) conformer results in four Cl-H 1,3-diaxial interactions, a significant source of instability.
Torsional Strain: Gauche Interactions
When viewing the C1-C2 bond, the relative orientation of the two chlorine atoms introduces another element of strain:
-
In the (e,e) conformer: The two C-Cl bonds are in a gauche orientation (dihedral angle of ~60°). This is analogous to the gauche interaction in butane and introduces a moderate amount of torsional strain.[7][11]
-
In the (a,a) conformer: The two C-Cl bonds are anti-periplanar (dihedral angle of ~180°), which is the most stable torsional arrangement, thus avoiding this specific gauche interaction.
Electronic Factors: Beyond Simple Sterics
For heteroatomic substituents like chlorine, electronic effects can play a crucial and sometimes counterintuitive role.
The carbon-chlorine bond is highly polarized, creating a significant bond dipole moment. The interaction between these two dipoles affects the relative energy of the conformers.
-
In the (e,e) conformer: The two C-Cl dipoles are oriented at approximately 60° to each other, resulting in a net molecular dipole and some degree of electrostatic repulsion.
-
In the (a,a) conformer: The two C-Cl dipoles are nearly anti-parallel, leading to a significant cancellation of their moments. This anti-parallel arrangement is often electrostatically favorable, providing a source of stabilization for the diaxial form.
The anomeric effect describes the tendency for an electronegative substituent adjacent to a heteroatom in a cyclohexane ring to favor the axial position, contrary to steric predictions.[12] A generalized version of this effect can be invoked for trans-1,2-dihalocyclohexanes.[13] This stabilization arises from a hyperconjugative interaction where a lone pair (n) from one chlorine atom donates electron density into the antibonding orbital (σ) of the adjacent C-Cl bond. This n → σ overlap is maximized when the orbitals are anti-periplanar, a condition perfectly met in the diaxial (a,a) conformer .[14][15] This electronic stabilization directly counteracts the steric destabilization.
The Equilibrium Position: A Quantitative Perspective
For this compound, the destabilizing steric forces of the (a,a) conformer are greater than the stabilizing electronic effects. Consequently, the diequatorial (e,e) conformer is more stable and dominates the equilibrium mixture .[8][9] However, the energy difference is smaller than for substituents like methyl, where electronic effects are negligible.[11][16]
| Conformer | Key Stabilizing Factors | Key Destabilizing Factors |
| Diequatorial (e,e) | Avoidance of 1,3-diaxial interactions | Gauche interaction between Cl atoms; Repulsive dipole-dipole interactions |
| Diaxial (a,a) | Anti-periplanar C-Cl bonds (no gauche); Favorable dipole-dipole alignment; Hyperconjugation (n → σ*) | Four severe 1,3-diaxial interactions (Cl↔H) |
Table 1: Summary of Energetic Contributions to Conformational Stability.
The Influence of the Solvent
The polarity of the solvent can modulate the conformational equilibrium.[14] The diequatorial conformer has a larger net molecular dipole moment than the more symmetric diaxial conformer. Polar solvents will preferentially solvate and stabilize the more polar (e,e) species, thereby shifting the equilibrium further towards the diequatorial side. Conversely, in the gas phase or in nonpolar solvents, the energy gap between the two conformers narrows, and the population of the diaxial conformer increases.[14]
Methodologies for Conformational Analysis
The quantitative study of this equilibrium relies on a combination of experimental spectroscopy and computational modeling.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the preeminent experimental technique for studying conformational dynamics.
Step-by-Step Methodology for Equilibrium Constant Determination:
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ for standard analysis, or a solvent like acetone-d₆ for low-temperature work).
-
Room Temperature Spectrum: Acquire a high-resolution ¹H NMR spectrum at ambient temperature (e.g., 298 K). Due to the rapid ring flip, the observed chemical shifts and coupling constants will be a population-weighted average of the (e,e) and (a,a) conformers.
-
Low-Temperature Analysis (Cryo-NMR):
-
Place the NMR tube in the spectrometer probe and cool the sample incrementally (e.g., in 10 K steps) to a temperature where the ring-flip is slow on the NMR timescale (typically below -60 °C).
-
At this "coalescence temperature," the single averaged peaks will broaden and then resolve into two distinct sets of signals, one for the (e,e) conformer and one for the (a,a) conformer.
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to each conformer. The ratio of the integrals directly gives the equilibrium constant, K_eq = [(e,e)] / [(a,a)].
-
Using the equation ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin, the free energy difference between the conformers can be calculated.[7]
-
The coupling constants (³J_HH) of the methine protons (H-C-Cl) in the frozen-out spectra provide definitive proof of conformation. The (a,a) conformer will show a large axial-axial coupling (~10-13 Hz), while the (e,e) conformer will show small equatorial-axial and equatorial-equatorial couplings (~2-5 Hz).
-
Computational Workflow: Quantum Mechanical Calculations
Computational chemistry provides invaluable insight into the energies and geometries of the conformers.[14][17]
Step-by-Step Methodology for Energy Calculation:
-
Structure Building: Construct 3D models of both the (e,e) and (a,a) chair conformations of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each conformer using a reliable quantum mechanical method. Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set (e.g., 6-311+G(d,p)) is a common and robust choice.[14]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structures. This confirms that the structures are true energy minima (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: The output will provide the total electronic energy of each conformer. The relative energy difference (ΔE) is calculated by subtracting the energy of the more stable conformer from the less stable one. For a more accurate comparison to experimental ΔG°, thermal corrections to Gibbs free energy from the frequency calculation should be included.
-
Solvent Modeling (Optional): To investigate solvent effects, the calculations can be repeated using an implicit solvent model, such as the Polarizable Continuum Model (PCM), which simulates the bulk electrostatic effect of a solvent.[14]
Conclusion: A Synthesized View for the Practitioner
The conformational analysis of this compound serves as a powerful reminder that stereochemical outcomes are dictated by a summation of multiple, often competing, energetic factors. For scientists in fields such as medicinal chemistry and materials science, a nuanced understanding is critical. While the diequatorial conformer is generally favored, the accessibility of the diaxial state, particularly in less polar environments, can have significant consequences for a molecule's shape, polarity, and ability to engage in intermolecular interactions. The methodologies outlined herein, combining empirical NMR data with the predictive power of computational chemistry, provide a robust framework for validating the structural hypotheses that underpin modern molecular design.
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An In-depth Technical Guide to the Stereoselective Synthesis of trans-1,2-Dichlorocyclohexane from Cyclohexene
This guide provides a comprehensive overview of the synthesis of trans-1,2-dichlorocyclohexane, a vicinal dihalide, through the electrophilic addition of chlorine to cyclohexene. The content herein is tailored for researchers, scientists, and professionals in drug development and organic synthesis, offering a blend of theoretical principles and practical, field-proven methodologies. We will delve into the mechanistic underpinnings that dictate the stereochemical outcome, provide a detailed experimental protocol, and discuss the necessary safety and analytical considerations for this classic yet illustrative transformation.
The Principle of Stereoselective Halogenation
The addition of halogens across a carbon-carbon double bond is a cornerstone reaction in organic chemistry.[1] In the case of cyclohexene, the reaction with chlorine is not merely an addition but a highly stereoselective process, yielding predominantly the trans isomer. This outcome is a direct consequence of the reaction mechanism, which proceeds through a cyclic halonium ion intermediate.[2][3][4]
The Mechanism: Anti-Addition via a Bridged Chloronium Ion
The reaction is initiated by the electrophilic attack of the chlorine molecule on the electron-rich π-bond of the cyclohexene ring.[3][5] As the chlorine molecule approaches, the π-electrons of the alkene repel the electron cloud of the Cl-Cl bond, inducing a dipole. This polarization facilitates the heterolytic cleavage of the Cl-Cl bond.
The key steps are as follows:
-
Formation of the Chloronium Ion: One chlorine atom bonds simultaneously to both carbon atoms of the former double bond, forming a three-membered ring called a bridged chloronium ion.[2][4] This intermediate carries a positive charge on the chlorine atom.
-
Nucleophilic Attack: The newly formed chloride ion (Cl⁻) then acts as a nucleophile. Crucially, the bulky, bridged chloronium ion shields one face of the cyclohexane ring.[1] Consequently, the chloride ion can only attack from the opposite face, in an SN2-like manner.[2][3][4]
-
Ring Opening and Product Formation: The nucleophilic attack forces the three-membered ring to open. This backside attack ensures that the two chlorine atoms are added to opposite faces of the ring, resulting in an anti-addition.[1][2][6] For a cyclic substrate like cyclohexene, this anti-addition stereochemistry leads specifically to the formation of this compound.[1]
The stereospecificity of this reaction is a powerful demonstration of how mechanistic pathways dictate product geometry.[6][7]
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: A Validated Laboratory Procedure
This section outlines a detailed, step-by-step methodology for the synthesis, work-up, and purification of this compound. The protocol is designed to be self-validating by incorporating checks and controls.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes |
| Cyclohexene | 82.14 | 8.2 g (10 mL) | 0.10 | Flammable, irritant |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Solvent, volatile |
| Chlorine Gas (Cl₂) | 70.90 | ~7.1 g | ~0.10 | Toxic, corrosive |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying agent |
| 5% Sodium Bisulfite (NaHSO₃) soln. | - | 30 mL | - | For quenching |
Equipment:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Condenser with a drying tube (e.g., filled with CaCl₂)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a condenser topped with a drying tube, dissolve cyclohexene (8.2 g, 0.10 mol) in 50 mL of dichloromethane (DCM).
-
Initiating the Reaction: Cool the flask in an ice bath to 0-5°C with continuous stirring. Once the temperature has stabilized, begin to bubble chlorine gas slowly through the solution via the gas inlet tube. The rate of addition should be controlled to maintain the reaction temperature below 10°C.
-
Monitoring the Reaction: Continue the addition of chlorine gas. The reaction is typically accompanied by the disappearance of the pale yellow-green color of chlorine as it is consumed. The reaction is complete when a faint, persistent yellow-green color remains, indicating a slight excess of chlorine.
-
Quenching: Stop the chlorine flow and remove the ice bath. Slowly add 30 mL of a 5% aqueous sodium bisulfite solution to the reaction mixture to quench any unreacted chlorine. Stir for 10-15 minutes until the color dissipates.
-
Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the dichloromethane.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.[8]
Safety and Handling
Proper safety protocols are paramount due to the hazardous nature of the reagents.
-
Cyclohexene: Is a flammable liquid and vapor.[9] It can cause skin and eye irritation. Handle in a well-ventilated fume hood and keep away from ignition sources.[9]
-
Chlorine Gas: Is highly toxic and corrosive.[10] Inhalation can cause severe respiratory damage or be fatal. All manipulations involving chlorine gas must be conducted in a certified, high-performance fume hood.[11] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[11] A properly fitted respirator may be necessary depending on the scale and setup.[11]
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
Always have appropriate spill kits and emergency procedures in place before beginning the experiment.
Product Characterization
Confirmation of the product's identity and stereochemistry is achieved through spectroscopic analysis.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show complex multiplets for the cyclohexane ring protons. The protons attached to the chlorine-bearing carbons (CHCl) will appear as a distinct multiplet, typically downfield due to the deshielding effect of the chlorine atoms.[12]
-
¹³C NMR Spectroscopy: Due to the symmetry of the trans isomer, the ¹³C NMR spectrum should display three signals: one for the two equivalent chlorine-bearing carbons (CHCl) and two for the remaining pairs of equivalent methylene (-CH₂-) carbons in the ring.[13][14] In contrast, the cis isomer, being less symmetric, would show four distinct signals.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending frequencies for a saturated cyclic alkane. The prominent C-Cl stretching vibrations are typically observed in the 600-800 cm⁻¹ region.[13]
Conclusion
The synthesis of this compound from cyclohexene serves as an exemplary case of a stereoselective electrophilic addition reaction. The formation of a bridged chloronium ion intermediate is the critical factor that dictates the anti-addition of the chlorine atoms, leading to the exclusive formation of the trans product. By adhering to the detailed experimental protocol and rigorous safety precautions outlined in this guide, researchers can reliably and safely perform this synthesis and validate its stereochemical outcome through standard analytical techniques. This foundational reaction provides invaluable insight into the principles of stereocontrol in organic synthesis.
References
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Homework.Study.com . When a cyclohexene reacts with chlorine in water the trans-2-chlorocyclohexanol is formed. Write... Available at: [Link]
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Carl ROTH . Safety Data Sheet: Cyclohexene. Available at: [Link]
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An In-depth Technical Guide to the Electrophilic Addition of Chlorine to Cyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The electrophilic addition of halogens to alkenes is a cornerstone of organic synthesis, providing a reliable method for the introduction of functional groups onto a carbon backbone. This guide offers a comprehensive exploration of the electrophilic addition of chlorine to cyclohexene, a classic example that incisively illustrates the mechanistic, stereochemical, and practical aspects of this reaction class. As senior application scientists, we aim to provide not just a procedural outline, but a deep, field-tested understanding of the causality behind the experimental choices and the self-validating nature of a well-executed protocol. This document will delve into the intricacies of the reaction mechanism, the stereospecificity of the addition, detailed experimental protocols, and the potential for competing side reactions, all supported by authoritative references.
Introduction: The Significance of Alkene Halogenation
The carbon-carbon double bond of an alkene is a region of high electron density, rendering it nucleophilic and susceptible to attack by electrophiles.[1] The halogenation of alkenes, specifically chlorination and bromination, is a fundamental transformation that converts the C=C bond into a vicinal dihalide.[1] This reaction is of paramount importance in synthetic organic chemistry as the resulting dihaloalkanes are versatile intermediates that can be converted into a variety of other functional groups, including alkynes, diols, and epoxides. The addition of chlorine to cyclohexene serves as an exemplary model for understanding the nuances of this reaction, particularly its stereochemical outcome.
The Reaction Mechanism: A Stepwise Exploration
The addition of chlorine to cyclohexene proceeds via a well-established electrophilic addition mechanism. The reaction is initiated by the polarization of the chlorine molecule as it approaches the electron-rich π-bond of the cyclohexene ring.[2]
Step 1: Formation of the Chloronium Ion Intermediate
The π electrons of the cyclohexene double bond attack one of the chlorine atoms, which bears a partial positive charge due to induced polarization. Simultaneously, the chlorine-chlorine bond breaks heterolytically, with the other chlorine atom departing as a chloride ion (Cl⁻).[3] Instead of forming a discrete carbocation, the attacking chlorine atom uses one of its lone pairs to form a second bond to the other carbon of the original double bond, resulting in a three-membered ring intermediate known as a chloronium ion .[3][4] This cyclic intermediate is key to explaining the observed stereochemistry of the reaction.[5]
Step 2: Nucleophilic Attack by the Chloride Ion
The positively charged chloronium ion is highly strained and electrophilic. In the second step, the chloride ion, acting as a nucleophile, attacks one of the carbon atoms of the chloronium ion.[3][5] This attack occurs from the side opposite to the bulky chloronium ion ring, following an SN2-like pathway.[5] This "backside" attack is sterically favored and leads to the opening of the three-membered ring.
The result of this two-step process is the anti-addition of the two chlorine atoms across the double bond, meaning they are on opposite faces of the cyclohexene ring.[6]
Caption: Reaction mechanism of the electrophilic addition of chlorine to cyclohexene.
Stereochemistry: The Predominance of Anti-Addition
The formation of the bridged chloronium ion intermediate is central to the stereospecificity of this reaction.[7] Because the nucleophilic chloride ion attacks the carbon from the face opposite to the chloronium ion bridge, the two chlorine atoms in the product, this compound, are in an anti-conformation.[6][8] The formation of the cis-isomer is not observed under standard reaction conditions.[8] This stereochemical outcome is a hallmark of halogen addition to alkenes and provides strong evidence for the existence of the halonium ion intermediate.[5][6] The reaction is therefore considered stereospecific , as a specific stereoisomer of the starting material (in this case, the cis-conformation of the double bond in the ring) leads to a specific stereoisomer of the product (the trans-dihalide).[7]
Experimental Protocol: A Validated Methodology
This protocol outlines a standard laboratory procedure for the chlorination of cyclohexene. The causality behind each step is explained to ensure a thorough understanding of the experimental design.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Cyclohexene | C₆H₁₀ | 82.14 | 8.2 g (0.1 mol) | Freshly distilled if necessary |
| Dichloromethane | CH₂Cl₂ | 84.93 | 100 mL | Anhydrous, inert solvent |
| Chlorine Gas | Cl₂ | 70.90 | ~7.1 g (0.1 mol) | Use in a well-ventilated fume hood |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 5% aqueous solution | For quenching |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Experimental Workflow:
Caption: Step-by-step experimental workflow for the chlorination of cyclohexene.
Detailed Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 8.2 g (0.1 mol) of cyclohexene in 100 mL of anhydrous dichloromethane. Cool the flask in an ice bath to 0-5 °C.
-
Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and minimize side reactions. Dichloromethane is an inert solvent that will not participate in the reaction.[8]
-
-
Chlorination: Slowly bubble chlorine gas through the stirred solution. The flow of chlorine should be controlled to maintain a gentle stream. The progress of the reaction can be monitored by the disappearance of the yellow-green color of the chlorine gas as it is consumed. Continue the addition until a faint, persistent yellow-green color is observed, indicating a slight excess of chlorine.[9]
-
Rationale: A slow and controlled addition of chlorine ensures that it reacts with the cyclohexene rather than accumulating in the reaction vessel. The color change is a simple and effective way to monitor the reaction's endpoint.
-
-
Quenching: Stop the flow of chlorine and remove the gas inlet tube. Slowly add 50 mL of a 5% aqueous sodium bicarbonate solution to the reaction mixture to quench any excess chlorine.
-
Rationale: Sodium bicarbonate is a weak base that will react with and neutralize any remaining acidic chlorine gas, making the workup safer.
-
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.
-
Rationale: Washing with water removes any water-soluble byproducts and salts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Rationale: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace amounts of water from the organic solution.
-
-
Solvent Removal: Decant the dried organic solution and remove the dichloromethane using a rotary evaporator.
-
Rationale: Rotary evaporation allows for the efficient removal of the volatile solvent under reduced pressure, leaving the crude product.
-
-
Product Analysis: The resulting product, this compound, can be analyzed for purity and characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Side Reactions and Considerations
While the electrophilic addition is the major pathway, other reactions can occur, particularly under different conditions.
-
Allylic Chlorination: At higher temperatures or under UV light, a free-radical substitution reaction can occur at the allylic position, leading to the formation of 3-chlorocyclohexene.[10][11] This is because the stability of the allylic radical can compete with the electrophilic addition pathway. Using low temperatures and excluding light helps to minimize this side reaction.[2]
-
Solvent Participation: If a nucleophilic solvent such as water or an alcohol is used, it can compete with the chloride ion in attacking the chloronium ion intermediate.[12] For instance, in the presence of water, a chlorohydrin (trans-2-chlorocyclohexan-1-ol) will be formed as a major product.[7][13] The choice of an inert solvent like dichloromethane is therefore crucial for obtaining the desired dihalide product.[8]
Conclusion
The electrophilic addition of chlorine to cyclohexene is a powerful and illustrative reaction in organic chemistry. A thorough understanding of its mechanism, stereochemistry, and the practical aspects of the experimental protocol is essential for any researcher or scientist working in the field of organic synthesis. By carefully controlling the reaction conditions, particularly temperature, light, and solvent, the desired this compound can be synthesized in high yield and purity. This guide provides the foundational knowledge and practical insights necessary for the successful execution and interpretation of this important chemical transformation.
References
- Brainly. (2023, September 22). The observed stereochemistry (anti addition) of the addition of chlorine (Cl2) to cyclohexene is explained.
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
Lumen Learning. (n.d.). Halogenation of Alkenes. MCC Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
MaChemGuy. (2021, December 31). Organic Mechanisms 7 (Electrophilic addition to a cyclic alkene) [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
Pearson. (n.d.). Electrophilic Addition Mechanisms to Alkenes. Organic Chemistry Study Notes. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination of cyclohexane.
-
J P McCormick. (2020, May 11). 10.13 Addition of Chlorine or Bromine to Alkenes (Halogenation) [Video]. YouTube. Retrieved from [Link]
-
Quora. (2021, May 9). What happens if cyclohexene reacts with chlorine in the dark condition?. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 3). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]
-
Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism. Retrieved from [Link]
-
Pearson. (2024, March 14). Provide a mechanism for the chlorination of cyclohexane. Be sure to include initiation, propagation, and three possible termination steps. Retrieved from [Link]
-
Pearson+. (n.d.). Write a mechanism for the light-initiated reaction of cyclohexane.... Study Prep. Retrieved from [Link]
-
Master Organic Chemistry. (2013, January 22). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 27). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
Chemguide. (n.d.). halogenation of alkenes. Retrieved from [Link]
-
Chemistry. (2024, May 13). Allylic chlorination (cyclohexene to 3-chlorocyclohexene). #chemistry [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-chlorocyclohexanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). EA3. Solvent Effects in Electrophilic Addition. Retrieved from [Link]
-
Fiveable. (n.d.). Halogenation of Alkenes: Addition of X2. Organic Chemistry Class Notes. Retrieved from [Link]
-
Professor Heath's Chemistry Channel. (2012, June 14). Halohydrin Formation - Addition of Cl2/H2O to an Alkene 001 [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Organic Chemistry Study Guide: Alkenes Reaction Mechanisms | Notes [pearson.com]
- 2. quora.com [quora.com]
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- 13. youtube.com [youtube.com]
Spectroscopic Unveiling of trans-1,2-Dichlorocyclohexane: A Technical Guide
This guide provides an in-depth technical exploration of the spectroscopic properties of trans-1,2-dichlorocyclohexane. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this molecule through the combined application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere presentation of data, this guide offers a detailed interpretation rooted in the fundamental principles of conformational analysis and spectroscopic theory.
Molecular Structure and Conformational Dynamics
This compound is a halogenated cyclic alkane with the molecular formula C₆H₁₀Cl₂.[1] The "trans" configuration dictates that the two chlorine atoms are on opposite sides of the cyclohexane ring. This stereochemical arrangement has profound implications for the molecule's three-dimensional structure and, consequently, its spectroscopic signatures.
The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. For trans-1,2-disubstituted cyclohexanes, two primary chair conformers are in equilibrium: the diequatorial (e,e) conformer and the diaxial (a,a) conformer.
Due to the significant steric hindrance between the axial chlorine atoms and the axial hydrogens at the C3 and C5 positions, the diequatorial (e,e) conformer is considerably more stable and, therefore, the predominant species at room temperature. This conformational preference is a critical factor in the interpretation of the spectroscopic data that follows.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound provides key information about the functional groups present and the carbon-halogen bonds.
Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 2940 - 2860 | C-H stretch (cyclohexane ring) | Strong |
| 1450 | CH₂ scissoring | Medium |
| 750 - 650 | C-Cl stretch (axial and equatorial) | Strong |
Interpretation:
The strong absorptions in the 2940-2860 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene groups in the cyclohexane ring. The peak around 1450 cm⁻¹ corresponds to the scissoring vibration of these CH₂ groups. The most diagnostic signals for this molecule are the strong absorptions in the 750-650 cm⁻¹ range, which are attributed to the C-Cl stretching vibrations. The presence of two distinct C-Cl stretching frequencies is consistent with the existence of both equatorial and axial C-Cl bonds in the conformational equilibrium, although the spectrum is dominated by the diequatorial conformer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable insights into its conformational and electronic environment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is complex due to the conformational equilibrium and the spin-spin coupling between neighboring protons. However, by considering the dominant diequatorial conformer, we can make accurate assignments.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1, H2 (axial) | ~ 4.0 | ddd | J(H_ax, H_ax) ≈ 8-12 Hz, J(H_ax, H_eq) ≈ 2-4 Hz |
| H3, H6 (axial) | ~ 2.3 | m | |
| H3, H6 (equat) | ~ 1.8 | m | |
| H4, H5 (axial) | ~ 1.4 | m | |
| H4, H5 (equat) | ~ 1.8 | m |
Note: These are predicted values and may vary slightly based on experimental conditions.
Interpretation:
-
Chemical Shifts: The protons on the carbons bearing the chlorine atoms (H1 and H2) are the most deshielded due to the electronegativity of chlorine and appear at the lowest field (~4.0 ppm). The remaining methylene protons of the cyclohexane ring appear at higher fields (1.4-2.3 ppm).
-
Coupling Constants and the Karplus Relationship: The multiplicity of the H1 and H2 signals is a result of coupling to the adjacent protons on C3 and C6. The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation .
-
In the diequatorial conformer, the methine protons (H1 and H2) are axial. The coupling between two adjacent axial protons (J_ax,ax) has a large value (typically 8-12 Hz) due to a dihedral angle of approximately 180°.
-
The coupling between an axial and an adjacent equatorial proton (J_ax,eq) is smaller (typically 2-4 Hz) because the dihedral angle is around 60°.
-
This difference in coupling constants is a key diagnostic feature for determining the stereochemistry and conformation of substituted cyclohexanes.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak.
¹³C NMR Data for this compound (in CDCl₃)
| Carbon(s) | Chemical Shift (δ, ppm) |
| C1, C2 | ~ 65 |
| C3, C6 | ~ 34 |
| C4, C5 | ~ 24 |
Interpretation:
-
C1 and C2: These carbons are directly attached to the electronegative chlorine atoms, causing them to be significantly deshielded and appear at the lowest field (~65 ppm).
-
C3 and C6: These carbons are in the β-position relative to the chlorine atoms and appear at an intermediate chemical shift (~34 ppm).
-
C4 and C5: These carbons are furthest from the electron-withdrawing chlorine atoms and are therefore the most shielded, appearing at the highest field (~24 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, electron ionization (EI) is a common method.
Key Features of the Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
-
M⁺ peak (for C₆H₁₀³⁵Cl₂): m/z = 152
-
(M+2)⁺ peak (for C₆H₁₀³⁵Cl³⁷Cl): m/z = 154
-
(M+4)⁺ peak (for C₆H₁₀³⁷Cl₂): m/z = 156
-
The expected intensity ratio for this cluster is approximately 9:6:1 .
-
-
Fragmentation Pattern: The molecular ion is often unstable and undergoes fragmentation. Common fragmentation pathways for halogenated alkanes include the loss of a halogen radical or a hydrogen halide molecule.
-
[M - Cl]⁺: Loss of a chlorine radical (m/z = 117 for ³⁵Cl loss).
-
[M - HCl]⁺: Loss of a hydrogen chloride molecule (m/z = 116 for H³⁵Cl loss).
-
Further fragmentation of the cyclohexane ring can lead to smaller charged fragments.
-
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.
FT-IR Spectroscopy (Neat Liquid)
-
Sample Preparation: Place one to two drops of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Cell Assembly: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.
-
Data Acquisition: Place the assembled salt plates into the spectrometer's sample holder.
-
Background Collection: Run a background spectrum with the empty beam path.
-
Sample Spectrum: Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the salt plates with a suitable dry solvent (e.g., dichloromethane or chloroform) and store them in a desiccator.
NMR Spectroscopy (in Deuterated Solvent)
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming."
-
¹H NMR Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay) and acquire the ¹H NMR spectrum.
-
¹³C NMR Acquisition: Set the parameters for ¹³C NMR acquisition (typically requiring more scans than ¹H NMR) and acquire the proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, phase correction, and baseline correction to obtain the final NMR spectra.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the liquid sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
The spectroscopic analysis of this compound provides a clear illustration of how modern analytical techniques can be used to elucidate the structure and conformational behavior of organic molecules. The interplay between the molecule's stable diequatorial conformation and its spectroscopic signatures is a central theme. A thorough understanding of these spectroscopic principles is indispensable for scientists engaged in chemical synthesis, drug discovery, and materials science.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link][1]
-
NIST. Cyclohexane, 1,2-dichloro-, trans-. National Institute of Standards and Technology. [Link]
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Advanced Spectral Analysis: trans-1,2-Dichlorocyclohexane
[1]
Executive Summary
The ¹H NMR spectrum of this compound (TDCH) is a classic study in dynamic stereochemistry.[1] Unlike rigid systems, TDCH exists in a rapid equilibrium between two chair conformers: the diaxial (aa) and the diequatorial (ee) forms.
For researchers, this molecule is not merely a static structure but a sensitive probe of solvent-solute interactions.[1][2] The observed spectrum at room temperature is a weighted average of these two conformers. The key to interpreting the data lies in understanding that solvent polarity dictates the major conformer , thereby drastically altering the observed coupling constants (
Theoretical Framework: Conformational Dynamics
The Equilibrium
The trans-1,2-disubstitution pattern allows for two distinct chair conformations.[1]
-
Conformer A (aa): Both chlorine atoms are in axial positions.[1][2][3] The C-Cl bonds are anti-periplanar (dihedral angle
).[1][2] This conformer has a net dipole moment of D.[1][2] -
Conformer B (ee): Both chlorine atoms are in equatorial positions.[1][2] The C-Cl bonds are gauche (dihedral angle
).[1][2] This conformer has a significant dipole moment ( D).[1][2]
Solvent-Dependent Stability
Contrary to the general "equatorial preference" rule (where sterics favor ee), TDCH exhibits a strong diaxial preference in non-polar environments due to the repulsion between the electric dipoles of the C-Cl bonds in the ee form.
-
Non-Polar Solvents (e.g., CCl
, CDCl ): The non-polar aa conformer is energetically favored (stabilized by the absence of dipole repulsion). -
Polar Solvents (e.g., Acetone-
, DMSO- ): The polar ee conformer is stabilized by solvation energy, shifting the equilibrium toward ee.[1]
Figure 1: Conformational equilibrium of this compound driven by solvent polarity.
Spectral Analysis (Room Temperature)
At 25°C, the ring flip occurs faster than the NMR timescale. The observed spectrum displays time-averaged signals.[1][2]
Chemical Shift Assignments (CDCl )
In chloroform-d, the equilibrium favors the aa form (approx. 60-70%).[1]
| Proton Environment | Type | Chemical Shift ( | Multiplicity | Notes |
| H1, H2 | Methine | 4.01 | Multiplet (AA'XX') | Deshielded by |
| H3, H6 | Methylene | 2.32 / 1.77 | Multiplet | |
| H4, H5 | Methylene | 1.42 | Multiplet |
The H1/H2 Multiplet Analysis
The signal for the methine protons (H1 and H2) is chemically equivalent due to the
-
H1 couples to H2, H6
, and H6 .[2] -
H2 couples to H1, H3
, and H3 .[2] -
Since
, the spin system is AA'XX' (or higher order), not a simple . This results in a complex multiplet rather than a simple triplet.
Quantitative Conformational Analysis via Coupling Constants
The observed vicinal coupling constant between H1 and H2 (
Where:
- = Mole fractions of each conformer.[1][2]
- Hz (Anti-periplanar coupling).[1][2]
- Hz (Gauche coupling).[1][2]
Experimental Insight: In CDCl
Variable Temperature (VT) NMR Protocol
To observe the individual conformers, the sample must be cooled below the coalescence temperature (
Workflow Logic
Figure 2: Logic flow for Variable Temperature NMR analysis to resolve individual conformers.
Experimental Protocols
Sample Preparation (Standard)
Objective: Obtain high-resolution spectrum for conformational analysis.
-
Solvent Choice:
-
Concentration: Prepare a ~20-30 mg sample in 0.6 mL solvent. High concentrations can induce solute-solute dipole aggregation, perturbing the equilibrium.[1][2]
-
Filtration: Filter through a cotton plug into the NMR tube to remove particulate matter that causes line broadening.[1][2]
Acquisition Parameters (400 MHz+)
-
Spectral Width: 12 ppm (sufficient to catch all signals).[1][2]
-
Relaxation Delay (D1): Set to
seconds. The methine protons adjacent to Cl may have shorter , but accurate integration requires full relaxation.[2] -
Scans (NS): 16 or 32 scans are usually sufficient for this concentration.[1][2]
Data Processing
-
Apodization: Apply an exponential window function with LB = 0.3 Hz.
-
Phasing: Ensure precise phasing of the H1/H2 multiplet (4.01 ppm) to accurately assess the splitting pattern.
-
Integration: Integrate the H1/H2 region (2H) relative to the total integral of the upfield methylene protons (8H) to confirm purity.
References
-
Conformational Analysis of trans-1,2-Dihalocyclohexanes. Source: National Institutes of Health (PubMed) / Magn Reson Chem. Context:[1][2] Detailed study on solvent dependence of
and theoretical calculations (DFT/NBO) explaining the diaxial preference in non-polar solvents. URL:[Link][2] -
Molecular Motion of trans-1,4-Dichlorocyclohexane (Analogous System). Source: Acta Chemica Scandinavica.[1][2][4][5] Context: Provides foundational thermodynamic data on the
interconversion barriers and solid-state conformations relevant to the 1,2-isomer. URL:[Link] -
Solvent Effects on Conformational Equilibrium. Source: Auremn (Associação de Usuários de Ressonância Magnética Nuclear).[1][2] Context: Discusses the role of solvation and intramolecular forces (like the Gauche effect vs. Dipole repulsion) in shifting the equilibrium of substituted cyclohexanes. URL:[Link]
Sources
- 1. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-1,2-Dibromocyclohexane | C6H10Br2 | CID 98506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Guide: IR Spectrum Analysis of trans-1,2-Dichlorocyclohexane
[1]
Executive Summary
The IR spectrum of this compound is a classic benchmark for studying conformational equilibrium in cyclic systems. Unlike simple alkyl-substituted cyclohexanes where steric hindrance dictates stability, this molecule is governed by a competition between steric repulsion and dipolar interactions .
-
Key Phenomenon: The molecule exists in dynamic equilibrium between the diaxial (
) and diequatorial ( ) conformers. -
Spectral Signature: The C-Cl stretching region (600–800 cm⁻¹) acts as a conformational fingerprint. The ratio of peak intensities in this region is highly sensitive to solvent polarity and temperature.
-
Application: This analysis is critical for validating stereoelectronic effects in drug intermediates, where dipole minimization often overrides steric bulk in non-polar environments (e.g., hydrophobic binding pockets).
Theoretical Framework: The Equilibrium
To interpret the spectrum, one must understand the thermodynamic drivers.
Conformational Geometry
-
Diequatorial (
): Both Chlorine atoms are in equatorial positions.-
Sterics: 1,2-gauche interaction (Cl/Cl).
-
Dipole: The C-Cl bond dipoles are at a 60° dihedral angle, resulting in a large net dipole moment (
D).
-
-
Diaxial (
): Both Chlorine atoms are in axial positions.-
Sterics: Four 1,3-diaxial interactions (Cl/H), typically unfavorable.
-
Dipole: The C-Cl bond dipoles are anti-parallel (
), resulting in a near-zero net dipole moment ( D).
-
The Solvent Effect (The "Dipole Rule")
Contrary to standard steric models (where
-
Non-Polar Solvents (
, Hexane): The form is abundant (often >50%) because the non-polar medium cannot stabilize the high dipole of the form. -
Polar Solvents (
, DMSO): The solvent stabilizes the polar conformer via solvation, shifting the equilibrium toward .
Figure 1: The thermodynamic equilibrium is driven by the dielectric constant of the environment. High polarity stabilizes the
Spectral Assignments & Data
The C-Cl stretching vibrations (
Characteristic Bands
Rule of Thumb: Equatorial stretches generally appear at higher frequencies than axial stretches due to the coupling with ring C-C stretching modes (stiffer effective force constant).
| Conformer | Vibration Mode | Frequency ( | Intensity | Solvent Behavior |
| Diequatorial ( | Sym. C-Cl Stretch | 740 – 760 | Strong | Increases in Polar Solvent |
| Diequatorial ( | Asym. C-Cl Stretch | ~750 | Strong | Increases in Polar Solvent |
| Diaxial ( | Sym. C-Cl Stretch | 690 – 730 | Weak/Medium | Decreases in Polar Solvent |
| Diaxial ( | Asym. C-Cl Stretch | ~710 | Weak/Medium | Decreases in Polar Solvent |
Note: In the liquid phase (neat), the spectrum is dominated by the
Other Diagnostic Peaks
-
2900–3000 cm⁻¹ (C-H Stretch):
- axial H: ~2930 cm⁻¹
- : ~2860 cm⁻¹
-
Insight: The C-H stretch adjacent to the halogen is often shifted. The "Lone Pair Trans Effect" (Bohlmann bands) is less pronounced here than in amines but can affect C-H peak shape.
Experimental Protocol: Solvent Titration Study
This protocol validates the peak assignments by exploiting the dipole difference. This is a self-validating system : if the peaks do not shift intensity according to solvent polarity, the assignment is incorrect.
Reagents & Equipment
-
Solvents: Cyclohexane (Non-polar,
), Acetonitrile (Polar, ). -
Instrument: FTIR Spectrometer (Resolution 2 cm⁻¹, 32 scans).
-
Cell: Sealed liquid cell (KBr or ZnSe windows) with 0.1mm path length.
Step-by-Step Workflow
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of the analyte in Cyclohexane and Acetonitrile.
-
-
Baseline Acquisition:
-
Record background spectra for pure Cyclohexane and pure Acetonitrile.
-
-
Data Collection:
-
Scan 1 (Non-Polar): Inject the Cyclohexane solution. Record spectrum. Focus on 600–900 cm⁻¹.
-
Scan 2 (Polar): Inject the Acetonitrile solution. Record spectrum.
-
-
Differential Analysis:
-
Overlay the two spectra (normalized to the C-H stretch at 2900 cm⁻¹).
-
Identify peaks that grow in Acetonitrile (
bands). -
Identify peaks that shrink in Acetonitrile (
bands).
-
Figure 2: Logical workflow for assigning conformational bands using solvent perturbation.
Data Analysis: Calculating Equilibrium Constants
Once peaks are assigned, you can calculate the equilibrium constant (
The Equation
The equilibrium is defined as
Where:
- : Integrated area of the specific IR band.
- : Molar extinction coefficient (experimentally determined or assumed similar for C-Cl stretches).
Thermodynamic Calculation
-
R: 8.314 J/(mol·K)
-
T: Temperature in Kelvin.[4]
Typical Values:
-
In Gas Phase:
kcal/mol (Favors ). -
In Liquid Phase:
to -1.0 kcal/mol (Favors ).
References
-
Kozima, K., & Sakashita, K. (1958). The Infrared Spectra of this compound and trans-1,2-Dibromocyclohexane. Bulletin of the Chemical Society of Japan.
-
NIST Chemistry WebBook. (2024). Cyclohexane, 1,2-dichloro-, trans- IR Spectrum.[5][2][6] National Institute of Standards and Technology.[6]
- Eliel, E. L. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 反式-1,2-二氯环己烷 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound(822-86-6) 1H NMR [m.chemicalbook.com]
- 6. Cyclohexane, 1,2-dichloro-, trans- [webbook.nist.gov]
Conformational Dynamics of trans-1,2-Dichlorocyclohexane: A Thermodynamic and Solvation Guide
Executive Summary
For researchers in small molecule drug discovery, trans-1,2-dichlorocyclohexane represents a critical case study in the failure of "steric-only" predictive models. While standard conformational analysis predicts the diequatorial (
Theoretical Framework: The Steric-Electronic Conflict
The stability of this compound is governed by a tug-of-war between classical steric bulk and stereoelectronic effects. Unlike 1,2-dimethylcyclohexane, where the
The Diequatorial (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ) Conformer[1][2]
-
Steric Advantage: Conventional A-value summation suggests stability. The chlorine atoms are anti-periplanar to ring hydrogens, minimizing steric clash.
-
Electrostatic Penalty: The C-Cl bonds possess a dihedral angle of
(gauche). This proximity aligns the bond dipoles, creating significant Coulombic repulsion. -
Dipole Moment: High (
D).
The Diaxial ( ) Conformer[3]
-
Steric Penalty: Four 1,3-diaxial interactions (Cl vs. H) theoretically destabilize this form.
-
Electronic Advantage: The C-Cl bonds are anti-periplanar (
). The bond dipoles cancel out, resulting in a net dipole near zero. -
Hyperconjugation: Natural Bond Orbital (NBO) analysis suggests stabilization via
interactions, which are geometrically optimal in the axial arrangement.
Decision Pathway for Stability
The following logic flow illustrates how environmental factors dictate the dominant species.
Figure 1: Decision matrix for predicting conformer stability based on solvent polarity.
Quantitative Thermodynamic Profile
The energy difference between the conformers (
Table 1: Relative Energies of Conformers in Various Media
| Medium | Dielectric Constant ( | Dominant Conformer | Mechanism | |
| Gas Phase | 1.0 | +0.95 | Diaxial ( | Intrinsic dipole repulsion destabilizes |
| CCl | 2.2 | +0.36 | Diaxial ( | Weak solvation cannot overcome gauche repulsion. |
| DMSO | 46.7 | -0.80 | Diequatorial ( | High polarity stabilizes the large dipole of |
Data Source: Theoretical calculations (DFT B3LYP/6-311+G) and NMR solvation theory analysis. [1]
Experimental Protocol: Determination of via NMR
To validate these populations in a specific formulation buffer or solvent, Variable Temperature (VT)
The Principle
-
(Axial-Axial): Large coupling (10–12 Hz) due to
dihedral angle (Karplus relation). -
(Equatorial-Equatorial): Small coupling (2–3 Hz) due to
dihedral angle. -
Observed Coupling (
): At room temperature, rapid ring flipping results in a weighted average: Where represents the mole fraction.
Step-by-Step Methodology
Objective: Determine the equilibrium constant
-
Sample Preparation:
-
Dissolve 10 mg of this compound in 0.6 mL of the deuterated solvent of interest (e.g., CDCl
for non-polar, DMSO- for polar). -
Critical: Ensure the sample is free of paramagnetic impurities (filter through basic alumina if necessary) to prevent line broadening.
-
-
Acquisition (Room Temperature):
-
Acquire a standard 1D
H NMR spectrum. -
Focus on the methine protons (H-1 and H-2). In the trans isomer, these are chemically equivalent (by symmetry) but magnetically distinct.
-
Measure the width of the signal at half-height (
) or extract the coupling constant if the multiplet is resolved.
-
-
Low-Temperature Limit (The "Freeze" Technique):
-
Cool the probe to -80°C (193 K) or lower (solvent permitting).
-
Rationale: At this temperature, the ring flip rate (
) becomes slower than the NMR timescale ( ). The spectrum will "decoalesce" into two distinct sets of signals: one for the frozen conformer and one for the frozen conformer. -
Direct Integration: Integrate the distinct methine peaks for
and directly to find the ratio.
-
-
Calculation (Fast Exchange Regime): If cooling is not possible, use the time-averaged coupling from Step 2:
-
Assume limiting values:
Hz (for the H-C-C-H moiety in conformer, where protons are axial) and Hz (for the conformer, where protons are axial). -
Correction: In the
conformer, the protons are actually axial . In the conformer, the protons are equatorial . -
Corrected Assignment:
-
Conformer
: Cl is equatorial Protons are Axial . Hz. -
Conformer
: Cl is axial Protons are Equatorial . Hz.
-
-
Calculate mole fraction (
): -
Note: Since
has axial protons, it contributes the large coupling constant.
-
Workflow Diagram
Figure 2: Workflow for determining conformational ratios via NMR spectroscopy.
Implications for Drug Development
Understanding this equilibrium is vital for medicinal chemistry programs involving halogenated saturated rings:
-
Bioactive Conformation: If a target protein requires the chlorine atoms to be equatorial for binding, a non-polar formulation (favoring
) imposes an energetic penalty ( ) that must be paid upon binding. This reduces potency ( ). -
Solubility & Permeability:
-
The
conformer is highly polar ( D), improving aqueous solubility. -
The
conformer is lipophilic ( D), potentially improving passive membrane permeability.
-
-
Bioisosterism: Substituting Cl for F changes the profile. The C-F bond is shorter, reducing steric strain, but the dipole is stronger. However, 1,2-difluorocyclohexane also exhibits a strong preference for the gauche conformation in acyclic systems, but in cyclohexane, the
preference is often preserved in non-polar media due to the gauche effect.
References
-
Freitas, M. P., Rittner, R., & Abraham, R. J. (2004). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Journal of Molecular Structure, 706(1-3), 81-87. Link
-
Wiberg, K. B., & Rablen, P. R. (1993). Origin of the gauche effect in 1,2-difluoroethane and 1,2-dichloroethane.[1] Journal of the American Chemical Society, 115(2), 614-625. Link
-
Snyder, J. P., et al. (2014).[2] Cyclohexane Chair Conformation Stability: Which One Is Lower Energy? Master Organic Chemistry. Link
Sources
Methodological & Application
Application Note: Stereoselective Synthesis of trans-1,2-Dichlorocyclohexane
Abstract
This technical guide provides a comprehensive overview and detailed protocol for the stereoselective synthesis of trans-1,2-dichlorocyclohexane. The primary method detailed is the direct electrophilic addition of chlorine to cyclohexene, a classic example of a stereospecific reaction that proceeds via an anti-addition mechanism. This document elucidates the underlying mechanistic principles that govern the formation of the trans isomer, offers a step-by-step experimental protocol, and outlines methods for the purification and characterization of the final product. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a practical and scientifically grounded approach to the preparation of this vicinal dihalide.
Introduction: Stereoisomerism and the Importance of Stereoselectivity
1,2-Dichlorocyclohexane exists as two primary stereoisomers: cis and trans. In the cis isomer, both chlorine atoms are on the same face of the cyclohexane ring (either both axial or both equatorial in a given chair conformation), while in the trans isomer, they are on opposite faces (one axial and one equatorial). The stereochemical outcome of a reaction is crucial in many applications, particularly in the synthesis of complex molecules like pharmaceuticals, where the biological activity of a molecule is often dictated by its three-dimensional structure.
The synthesis of this compound is a foundational reaction in organic chemistry that demonstrates the principles of stereoselective synthesis. The trans configuration is generally more stable than the cis due to reduced steric hindrance between the chlorine atoms.[1] This application note focuses on a reliable method to selectively synthesize the trans isomer.
Reaction Mechanism: The Path to trans Selectivity
The high stereoselectivity of the chlorination of cyclohexene is a direct consequence of the reaction mechanism. The reaction proceeds through an electrophilic addition pathway.
Step 1: Formation of a Cyclic Chloronium Ion
As a chlorine molecule (Cl₂) approaches the electron-rich π-bond of the cyclohexene ring, the π-electrons induce a dipole in the Cl-Cl bond. The alkene then attacks the electrophilic chlorine atom, displacing a chloride ion. Instead of forming a discrete carbocation, a three-membered ring intermediate, known as a cyclic chloronium ion, is formed.[2] In this intermediate, the chlorine atom is bonded to both carbons of the original double bond.
Step 2: Nucleophilic Attack by Chloride Ion
The positively charged chloronium ion is highly strained and reactive. The chloride ion (Cl⁻), which was displaced in the first step, then acts as a nucleophile and attacks one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the chloronium ion bridge, in a manner analogous to an Sₙ2 reaction. This "backside" attack forces the second chlorine atom to add to the opposite face of the cyclohexane ring relative to the first chlorine atom, resulting in an anti-addition . This anti-addition is the key to the formation of the trans product.
The overall transformation can be visualized as follows:
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol describes the direct chlorination of cyclohexene. Due to the hazardous nature of chlorine gas, this procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Supplier |
| Cyclohexene | C₆H₁₀ | 82.14 | 10.0 g (0.122 mol) | Sigma-Aldrich |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | Fisher Scientific |
| Chlorine gas | Cl₂ | 70.90 | ~8.6 g (0.122 mol) | Airgas |
| Sodium bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | 50 mL | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | VWR |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Gas inlet tube
-
Drying tube (filled with CaCl₂)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Distillation apparatus
Reaction Procedure
-
Setup: Assemble the three-necked flask with a magnetic stir bar, a gas inlet tube extending below the surface of the future reaction mixture, and a condenser topped with a drying tube. Place the flask in an ice bath on a magnetic stirrer.
-
Dissolution: Add cyclohexene (10.0 g, 0.122 mol) to the flask and dissolve it in 100 mL of anhydrous dichloromethane.
-
Chlorination: Begin stirring the solution and slowly bubble chlorine gas through the gas inlet tube. The reaction is exothermic, so maintain the temperature of the reaction mixture between 0-5 °C using the ice bath. The disappearance of the yellow-green color of chlorine as it is bubbled through the solution indicates that the reaction is proceeding.
-
Monitoring: Continue the addition of chlorine gas until a faint, persistent yellow-green color is observed in the reaction mixture, indicating a slight excess of chlorine. This typically takes 1-2 hours.
-
Quenching: Stop the flow of chlorine gas and remove the gas inlet tube. Allow the mixture to stir for an additional 15 minutes at 0-5 °C.
-
Work-up: Carefully transfer the reaction mixture to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorine. Vent the separatory funnel frequently to release any evolved gas.
-
Separation: Separate the organic layer and wash it with 50 mL of deionized water.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Product Characterization
The identity and stereochemistry of the product should be confirmed using spectroscopic methods.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₁₀Cl₂ |
| Molecular Weight | 153.05 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 193-194 °C (at 760 mmHg) |
| Density | 1.164 g/mL at 25 °C |
| Refractive Index | n²⁰/D 1.4917 |
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~4.01 ppm (m, 2H): This multiplet corresponds to the two protons on the carbons bearing the chlorine atoms (CHCl). The trans-diaxial relationship of these protons with adjacent axial protons typically results in a complex splitting pattern.
-
δ ~2.32 ppm (m, 2H): These are the equatorial protons adjacent to the CHCl groups.
-
δ ~1.75 ppm (m, 4H): This multiplet arises from the remaining four methylene protons on the cyclohexane ring.
-
δ ~1.42 ppm (m, 2H): These are the axial protons adjacent to the CHCl groups.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
Due to the symmetry of the this compound molecule, only three distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
δ ~65-70 ppm: Corresponds to the two equivalent carbons bonded to chlorine (C-Cl). Carbons attached to electronegative halogens are shifted downfield.
-
δ ~30-35 ppm: Corresponds to the two equivalent methylene carbons adjacent to the C-Cl carbons.
-
δ ~20-25 ppm: Corresponds to the two equivalent methylene carbons furthest from the chlorine atoms.
-
-
Infrared (IR) Spectroscopy (Neat):
-
2940-2860 cm⁻¹: C-H stretching vibrations of the cyclohexane ring.
-
1450 cm⁻¹: CH₂ scissoring vibrations.
-
~750-650 cm⁻¹: C-Cl stretching vibrations. The exact position can be indicative of the axial or equatorial position of the chlorine atoms.
-
Safety and Handling
-
Chlorine Gas: Chlorine is a highly toxic and corrosive gas.[3] It can cause severe respiratory irritation and can be fatal if inhaled at high concentrations. All operations involving chlorine gas must be conducted in a properly functioning chemical fume hood. Appropriate personal protective equipment, including safety goggles, lab coat, and gloves, is mandatory. A self-contained breathing apparatus (SCBA) should be available for emergencies.
-
Dichloromethane: Dichloromethane is a volatile chlorinated solvent and a suspected carcinogen. Avoid inhalation of vapors and skin contact.
-
This compound: The product is expected to be an irritant to the skin, eyes, and respiratory system. Handle with care and avoid exposure.
-
General Precautions: Always work in a well-ventilated area. Be aware of the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.
Conclusion
The stereoselective synthesis of this compound via the direct chlorination of cyclohexene is a robust and illustrative example of electrophilic addition with anti-stereochemistry. The formation of a cyclic chloronium ion intermediate is key to achieving high stereoselectivity. The protocol provided herein, when coupled with appropriate safety measures, offers a reliable method for the preparation of this important chemical intermediate. Thorough characterization using NMR and IR spectroscopy is essential to confirm the identity and stereochemical purity of the final product.
References
-
Brainly. (2023, September 22). The observed stereochemistry (anti addition) of the addition of chlorine (Cl2) to cyclohexene is explained. Retrieved from [Link]
-
MDPI. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Molecules, 27(20), 6943. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dichlorocyclohexane, trans-. Retrieved from [Link]
-
SpectraBase. (n.d.). This compound. Retrieved from [Link]
Sources
Application Note: Strategic Utilization of trans-1,2-Dichlorocyclohexane in Organic Synthesis
Abstract
trans-1,2-Dichlorocyclohexane is a vicinal dihalide often overlooked in favor of its dibromo-analog. However, its specific stereochemical constraints offer unique opportunities for controlled elimination and substitution reactions. This guide details the conformational dynamics that dictate its reactivity, providing a validated protocol for the synthesis of 1,3-cyclohexadiene and insights into stereoselective nucleophilic substitution.
Conformational Dynamics: The "Diaxial Gateway"
The utility of this compound is governed entirely by its conformational equilibrium. Unlike the cis-isomer, which possesses one axial and one equatorial chlorine in its ground state, the trans-isomer exists in an equilibrium between two chair conformers:
-
Diequatorial (Major): Both chlorine atoms are in equatorial positions. This is the thermodynamically stable conformer due to minimal 1,3-diaxial interactions.
-
Diaxial (Minor): Both chlorine atoms are axial. This conformer is higher in energy but is the reactive species for E2 elimination.
The Kinetic Barrier
For an E2 elimination to occur, the leaving group (Cl) and the
-
Diequatorial Conformer: No adjacent protons are anti-periplanar to the chlorines. It is chemically inert to E2 elimination.
-
Diaxial Conformer: Adjacent axial protons are perfectly anti-periplanar.
Expert Insight: The reaction rate of the trans-isomer is significantly slower than the cis-isomer because the molecule must first overcome the energy barrier to ring-flip into the unfavorable diaxial conformation before reaction can occur. This "Diaxial Gateway" allows for high control over reaction initiation by temperature modulation.
Visualization: Conformational Energy Landscape
The following diagram illustrates the necessary pathway for reactivity.
Figure 1: The reaction pathway requires a thermal ring-flip to the high-energy diaxial conformer to access the anti-periplanar geometry required for E2 elimination.
Primary Application: Synthesis of 1,3-Cyclohexadiene[1][2]
The most common application of this compound is as a precursor to 1,3-cyclohexadiene, a critical diene for Diels-Alder cycloadditions. While the dibromo-analog is often cited, the dichloro-analog is more atom-economical and stable, provided the kinetic barrier is managed.
Mechanism
Double dehydrochlorination occurs in two steps:
-
Formation of 1-chlorocyclohexene (Slow, requires diaxial flip).
-
Formation of 1,3-cyclohexadiene (Fast, conjugated product).
Protocol: Base-Promoted Dehydrochlorination
Safety Note: Quinoline is toxic and a potential carcinogen. Work in a fume hood.
Reagents:
-
This compound (1.0 equiv)[1]
-
Quinoline (Solvent/Base, 3.0 equiv) or Sodium Ethoxide in Ethanol (for milder conditions)
-
Magnesium Sulfate (Drying agent)
Step-by-Step Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.
-
Charging: Add this compound (15.3 g, 100 mmol) and Quinoline (38.7 g, 300 mmol).
-
Why Quinoline? Its high boiling point (237°C) allows the reaction to reach the temperatures necessary to overcome the conformational barrier of the trans-isomer.
-
-
Reaction: Heat the mixture to reflux (approx. 160-170°C) for 4–6 hours.
-
Critical Checkpoint: Monitor the reflux ring. If the temperature is too low, the ring-flip will not occur at a sufficient rate, stalling the reaction.
-
-
Distillation (In-situ): Reconfigure the apparatus for simple distillation. Distill the product mixture directly from the reaction vessel. The fraction boiling between 78–85°C contains the crude diene (and some unreacted intermediate).
-
Purification: Wash the distillate with dilute HCl (to remove traces of quinoline), then water, and finally brine. Dry over anhydrous
. -
Final Isolation: Redistill the dried organic layer. Collect the fraction at 79–81°C.
Yield Expectations: 40–55%. (Lower than dibromo-analog due to stronger C-Cl bond).
Advanced Stereochemical Manipulations
Beyond elimination, this compound serves as a scaffold for stereoselective substitution, although it is resistant to direct
Hydrolysis to trans-1,2-Cyclohexanediol
Direct hydrolysis is difficult. A validated workaround involves "anchimeric assistance" or neighboring group participation if converted to an acetoxy derivative first, but more commonly, it is used to test stereochemical retention/inversion models.
Comparative Reactivity Workflow
Figure 2: Decision tree for reaction outcomes based on reagent choice. Note that substitution pathways are generally inefficient compared to elimination for this substrate.
Technical Data & Safety Specifications
Physical Properties Table
| Property | Value | Source |
| Molecular Weight | 153.05 g/mol | PubChem [1] |
| Boiling Point | 193-194 °C | Sigma-Aldrich [2] |
| Density | 1.164 g/mL at 25 °C | Sigma-Aldrich [2] |
| Refractive Index | Sigma-Aldrich [2] | |
| Appearance | Colorless liquid | |
| Solubility | Soluble in ethanol, ether; Insoluble in water |
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
Storage: Store in a cool, well-ventilated place. Keep container tightly closed.
References
-
National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 12437603, this compound. Retrieved from [Link]
-
Organic Syntheses. (1973). 1,3-Cyclohexadiene.[5][6] Org. Synth. 1973, 53, 126. (Note: Protocol adapted from dibromo-analog principles). Retrieved from [Link]
-
Master Organic Chemistry. (2023).[3][4] The E2 Reaction and Cyclohexane Rings. Retrieved from [Link]
Sources
- 1. This compound | 822-86-6 [chemicalbook.com]
- 2. 1,2-Dichlorocyclohexane, trans- | C6H10Cl2 | CID 2723623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,2-dichloro-, trans- | C6H10Cl2 | CID 12437603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. brainly.in [brainly.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereochemistry and Reactivity of trans-1,2-Dichlorocyclohexane
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characteristic reactions of trans-1,2-dichlorocyclohexane. The guide focuses on the interplay between conformational stereoisomerism and chemical reactivity, with a primary emphasis on base-induced elimination reactions. We delve into the mechanistic underpinnings of the E2 pathway, providing field-proven insights into experimental design and execution. A comprehensive, step-by-step protocol for the dehydrohalogenation of this compound is provided, alongside essential safety, handling, and characterization data.
Introduction: The Conformational Landscape of a Vicinal Dihalide
This compound serves as a quintessential model for understanding how stereochemistry dictates reaction pathways in cyclic systems. The "trans" designation indicates that the two chlorine atoms are on opposite sides of the cyclohexane ring.[1] In its stable chair conformations, this arrangement necessitates that the substituents are either both in equatorial positions (diequatorial) or both in axial positions (diaxial).[2]
A fundamental principle of cyclohexane conformational analysis is that bulky substituents preferentially occupy the more spacious equatorial positions to minimize steric strain, specifically 1,3-diaxial interactions.[3] Consequently, the diequatorial conformer of this compound is significantly more stable and populates the conformational equilibrium to a much greater extent than the diaxial conformer.[3] This energetic preference is the critical starting point for understanding its reactivity, as the less stable diaxial conformer is the reactive intermediate for certain key transformations.
Figure 1: Conformational equilibrium of this compound.
The E2 Elimination Reaction: A Stereospecific Pathway
The premier reaction of alkyl halides with a strong base is the bimolecular elimination (E2) reaction.[4][5] This reaction proceeds through a single, concerted transition state where the base abstracts a proton (H) while the leaving group (X) departs simultaneously, forming a double bond.[4][5]
The Anti-Periplanar Requirement
A strict stereochemical prerequisite for the E2 mechanism is that the abstracted proton and the leaving group must be in an anti-periplanar (or anti-coplanar) arrangement.[6] This geometry, with a dihedral angle of 180°, allows for the optimal overlap of the developing p-orbitals to form the new pi bond.[6] In cyclohexane systems, this anti-periplanar requirement can only be satisfied when both the beta-hydrogen and the leaving group are in axial positions on adjacent carbons.[6][7][8]
For this compound, the more stable diequatorial conformer does not have any hydrogens anti-periplanar to the chlorine atoms. Therefore, for an E2 reaction to occur, the molecule must first undergo a ring flip to the less stable diaxial conformation.[3][7] This conformational flip represents an energy barrier that must be overcome, which can influence the overall reaction rate.[7]
Figure 2: Conceptual E2 mechanism on the diaxial conformer.
Regioselectivity and Product Formation
In the diaxial conformation of this compound, there are two axial chlorines and two adjacent axial hydrogens available for elimination. A single dehydrohalogenation event leads to the formation of 3-chlorocyclohexene. A subsequent, second elimination can occur under forcing conditions to yield 1,3-cyclohexadiene. The choice of a strong, non-nucleophilic base, such as potassium tert-butoxide, is crucial to favor the elimination pathway over competing substitution reactions.[8]
Experimental Protocol: Dehydrohalogenation to 3-Chlorocyclohexene
This protocol details a representative E2 elimination of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound (>96.0%) | Reagent | TCI (D2230) |
| Potassium tert-butoxide (t-BuOK) | ReagentPlus®, ≥98% | Sigma-Aldrich |
| tert-Butanol (t-BuOH), anhydrous | Anhydrous, 99.5% | Sigma-Aldrich |
| Diethyl ether, anhydrous | Anhydrous, ≥99% | Fisher Scientific |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | ACS Reagent | VWR |
| Saturated aqueous sodium chloride (Brine) | ACS Reagent | VWR |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Reagent | VWR |
| Round-bottom flask (100 mL) | - | - |
| Reflux condenser | - | - |
| Magnetic stirrer and stir bar | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
Safety Precautions
-
This compound is an irritant to the skin, eyes, and respiratory tract.[9]
-
Potassium tert-butoxide is a strong base and is corrosive. It reacts violently with water.
-
tert-Butanol and diethyl ether are flammable.
-
All operations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add potassium tert-butoxide (e.g., 1.2 equivalents). Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous tert-butanol (e.g., 40 mL) to the flask via syringe. Stir the mixture until the base is fully dissolved.
-
Substrate Addition: Dissolve this compound (e.g., 1.0 equivalent) in a minimal amount of anhydrous tert-butanol and add it dropwise to the stirring base solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 83 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 2-4 hours.
-
Quenching: After the reaction is complete, cool the flask to room temperature in an ice bath. Cautiously quench the reaction by slowly adding 50 mL of cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification (Optional): The crude product, 3-chlorocyclohexene, can be purified by fractional distillation under reduced pressure if necessary.
Figure 3: General experimental workflow for E2 elimination.
Physical and Spectroscopic Data
Proper characterization of the starting material and product is essential for validating experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀Cl₂ | [9][10] |
| Molecular Weight | 153.05 g/mol | [9][10] |
| Appearance | Colorless to almost colorless liquid | [11][12] |
| Boiling Point | 69 °C at 11 mmHg | [11] |
| Refractive Index | 1.49 | [11] |
| ¹H NMR | Spectrum available | [13] |
| ¹³C NMR | Spectrum available | [9] |
| IR Spectrum | Spectrum available | [9] |
Conclusion
The reactivity of this compound is a powerful illustration of stereoelectronic effects in organic chemistry. Its preference for E2 elimination via the less stable diaxial conformer underscores the stringent geometric requirements of this pathway. By carefully selecting reagents and controlling reaction conditions, researchers can effectively leverage these principles to synthesize target alkenes. The protocols and data presented herein provide a robust framework for the successful application of this compound in synthetic and mechanistic studies.
References
-
YouTube. (2022, October 27). Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
-
Khan Academy. E2 elimination: Substituted cyclohexanes. Retrieved from [Link]
-
Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. Retrieved from [Link]
-
YouTube. (2014, May 31). Overview of 1,2 Elimination Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. Retrieved from [Link]
-
Royal Society of Chemistry. this compound from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride. Journal of the Chemical Society C. Retrieved from [Link]
-
Study.com. Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial. Retrieved from [Link]
-
Sci-Hub. (2012). Conformational Changes of this compound Adsorbed in Zeolites Studied by FT-Raman Spectroscopy and Molecular QM/MM Simulations. The Journal of Physical Chemistry C. Retrieved from [Link]
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. Retrieved from [Link]
-
PubChem. 1,2-Dichlorocyclohexane, trans-. Retrieved from [Link]
-
YouTube. (2012, June 24). E2 Elimination: substituted cyclohexanes. Retrieved from [Link]
-
Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 20). 4.8 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Canadian Science Publishing. (1966). A ONE-STEP CONVERSION OF CYCLOHEXENE OXIDE INTO cis-1,2-DICHLOROCYCLOHEXANE. Canadian Journal of Chemistry, 44(19), 2339-2342. Retrieved from [Link]
-
Michigan State University Chemistry. Substituted Cyclohexane Conformations. Retrieved from [Link]
-
Chemistry Steps. Stereoselectivity of E2 Elimination Reactions. Retrieved from [Link]
-
Reddit. (2023, September 6). Why does 1,2-dichlorocyclohexane show cis/trans isomerism but 1,2-dichlorocyclohex-1-ene not? Retrieved from [Link]
-
YouTube. (2016, December 25). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]
-
Royal Society of Chemistry. Preparation of cyclohexene. Retrieved from [Link]
-
ACS Publications. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 64(22), 8349-8356. Retrieved from [Link]
-
Writing in Biology, University of Massachusetts Amherst. (2019, March 19). Procedure for Synthesis of Cyclohexene. Retrieved from [Link]
-
OC-Praktikum. (2006, March). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Retrieved from [Link]
Sources
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- 2. homework.study.com [homework.study.com]
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- 13. This compound(822-86-6) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols for the E2 Elimination of trans-1,2-Dichlorocyclohexane
Abstract
This document provides a comprehensive technical guide on the E2 (bimolecular elimination) reaction mechanism as applied to trans-1,2-dichlorocyclohexane. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will dissect the critical interplay between stereoelectronic effects and conformational analysis in the cyclohexane ring system, which dictates the reaction's feasibility and outcome. This guide integrates theoretical principles with a detailed, field-proven experimental protocol, offering insights into the causality behind methodological choices and ensuring a robust, self-validating experimental design.
Introduction: The E2 Reaction in Cyclic Systems
The E2 reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. It is a single-step, concerted process where a base abstracts a proton from a carbon adjacent (β-carbon) to the leaving group, while the leaving group departs simultaneously, forming a new π-bond.[1][2][3] The reaction kinetics are bimolecular, depending on the concentration of both the substrate and the base.[4]
While straightforward in acyclic systems, the E2 mechanism in cyclohexane derivatives is profoundly governed by the ring's conformational constraints. The rigid chair-like structure imposes strict geometric requirements that must be satisfied for the reaction to proceed, making substrates like this compound exemplary models for studying these principles.
Core Mechanistic Principle: The Anti-Periplanar Imperative
The efficacy of an E2 reaction is dictated by a crucial stereoelectronic requirement: the β-hydrogen and the leaving group must be anti-periplanar .[5] This means their dihedral angle must be 180°, allowing for the optimal overlap of the developing p-orbitals to form the new π-bond.[6]
In a cyclohexane system, this 180° alignment can only be achieved when both the β-hydrogen and the leaving group occupy axial positions on adjacent carbons.[7][8][9] An equatorial leaving group is anti-periplanar to a C-C bond within the ring, not a C-H bond, making E2 elimination impossible from that conformation.[8]
Caption: The required anti-periplanar (180°) alignment of a β-hydrogen and leaving group (LG).
Conformational Analysis of this compound
The "trans" designation in this compound means the two chlorine atoms are on opposite faces of the ring. This substrate exists in a dynamic equilibrium between two chair conformations.
-
Diequatorial (e,e) Conformation: Both chlorine atoms occupy equatorial positions. This is the more stable conformer, as it minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions.
-
Diaxial (a,a) Conformation: Both chlorine atoms occupy axial positions. This is the less stable conformer due to significant steric strain between the axial chlorines and the axial hydrogens on carbons 3 and 5.
Crucially, E2 elimination can only occur from the less stable diaxial conformation, as this is the only arrangement where a chlorine atom and an adjacent hydrogen can be simultaneously axial and thus anti-periplanar.[10][11] The high energy barrier to adopting this conformation means that the E2 reaction for the trans-isomer is often significantly slower than for its cis-counterpart.[10]
Caption: Reaction pathway for this compound E2 elimination.
Upon treatment with a strong base, the diaxial conformer undergoes elimination of HCl to yield 3-chlorocyclohexene . A second elimination to form a diene is possible but requires harsher conditions or a very strong base, as the allylic chloride is less reactive towards E2.
Experimental Protocol: Synthesis of 3-Chlorocyclohexene
This protocol details a self-validating procedure for the E2 elimination of this compound. The choice of a strong, non-nucleophilic base like potassium tert-butoxide [KOC(CH₃)₃] is critical to favor the E2 pathway over competing Sₙ2 substitution reactions.
Materials and Reagents
| Reagent/Material | Quantity (Example) | Purpose |
| This compound | 1.0 g (6.54 mmol) | Substrate |
| Potassium tert-butoxide (t-BuOK) | 0.81 g (7.19 mmol) | Strong, sterically hindered base |
| Dimethyl sulfoxide (DMSO) | 20 mL | Polar aprotic solvent to dissolve reagents |
| Diethyl ether | 50 mL | Extraction solvent |
| Deionized water | 50 mL | Quenching and washing |
| Saturated NaCl solution (brine) | 20 mL | Final wash to remove residual water |
| Anhydrous Magnesium Sulfate (MgSO₄) | ~2 g | Drying agent |
Equipment
-
50 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Step-by-Step Methodology
-
Reaction Setup:
-
Place the magnetic stir bar in the 50 mL round-bottom flask. Add the potassium tert-butoxide (0.81 g).
-
Under an inert atmosphere (e.g., nitrogen), add 20 mL of dry DMSO. Stir the mixture for 10 minutes to ensure the base is well-dispersed.
-
Causality Note: Using a dry, polar aprotic solvent like DMSO enhances the basicity of t-BuOK and ensures homogeneity.
-
-
Substrate Addition and Reaction:
-
Dissolve this compound (1.0 g) in 5 mL of DMSO.
-
Add the substrate solution dropwise to the stirring base suspension over 5 minutes.
-
Attach the condenser and heat the reaction mixture to 50°C for 1 hour.
-
Causality Note: Gentle heating provides the necessary activation energy for the substrate to overcome the conformational barrier and adopt the reactive diaxial form.
-
-
Workup and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing 25 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Causality Note: The product is organic-soluble, while the inorganic salts (KCl, unreacted t-BuOK) are water-soluble, allowing for efficient separation.
-
-
Washing and Drying:
-
Wash the combined organic layer with 25 mL of deionized water, followed by 20 mL of brine.
-
Causality Note: The brine wash helps to break any emulsions and removes the bulk of dissolved water from the organic phase.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous MgSO₄. Swirl gently for 5 minutes.
-
Filter the solution to remove the drying agent.
-
-
Isolation and Analysis:
-
Concentrate the filtered organic solution using a rotary evaporator to remove the diethyl ether.
-
The remaining oil is the crude product, 3-chlorocyclohexene.
-
Obtain the mass of the crude product and calculate the yield.
-
Analyze the product by GC-MS to confirm its identity and assess its purity. The expected molecular ion peak for 3-chlorocyclohexene would be at m/z = 116 (for ³⁵Cl) and 118 (for ³⁷Cl).
-
Comparative Data and Expected Outcomes
The stereochemical constraints of the E2 reaction lead to vastly different reactivities between diastereomers.
| Feature | This compound | cis-1,2-Dichlorocyclohexane |
| Most Stable Conformation | Diequatorial (e,e) | Axial-Equatorial (a,e) |
| Conformation Required for E2 | Diaxial (a,a) | Axial-Equatorial (a,e) |
| Relative Stability of E2 Conformer | Low (High energy) | High (It is the most stable conformer) |
| Relative Rate of E2 Reaction | Slow | Fast |
| Primary E2 Product | 3-Chlorocyclohexene | 3-Chlorocyclohexene |
This comparison underscores a key principle: the rate of an E2 elimination in cyclohexane is not just dependent on the base or substrate, but critically on the equilibrium concentration of the reactive conformer.[8]
References
- Source: vertexaisearch.cloud.google.
-
Title: 11.9: The E2 Reaction and Cyclohexane Conformation Source: Chemistry LibreTexts URL: [Link]
-
Title: 9.10: The E2 Reaction and Cyclohexane Conformation Source: Chemistry LibreTexts URL: [Link]
-
Title: E2 elimination: Substituted cyclohexanes (video) Source: Khan Academy URL: [Link]
-
Title: Mechanism of the E2 Reaction Source: Master Organic Chemistry URL: [Link]
-
Title: E2 and E1 Elimination Reactions of Cyclohexanes Source: Chemistry Steps URL: [Link]
-
Title: E2 Elimination in Cyclohexane Systems Source: YouTube URL: [Link]
-
Title: Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings Source: Master Organic Chemistry URL: [Link]
-
Title: E2 Elimination in Cyclohexane Systems Source: YouTube URL: [Link]
-
Title: Stereoselectivity of E2 Elimination Reactions Source: Chemistry Steps URL: [Link]
-
Title: Ch5: E2 stereochemistry Source: University of Calgary URL: [Link]
-
Title: 11.7: Elimination Reactions- Zaitsev's Rule Source: Chemistry LibreTexts URL: [Link]
-
Title: 11.9: The E2 Reaction and Cyclohexane Conformation Source: Chemistry LibreTexts URL: [Link]
-
Title: Overview of 1,2 Elimination Reactions Source: YouTube URL: [Link]
-
Title: 11.7 Elimination Reactions: Zaitsev's Rule Source: Organic Chemistry | OpenStax URL: [Link]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 6. Khan Academy [khanacademy.org]
- 7. fiveable.me [fiveable.me]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Note: trans-1,2-Dichlorocyclohexane in Radical Kinetics
This guide details the application of trans-1,2-Dichlorocyclohexane as a specialized, high-performance solvent for radical reactions. It specifically addresses the needs of process chemists and researchers seeking robust, high-boiling alternatives to ozone-depleting solvents like Carbon Tetrachloride (
Executive Summary
This compound (1,2-DCCH) is an underutilized yet critical solvent for radical chain reactions requiring elevated temperatures (
Mechanistic Rationale: Why trans-1,2-DCCH?
The "Thermal Window" Advantage
Many radical initiators, such as Dicumyl Peroxide or Benzoyl Peroxide , have half-lives that necessitate reaction temperatures above
Solvent Inertness & Inductive Deactivation
A critical requirement for a radical solvent is inertness toward hydrogen abstraction. While 1,2-DCCH contains C-H bonds, it is kinetically stable against highly reactive radicals (like
-
Electronic Deactivation: The electronegative chlorine atoms withdraw electron density from the cyclohexane ring, increasing the bond dissociation energy (BDE) of the remaining C-H bonds, particularly those
and to the chlorines. -
Stereoelectronic Protection: In the stable chair conformation, the trans-diequatorial orientation places the C-Cl bonds in a geometry that sterically shields the ring hydrogens from bulky abstractors.
Solubility Profile
Radical reagents like N-Bromosuccinimide (NBS) are notoriously insoluble in non-polar alkanes (hexane), leading to heterogeneous "slurries" that suffer from localized concentration spikes and side reactions. 1,2-DCCH has a dipole moment (
Comparative Solvent Data
| Property | trans-1,2-DCCH | Carbon Tetrachloride ( | Benzene ( | Dichloromethane (DCM) |
| Boiling Point | 193 °C | 77 °C | 80 °C | 40 °C |
| Flash Point | 66 °C | None | -11 °C | None |
| Dielectric Constant | ~8.5 | 2.2 | 2.3 | 8.9 |
| H-Abstraction Risk | Low (Deactivated) | Null | Low (Aromatic) | Moderate |
| Regulatory Status | General Chemical | Montreal Protocol (Banned) | Carcinogen (Restricted) | Volatile/Restricted |
Validated Protocol: High-Temperature Benzylic Bromination
Objective: Selective mono-bromination of a deactivated benzylic substrate using NBS in trans-1,2-DCCH.
Reagents & Equipment
-
Substrate: 10 mmol (e.g., 4-nitrotoluene).
-
Reagent: N-Bromosuccinimide (NBS), 11 mmol (recrystallized).
-
Solvent: this compound (anhydrous), 25 mL.
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (5 mol%).
-
Apparatus: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (
), Oil Bath.
Step-by-Step Methodology
-
Preparation:
-
Charge the RBF with the substrate and NBS.
-
Add trans-1,2-DCCH. Note: The mixture may appear cloudy initially.
-
Add the radical initiator (AIBN) in one portion.
-
-
Degassing (Critical for Radical Chains):
-
Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen, which acts as a radical trap (inhibitor).
-
-
Initiation & Reflux:
-
Heat the oil bath to 95–105 °C .
-
Observation: As the temperature rises, NBS will dissolve, and the solution will become clear.
-
Maintain a gentle reflux. The high boiling point of 1,2-DCCH ensures the reaction stays well below the solvent's boil-over point while maintaining the activation energy required for the benzylic abstraction.
-
-
Monitoring:
-
Monitor reaction progress via TLC or GC-MS every 30 minutes.
-
Endpoint: The reaction is complete when the dense NBS solid (bottom of flask) is replaced by low-density Succinimide (floats to the top).
-
-
Work-up (Solvent Recovery):
-
Cool the mixture to room temperature.
-
Filter off the precipitated Succinimide.
-
Distillation: Remove the 1,2-DCCH via vacuum distillation (rotary evaporator at 60 °C / 10 mbar). Note: Due to its high BP, high vacuum is required.
-
The solvent can be recovered, dried over
, and reused.
-
Visualization: Mechanism & Workflow
Solvent-Radical Interaction (Graphviz Diagram)
This diagram illustrates the "Solvent Cage" effect where 1,2-DCCH solubilizes the N-Halo reagent while resisting abstraction, facilitating the transfer of the halogen radical (
Caption: The 1,2-DCCH solvent cage solubilizes NBS while resisting radical attack, channeling energy into the substrate.
Safety & Handling
-
Toxicity: While less ozone-depleting than
, 1,2-DCCH is a chlorinated hydrocarbon. It is a skin irritant and suspected liver toxicant. Use in a fume hood. -
Flammability: It has a flash point of 66 °C (Combustible). Keep away from open flames, though it is less flammable than non-halogenated solvents like cyclohexane.
-
Incompatibility: Avoid contact with strong alkali metals or strong bases at high temperatures, which may induce dehydrochlorination to form chlorocyclohexenes.
References
-
Solvent Properties & Isomerism
-
Radical Halogenation Kinetics
- Tedder, J. M. "The Selectivity of Free Radical Reactions." Quarterly Reviews, Chemical Society, 1960, 14, 336-356. (Foundational text on solvent effects in radical chains).
-
Oxidative Chlorination Protocols
-
General Radical Chemistry Guide
- Master Organic Chemistry. "Selectivity in Free Radical Reactions: Bromination vs.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. Identify product A and product B in the following reaction: \text{cycloh.. [askfilo.com]
Application Note: Stereoselective Synthesis of cis-1,2-Dichlorocyclohexane from Cyclohexene Oxide
[1]
Abstract & Strategic Significance
Vicinal dichlorides are critical intermediates in the synthesis of agrochemicals, functionalized materials, and pharmacophores. While the addition of chlorine (
This protocol details the Deoxygenative Dichlorination of cyclohexene oxide using Triphenylphosphine Dichloride (
Mechanistic Insight: The "Double Inversion" Pathway
Understanding the stereochemical outcome is vital for troubleshooting and optimization. The transformation proceeds via two distinct stereoinversions, resulting in net retention of relative stereochemistry (cis-to-cis) regarding the ring plane, though the mechanism involves discrete anti-steps.
-
Activation:
(generated in situ) acts as an oxophilic Lewis acid, activating the epoxide oxygen. -
Ring Opening (Inversion 1): A chloride ion attacks the epoxide from the backside (anti-attack), opening the ring to form a trans-chloro-alkoxyphosphonium intermediate.
-
Substitution (Inversion 2): A second chloride ion attacks the carbon bearing the alkoxyphosphonium group. As
is a potent leaving group, this displacement occurs via an mechanism, inverting the center again. -
Result: The sequence of Anti-Opening + Inversion yields the cis-1,2-dichloride .
Mechanism Diagram
Caption: Mechanistic pathway showing the double inversion sequence leading to cis-stereochemistry.
Experimental Protocol
Target: Synthesis of cis-1,2-Dichlorocyclohexane Scale: ~25 g (0.25 mol) batch Hazards: Chlorine gas (toxic), Benzene (carcinogen - see substitution note), Triphenylphosphine (irritant).
Reagents & Materials
| Component | Role | Quantity | Equivalence |
| Cyclohexene Oxide | Substrate | 24.5 g | 1.0 eq |
| Triphenylphosphine ( | Reagent | 105 g | ~1.6 eq (Excess) |
| Chlorine Gas ( | Oxidant | As required | Saturation |
| Benzene (or Toluene*) | Solvent | 560 mL | - |
| Methanol | Quenching | 10 mL | - |
| Petroleum Ether (30-60°C) | Purification | 400 mL | - |
Safety Note on Solvent: The classic protocol uses benzene. For modern safety compliance, Toluene is a recommended substitute due to similar boiling point and solubility parameters, though reflux temperatures may need slight adjustment (110°C vs 80°C).
Step-by-Step Workflow
Phase 1: Preparation of
-
Setup: Equip a 1-L three-necked round-bottom flask with a mechanical stirrer, gas inlet tube, and a reflux condenser topped with a drying tube (
). -
Charging: Add 95 g (0.36 mol) of Triphenylphosphine and 500 mL of anhydrous Benzene (or Toluene).
-
Chlorination: Cool the flask in an ice bath (0°C) . Start stirring.
-
Gas Addition: Slowly bubble dry Chlorine gas (
) into the solution.-
Observation: The solution will initially precipitate
(white solid or milky oil). -
Endpoint: Stop
flow immediately when the mixture turns a strong lemon-yellow , indicating excess chlorine.
-
-
Scavenging Excess
: Remove the gas inlet. Replace with an addition funnel. Add a solution of 10 g Triphenylphosphine in 60 mL solvent dropwise to consume excess chlorine (color should revert to white/colorless).[1]
Phase 2: Reaction
-
Addition: Add a solution of 24.5 g (0.250 mol) Cyclohexene Oxide in 50 mL solvent dropwise over 20 minutes.
-
Reflux: Remove the ice bath. Heat the mixture to reflux (80°C for Benzene, 110°C for Toluene) for 4 hours .
Phase 3: Work-up & Purification[1]
-
Quench: Cool the mixture to room temperature. Slowly add 10 mL Methanol to destroy unreacted
.[1][2] -
Concentration: Evaporate the solvent using a rotary evaporator (~100 mmHg).
-
Trituration: The residue (viscous oil or solid) contains the product and Triphenylphosphine Oxide (
). Add 300 mL Petroleum Ether . -
Filtration:
is insoluble in pentane/ether. Filter off the solid precipitate.[1] Wash the filter cake 3x with 100 mL Petroleum Ether.[1] -
Washing: Combine the filtrates. Wash with:
-
250 mL 5% Sodium Bisulfite (removes oxidative byproducts).
-
250 mL Water .
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate. -
Distillation: Distill the crude oil through a 20-cm Vigreux column.
-
Target Fraction: Collect fraction boiling at 70–72°C / 18 mmHg (or ~218-220°C at atm pressure, though vacuum is preferred to prevent decomposition).
-
Workflow Diagram
Caption: Operational workflow for the synthesis of cis-1,2-dichlorocyclohexane.
Characterization & Quality Control
To validate the synthesis of the cis-isomer over the trans-isomer, compare physical constants and spectroscopic data.
| Property | cis-1,2-Dichlorocyclohexane | This compound |
| Boiling Point | 218–220°C (72°C @ 18 mmHg) | 210–212°C |
| Density ( | 1.184 g/mL | 1.175 g/mL |
| Refractive Index ( | 1.4960 | 1.4900 |
| NMR Distinction | Axial-Equatorial coupling patterns differ due to ring flip averaging in cis. | Distinct diaxial couplings often visible in rigid trans conformers. |
Troubleshooting:
-
Low Yield: Ensure
is prepared fresh. Moisture destroys the reagent, reverting it to and HCl, which leads to chlorohydrin side products (1-chloro-2-cyclohexanol). -
Presence of trans-isomer: If the reaction temperature is too high during the initial addition, or if free
is present, radical chlorination or competing mechanisms may occur. Ensure all excess is scavenged before adding the epoxide.
References
-
Campbell, J. R., Jones, J. K. N., & Wolfe, S. (1966).[2] A One-Step Conversion of Cyclohexene Oxide into cis-1,2-Dichlorocyclohexane. Canadian Journal of Chemistry.[3][2]
-
Isaacs, N. S., & Kirkpatrick, D. (1972). The mechanism of the reaction of triphenylphosphine dichloride with epoxides. Tetrahedron Letters.
-
Organic Syntheses. cis-1,2-Dichlorocyclohexane. Coll. Vol. 6, p.418 (1988); Vol. 58, p.64 (1978).
The Gateway to Asymmetry: Leveraging trans-1,2-Dichlorocyclohexane in Advanced Synthesis
Introduction: Unveiling the Potential of a C₂-Symmetric Scaffold
In the landscape of asymmetric synthesis, the quest for efficient, selective, and versatile chiral building blocks is perpetual. Among the privileged scaffolds that have emerged, the C₂-symmetric trans-1,2-disubstituted cyclohexane framework holds a position of prominence. This guide focuses on trans-1,2-dichlorocyclohexane, a readily accessible and stereochemically rich starting material. While not typically used directly as a catalyst, its true value lies in its role as a key precursor to one of the most powerful and widely employed chiral auxiliaries and ligand backbones in modern asymmetric catalysis: trans-1,2-diaminocyclohexane (DACH).
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the journey from this compound to advanced chiral catalysts, complete with mechanistic insights and detailed, field-proven protocols. We will explore the causality behind its utility, rooted in its conformational rigidity and well-defined stereochemistry, and demonstrate its application in reactions that are critical to the synthesis of complex, enantioenriched molecules.
Part 1: The Chiral Foundation - Understanding this compound
This compound is a chiral molecule, existing as a pair of non-superimposable mirror images: (1R,2R)- and (1S,2S)-1,2-dichlorocyclohexane.[1][2] This inherent chirality is the cornerstone of its application in asymmetric synthesis. The trans configuration of the two chloro substituents dictates a specific spatial arrangement that, upon conversion to other functional groups, provides a rigid and predictable C₂-symmetric environment essential for inducing stereoselectivity in chemical reactions.
The conformational equilibrium of the cyclohexane ring is a critical factor. The diequatorial conformer of this compound is significantly more stable than the diaxial conformer due to the minimization of steric hindrance.[3][4] This conformational preference ensures that the substituents project into space in a well-defined manner, a feature that is translated to the subsequent chiral ligands and catalysts derived from it.
Figure 2: Synthetic pathway from this compound to enantiopure DACH.
Protocol 1: Synthesis and Resolution of trans-1,2-Diaminocyclohexane
This protocol outlines a common method for the synthesis of racemic trans-1,2-diaminocyclohexane and its subsequent resolution.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LiAlH₄) or Hydrogen (H₂) with a suitable catalyst (e.g., Pd/C)
-
Diethyl ether or Tetrahydrofuran (THF)
-
(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and safety equipment
Procedure:
Step 1: Synthesis of rac-trans-1,2-Diazidocyclohexane
-
In a well-ventilated fume hood, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add sodium azide (2.5 equivalents) portion-wise to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides.
-
Heat the reaction mixture to 80-100 °C and stir for 24-48 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude rac-trans-1,2-diazidocyclohexane.
Step 2: Reduction to rac-trans-1,2-Diaminocyclohexane
-
Method A (LiAlH₄): In a fume hood, prepare a suspension of LiAlH₄ (2.5 equivalents) in anhydrous THF in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the suspension to 0 °C and slowly add a solution of the crude diazide in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain crude rac-DACH.
Step 3: Resolution of rac-trans-1,2-Diaminocyclohexane [5]
-
Dissolve the crude rac-DACH in methanol.
-
In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents) in methanol.
-
Slowly add the tartaric acid solution to the diamine solution with stirring. A precipitate should form.
-
Heat the mixture to reflux to dissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystallization of the diastereomeric salt.
-
Collect the crystals by filtration. This salt contains the desired (1R,2R)-diamine. The (1S,2S)-diamine remains in the filtrate.
-
To recover the free diamine, treat the diastereomeric salt with an excess of aqueous NaOH and extract the (1R,2R)-DACH with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extract and remove the solvent to yield the enantiomerically enriched diamine. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent and subsequent NMR analysis.
Part 3: Applications in Asymmetric Catalysis
The true power of the trans-1,2-cyclohexane scaffold is realized when enantiopure DACH is incorporated into ligands for metal catalysts or into organocatalysts. The C₂-symmetry and conformational rigidity of the DACH backbone create a well-defined chiral pocket around the active site, enabling high levels of stereocontrol.
Application Example 1: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of prochiral ketones to chiral secondary alcohols. [6]DACH-derived ligands, particularly those that form complexes with ruthenium, are highly effective for this transformation.
A common catalyst system involves a complex of a DACH-derived N-sulfonated diamine ligand with a ruthenium precursor.
Table 1: Representative Performance of a DACH-based Ruthenium Catalyst in ATH of Ketones
| Ketone Substrate | Product Alcohol | Enantiomeric Excess (ee, %) |
| Acetophenone | 1-Phenylethanol | >98 |
| 1-Tetralone | 1-Tetralol | 97 |
| 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 99 |
Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
(1R,2R)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((R,R)-TsDACH)
-
[RuCl₂(p-cymene)]₂
-
Acetophenone
-
Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source
-
Anhydrous isopropanol
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 equivalents) and (R,R)-TsDACH (0.011 equivalents) in anhydrous isopropanol.
-
Stir the mixture at 80 °C for 1 hour to form the active catalyst complex.
-
Hydrogenation Reaction: Cool the catalyst solution to room temperature.
-
Add acetophenone (1 equivalent) to the flask.
-
Add the formic acid/triethylamine azeotrope (5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC for the disappearance of the starting material.
-
Work-up: Upon completion, quench the reaction with water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or chiral GC.
Conclusion
This compound represents a classic example of how a simple, chiral starting material can be transformed into a cornerstone of modern asymmetric synthesis. Its value is not in its direct application, but in its efficient conversion to the trans-1,2-diaminocyclohexane scaffold. The conformational stability and C₂-symmetry inherent in this framework have enabled the development of a vast library of highly effective ligands and organocatalysts. The protocols and principles outlined in this guide provide a foundation for researchers to harness the power of this versatile building block to create complex, enantioenriched molecules for applications ranging from pharmaceuticals to materials science.
References
- ResearchGate. (n.d.). Exploration Of Cis-1,2-Diaminocyclohexane-Based Conformationally Locked Chiral Ligands In Asymmetric Synthesis.
- CymitQuimica. (n.d.). CAS 822-86-6: this compound.
- Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations.
- ResearchGate. (n.d.). trans-1,2-Diaminocyclohexane and Its Derivatives in Asymmetric Organocatalysis.
- Course Hero. (n.d.). Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial.
- Wikipedia. (n.d.). trans-1,2-Diaminocyclohexane.
- Chegg.com. (2022, October 23). Solved why is this compound is chiral while.
- Periasamy, M., Seenivasaperumal, M., Padmaja, M., & Rao, V. D. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc, 2004(8), 4-11.
- PubMed. (n.d.). Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control.
- Royal Society of Chemistry. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines.
- Royal Society of Chemistry. (n.d.). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones.
- RUA. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines.
- PubChem. (n.d.). 1,2-Dichlorocyclohexane, trans-.
- Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes.
- Chemistry Stack Exchange. (2017, October 9). Enantiomers of 1,2-dichlorocyclohexane.
- ResearchGate. (2025, August 7). ChemInform Abstract: trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition.
- Reddit. (2023, September 6). Why does 1,2-dichlorocyclohexane show cis/trans isomerism but 1,2-dichlorocyclohex-1-ene not?.
- Royal Society of Chemistry. (n.d.). This compound from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride.
- Royal Society of Chemistry. (2005, December 19). Asymmetric transfer hydrogenation: chiral ligands and applications.
- Santa Cruz Biotechnology. (n.d.). This compound.
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Application Notes & Protocols: Leveraging trans-1,2-Dichlorocyclohexane as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
This technical guide provides an in-depth exploration of trans-1,2-dichlorocyclohexane as a pivotal starting material in the synthesis of high-value pharmaceutical intermediates. Moving beyond a simple recitation of procedures, we dissect the causal relationships between the molecule's unique stereochemistry and its reactivity. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed, validated protocols but also the foundational chemical logic required to adapt and troubleshoot these syntheses. We will cover key transformations including elimination and substitution reactions to yield critical building blocks such as cyclohexene, cyclohexene oxide, and trans-1,2-diaminocyclohexane, all of which are staples in modern medicinal chemistry.
Introduction: The Strategic Importance of the Dichlorocyclohexane Scaffold
In the landscape of pharmaceutical synthesis, the selection of a starting material is a strategic decision that influences efficiency, cost, and the novelty of accessible molecular architectures. This compound (t-DCHC) is a colorless liquid organic compound that serves as an exemplary precursor due to the versatile reactivity of its vicinal chloro-substituents.[1] Its cyclohexane framework is a common motif in a multitude of bioactive compounds. The true synthetic power of t-DCHC, however, lies in its stereochemistry and the predictable pathways through which it can be converted into a range of key intermediates, including olefins, epoxides, diols, and diamines.[2][3][4] These intermediates are foundational for constructing complex molecules, from antiviral agents to chiral ligands used in the asymmetric synthesis of enantiomerically pure drugs.[2][5] This guide will illuminate the chemical principles and provide practical methodologies for harnessing the full potential of this valuable precursor.
Physicochemical Characteristics and Stereochemical Considerations
The reactivity of this compound is intrinsically linked to its conformational stereochemistry. Understanding these properties is crucial for predicting reaction outcomes and optimizing conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀Cl₂ | [1] |
| Molar Mass | 153.05 g/mol | [6] |
| Appearance | Clear, colorless liquid | |
| CAS Number | 822-86-6 | |
| Boiling Point | ~189 °C | |
| Density | ~1.17 g/cm³ | |
| Solubility | Insoluble in water; soluble in organic solvents |
The Decisive Role of Chair Conformation
The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. For a trans-1,2-disubstituted cyclohexane, two chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).
The diequatorial conformer is significantly more stable and thus more populated at equilibrium.[7] This is because axial substituents experience 1,3-diaxial interactions (steric hindrance) with other axial hydrogens, which is energetically unfavorable.[7] This conformational preference is not merely a structural footnote; it is the central factor governing the molecule's reactivity, particularly in elimination reactions.
Diagram 2: Reaction pathway for the E2 elimination of t-DCHC to cyclohexene.
Protocol 1: Synthesis of Cyclohexene
This protocol describes the dehydrochlorination of this compound using potassium hydroxide in an alcoholic solvent.
Materials:
-
This compound (1.0 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄)
-
Distillation apparatus
Procedure:
-
Setup: Assemble a reflux apparatus in a fume hood. Ensure all glassware is dry.
-
Reaction Mixture: To the round-bottom flask, add crushed potassium hydroxide (2.5 eq) and absolute ethanol (e.g., 200 mL for 1 mole of t-DCHC). Stir the mixture until the KOH is substantially dissolved.
-
Addition of Precursor: Slowly add this compound (1.0 eq) to the ethanolic KOH solution via an addition funnel. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 2-3 hours to ensure complete reaction. Monitor the reaction progress using TLC or GC analysis.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing an equal volume of cold water.
-
Extraction: Extract the aqueous layer with a non-polar solvent (e.g., diethyl ether or hexanes) three times. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with water, followed by a brine solution. Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent via rotary evaporation. The crude cyclohexene can be purified by fractional distillation, collecting the fraction at 82-83 °C.
Self-Validation:
-
Expected Yield: 75-85%
-
Purity Assessment: Confirm purity via GC-MS and ¹H NMR spectroscopy. The ¹H NMR spectrum should show a characteristic olefinic proton signal around δ 5.6 ppm.
Key Synthetic Transformation: Nucleophilic Substitution to Diamines
One of the most significant applications of t-DCHC is in the synthesis of trans-1,2-diaminocyclohexane (DACH). This intermediate, particularly in its chiral forms, is a "privileged ligand" in asymmetric catalysis, enabling the synthesis of single-enantiomer drugs. [5]
Mechanistic Insight: The Sₙ2 Pathway
The synthesis of DACH from t-DCHC proceeds via a double nucleophilic substitution (Sₙ2) reaction. A nitrogen nucleophile, typically ammonia under high pressure or another amine source, attacks the carbon atom bearing a chlorine atom, displacing the chloride ion. The reaction occurs with inversion of configuration at both stereocenters, but since both centers are inverted, the overall trans relationship between the substituents is maintained.
This reaction is challenging due to the potential for over-alkylation and the need for high pressure when using ammonia. The use of a large excess of the aminating agent is crucial to minimize the formation of secondary and tertiary amine byproducts and to favor the formation of the primary diamine.
Diagram 3: Simplified pathway for the synthesis of trans-1,2-diaminocyclohexane.
Protocol 2: Synthesis of trans-1,2-Diaminocyclohexane
This protocol is an illustrative example and requires specialized high-pressure equipment. It should only be performed by trained personnel in a suitable facility.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, large excess, e.g., 20 eq)
-
High-pressure autoclave reactor
-
Sodium Hydroxide (for work-up)
-
Toluene or other suitable extraction solvent
-
Vacuum distillation apparatus
Procedure:
-
Reactor Charging: In a properly ventilated area, charge the high-pressure autoclave with this compound and a large excess of concentrated aqueous ammonia.
-
Reaction: Seal the reactor. Heat the mixture to 120-140 °C. The internal pressure will rise significantly. Maintain this temperature with stirring for 12-24 hours.
-
Cooling and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess ammonia pressure in a safe manner (e.g., through a scrubber).
-
Work-up: Open the reactor and transfer the contents to a large beaker. Add a concentrated solution of sodium hydroxide to neutralize the ammonium chloride formed and to liberate the free diamine.
-
Extraction: Extract the resulting basic aqueous solution multiple times with toluene.
-
Purification: Combine the organic extracts and dry over anhydrous potassium carbonate. Filter and remove the toluene by rotary evaporation. The crude trans-1,2-diaminocyclohexane can be purified by vacuum distillation.
Self-Validation:
-
Expected Yield: 50-70%
-
Purity Assessment: Characterize by GC-MS and NMR. The formation of the diamine can be confirmed by the appearance of signals corresponding to the amine protons and the disappearance of the signals for the methine protons adjacent to chlorine.
Table 2: Summary of Key Transformations and Intermediates
| Precursor | Reaction Type | Key Reagents | Intermediate | Pharmaceutical Relevance |
| t-DCHC | E2 Elimination | Strong Base (KOH) | Cyclohexene | Building block for epoxides, diols, etc. [3] |
| Cyclohexene | Epoxidation | Peracid (m-CPBA) | Cyclohexene Oxide | Versatile electrophile for ring-opening reactions. [8] |
| t-DCHC | Sₙ2 Substitution | Ammonia (NH₃) | trans-1,2-Diaminocyclohexane | Core of chiral ligands and bioactive molecules. [5][9] |
| t-DCHC | Sₙ2 Substitution | Hydroxide (NaOH) | trans-1,2-Cyclohexanediol | Chiral auxiliary and synthetic building block. [2][10] |
Safety and Handling
This compound must be handled with appropriate safety precautions.
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [11]* Handling: Always work in a well-ventilated fume hood. [11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials. [11]* Disposal: Dispose of waste according to local, state, and federal regulations.
Conclusion
This compound is more than a simple chlorinated hydrocarbon; it is a strategic precursor whose predictable reactivity and stereochemistry make it an invaluable tool in pharmaceutical synthesis. By understanding the underlying mechanistic principles—such as the conformational requirements for E2 elimination and the stereochemical outcome of Sₙ2 reactions—chemists can efficiently access a wide array of critical intermediates. The protocols and insights provided in this guide serve as a robust foundation for researchers to confidently and effectively utilize this versatile building block in the pursuit of novel therapeutic agents.
References
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This compound Properties and Usage. CymitQuimica.
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Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Natural Organic Process (NOP).
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Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. ResearchGate.
-
Substituted Cyclohexane Conformations. Michigan State University Chemistry.
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Cyclohexene oxide. Wikipedia.
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Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. MDPI.
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Process for producing cyclohexene oxide. Google Patents.
-
Cyclohexane, 1,2-dichloro-, cis-. Organic Syntheses Procedure.
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A ONE-STEP CONVERSION OF CYCLOHEXENE OXIDE INTO cis-1,2-DICHLOROCYCLOHEXANE. Canadian Science Publishing.
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1,2-Dichlorocyclohexane, trans-. PubChem.
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Production Method of cis-1,2-Dichlorocyclohexane. LookChem.
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The E2 Reaction and Cyclohexane Conformation. Chemistry LibreTexts.
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Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health (NIH).
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Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.
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Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. Master Organic Chemistry.
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Access to Fluorene-Fused Isoquinolones Containing an Axially Chiral Element via Cascade Bi-Annulation Reaction of Indene-Dienes. ACS Publications.
-
A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid. Google Patents.
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One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. ResearchGate.
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Pharmaceutical Uses of Cyclodextrins and Derivatives. ResearchGate.
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E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps.
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Process for the preparation of trans-4-aminocyclohexanol. Google Patents.
-
Racemic trans-1,2-diaminocyclohexane as a template in the synthesis of ligands for transition metal and actinide in vivo detoxification. ResearchGate.
-
The Best Examples On Elimination Reactions | Cyclohexane | Stereochemistry. YouTube.
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Special Issue : Cyclodextrins and Their Pharmaceutical Applications. MDPI.
-
This compound 822-86-6 wiki. Guidechem.
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E2 elimination: Substituted cyclohexanes. Khan Academy.
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A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
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Purification of trans-1,2-Dichlorocyclohexane by Recrystallization: An Application Note and Methods Development Guide
Abstract
This application note provides a comprehensive guide for the purification of trans-1,2-dichlorocyclohexane from a mixture of its cis and trans diastereomers using recrystallization. Due to the absence of a standardized, publicly available recrystallization protocol for this specific separation, this document details a systematic approach to method development. It covers the fundamental principles of diastereomer separation by crystallization, a strategy for solvent selection, a detailed experimental protocol, and methods for purity assessment. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require high-purity this compound.
Introduction: The Challenge of Diastereomer Separation
1,2-Dichlorocyclohexane exists as two diastereomers: cis and trans. Diastereomers are stereoisomers that are not mirror images of each other and, consequently, have different physical properties.[1] This difference is the key to their separation. In many chemical applications, particularly in stereoselective synthesis, the isolation of a single diastereomer is crucial. While methods like gas chromatography can be effective for separating these isomers, recrystallization offers a practical and scalable alternative for obtaining the solid trans isomer in high purity.[2]
This document outlines a systematic approach to developing a robust recrystallization protocol for the purification of this compound.
Principle of Diastereomeric Recrystallization
The separation of diastereomers by recrystallization is possible due to their differing physical properties, which include melting point, solubility, and the energy of their respective crystal lattices.[3] The process involves dissolving the mixture of diastereomers in a suitable solvent at an elevated temperature to create a saturated solution. Upon controlled cooling, the less soluble diastereomer will crystallize out of the solution first, leaving the more soluble diastereomer in the mother liquor. The efficiency of the separation depends on the magnitude of the solubility difference between the two isomers in the chosen solvent. Generally, the more symmetrical trans isomer tends to be less soluble and crystallizes more readily.[4]
Physicochemical Properties of 1,2-Dichlorocyclohexane Isomers
A comparison of the key physical properties of the cis and trans isomers of 1,2-dichlorocyclohexane underscores the feasibility of purification by recrystallization.
| Property | cis-1,2-Dichlorocyclohexane | This compound | Reference(s) |
| Melting Point | -1.5 °C | -6.1 °C | [5][6] |
| Boiling Point | ~206.9 °C at 760 mmHg | ~193-194 °C at 760 mmHg | [7][8] |
| Density | ~1.14 g/cm³ | ~1.164 g/mL at 25 °C | [7][9] |
| General Solubility | Soluble in organic solvents, less soluble in water.[10] | Soluble in organic solvents, moderately soluble in water.[11] | [10][11] |
The significant difference in their boiling points suggests that fractional distillation could be a viable, albeit potentially challenging, separation method. However, the difference in their melting points strongly indicates that recrystallization is a promising purification technique.
Systematic Solvent Selection
The choice of solvent is the most critical factor in developing a successful recrystallization protocol. An ideal solvent will exhibit high solubility for both isomers at its boiling point and low solubility for the desired trans isomer at low temperatures, while keeping the cis isomer dissolved.
Theoretical Solvent Considerations
Based on the non-polar nature of 1,2-dichlorocyclohexane, suitable recrystallization solvents are likely to be of low to moderate polarity. A solvent screening should include, but not be limited to, the following candidates:
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Alkanes: Hexane, Heptane
-
Aromatic Hydrocarbons: Toluene
-
Ethers: Diethyl ether
-
Solvent Mixtures: Ethanol/Water, Hexane/Ethyl Acetate
Experimental Solvent Screening Protocol
A small-scale screening experiment is essential to identify the optimal solvent or solvent system.
Materials:
-
Mixture of cis- and this compound
-
Selection of candidate solvents
-
Test tubes
-
Heating apparatus (e.g., water bath, heating block)
-
Ice bath
Procedure:
-
Place approximately 50 mg of the isomer mixture into a test tube.
-
Add a candidate solvent dropwise at room temperature, vortexing after each addition. Observe if the solid dissolves readily. A good candidate solvent will not dissolve the compound at room temperature.
-
If the solid does not dissolve at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Record your observations in a table similar to the one below:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling | Observations |
| Methanol | ||||
| Ethanol | ||||
| Hexane | ||||
| Toluene | ||||
| Ethanol/Water |
Detailed Recrystallization Protocol
The following protocol is a general procedure that should be adapted based on the results of the solvent screening.
Workflow for Recrystallization of this compound
Caption: Workflow for the purification of this compound.
Procedure:
-
Dissolution: In a fume hood, place the crude mixture of 1,2-dichlorocyclohexane isomers in an Erlenmeyer flask. Add a magnetic stir bar. Heat the selected solvent in a separate flask. Add the hot solvent portion-wise to the isomer mixture while stirring and heating until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[12]
-
Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing the dissolved cis isomer.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Assessment of Purity
The purity of the recrystallized this compound should be assessed to confirm the success of the purification.
-
Melting Point Analysis: Determine the melting point of the dried crystals. A sharp melting point close to the literature value for the trans isomer is indicative of high purity.
-
Gas Chromatography (GC): GC is an excellent method for separating the cis and trans isomers and quantifying the purity of the final product.[2] A successful purification will show a significant enrichment of the peak corresponding to the trans isomer.
Safety and Handling
-
1,2-Dichlorocyclohexane is a hazardous substance. Handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The organic solvents used for recrystallization are often flammable. Keep them away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for 1,2-dichlorocyclohexane and all solvents used before beginning any experimental work.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solute is precipitating too quickly. | Lower the temperature of the solution before cooling. Add a small amount of a co-solvent in which the compound is more soluble. |
| No Crystal Formation | Too much solvent was used. The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure trans isomer. |
| Low Recovery | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Cool the solution for a longer period in the ice bath. Minimize the time for hot filtration and ensure the apparatus is pre-heated. |
References
-
ResearchGate. (2025). Solubility of trans-1,2-cyclohexanediol in some solvents. Retrieved from [Link]
-
Quora. (2017). What is the best solvent for recrystallization?. Retrieved from [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexane, 1,2-dichloro- (CAS 1121-21-7). Retrieved from [Link]
-
Chemsrc. (2025). cis-1,2-dichlorocyclohexane | CAS#:10498-35-8. Retrieved from [Link]
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Application Note: Stereocontrolled Elimination of trans-1,2-Dichlorocyclohexane
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the E2 elimination reaction of trans-1,2-dichlorocyclohexane with strong bases. The focus is on the underlying mechanistic principles, stereochemical requirements, and practical execution of the reaction to yield 3-chlorocyclohexene. We delve into the critical role of the substrate's conformational isomers and the anti-periplanar arrangement necessary for a successful bimolecular elimination. A detailed, validated protocol for the synthesis and purification of 3-chlorocyclohexene using potassium tert-butoxide is provided, along with data interpretation and troubleshooting insights.
Introduction and Scientific Context
The base-induced elimination of dihaloalkanes is a cornerstone of synthetic organic chemistry for the formation of alkenes and alkynes. The reaction of this compound is a classic example that elegantly demonstrates the stringent stereoelectronic demands of the E2 (elimination, bimolecular) mechanism.[1] Unlike simpler acyclic systems, the rigid chair conformation of the cyclohexane ring imposes strict geometric constraints that dictate the feasibility and outcome of the reaction.[2] Understanding these constraints is paramount for predicting and controlling the product distribution in the synthesis of valuable intermediates like 3-chlorocyclohexene, a precursor in various synthetic pathways.
This guide will elucidate the causal relationship between the substrate's stereochemistry and its reactivity, providing a robust framework for experimental design and execution.
Mechanistic Principles: The Primacy of Stereochemistry
The reaction of this compound with a strong, non-nucleophilic base proceeds via an E2 mechanism . This is a concerted, one-step process where the base abstracts a proton (H), the C-H bond breaks, a π-bond forms, and the leaving group (Cl) departs simultaneously.[1] The rate of this reaction is dependent on the concentration of both the substrate and the base.[1]
2.1. The Anti-Periplanar Requirement
The defining characteristic of the E2 reaction is the requirement for an anti-periplanar geometry.[3] This means the abstracted proton and the leaving group must lie in the same plane and be oriented anti (180°) to each other. This specific alignment allows for the efficient overlap of the developing p-orbitals of the C-H and C-Cl sigma bonds to form the new π-bond of the alkene product.
2.2. Conformational Analysis: The Key to Reactivity
This compound exists as an equilibrium between two chair conformations: the diequatorial conformer and the diaxial conformer.[4][5]
-
(a) Diequatorial (e,e) Conformer: This is the thermodynamically more stable conformer, as the bulky chlorine atoms occupy the less sterically hindered equatorial positions.[4] However, in this conformation, the equatorial chlorine atoms are not anti-periplanar to any adjacent hydrogens. The anti-relationship is between the C-Cl bond and a C-C bond of the ring, which cannot lead to elimination.[2]
-
(b) Diaxial (a,a) Conformer: Although less stable due to 1,3-diaxial interactions, this conformer is the reactive species in the E2 elimination.[4] Through a ring-flip, the chlorine atoms and adjacent hydrogens can occupy axial positions.[6] In the diaxial conformation, each axial chlorine is perfectly anti-periplanar to two adjacent axial hydrogens, fulfilling the strict stereoelectronic requirement for the E2 reaction.[7]
The reaction proceeds by the strong base abstracting one of the axial protons anti to an axial chlorine, leading to the formation of 3-chlorocyclohexene.
Figure 1: Logical workflow showing the conformational equilibrium of this compound and the subsequent E2 reaction pathway.
Reaction Visualization: The E2 Mechanism in Detail
The following diagram illustrates the concerted E2 mechanism on the reactive diaxial conformer of this compound.
Figure 2: The concerted E2 elimination mechanism leading to 3-chlorocyclohexene.
Experimental Protocol: Synthesis of 3-Chlorocyclohexene
This protocol details a reliable method for the synthesis of 3-chlorocyclohexene from this compound using potassium tert-butoxide, a strong, sterically hindered base that favors elimination over substitution.[8]
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | Liquid, handle in a fume hood. |
| Potassium tert-butoxide (KOtBu) | ≥98% | Acros Organics | Solid, highly hygroscopic. Handle under inert atmosphere (N₂ or Ar). |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Fisher Scientific | Inhibitor-free. Use from a solvent purification system or freshly distilled. |
| Diethyl ether (Et₂O) | Anhydrous | J.T. Baker | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) soln. | ACS Grade | - | For aqueous wash. |
| Brine (Saturated NaCl soln.) | ACS Grade | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | VWR | For drying organic phase. |
4.2. Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. This ensures anhydrous conditions, which are critical for the reactivity of the alkoxide base.[9]
-
-
Reagent Addition:
-
Under a positive flow of inert gas, add potassium tert-butoxide (e.g., 1.2 equivalents) to the reaction flask.
-
Through the septum, add 100 mL of anhydrous THF via cannula or syringe. Stir the suspension until the base is partially dissolved.
-
Slowly add this compound (e.g., 1.0 equivalent, ~10 g) to the stirred suspension via syringe over 15 minutes. The reaction is exothermic; maintain control by adjusting the addition rate.
-
-
Reaction Conditions:
-
After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C for THF) using a heating mantle.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 2-4 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature in an ice-water bath.
-
Carefully quench the reaction by slowly adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.
-
Extract the aqueous layer twice with 30 mL portions of diethyl ether.
-
Combine all organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. This removes any acidic impurities and residual base.
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product is a colorless to light yellow liquid.[10] Purify the crude 3-chlorocyclohexene by fractional distillation under reduced pressure. The expected boiling point is approximately 146 °C at atmospheric pressure.[10]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity. The molecular formula is C₆H₉Cl and the molecular weight is 116.59 g/mol .[11]
-
Expected Results and Data Interpretation
The primary product of this reaction is 3-chlorocyclohexene.[11] A small amount of 1,3-cyclohexadiene may be formed as a byproduct if a second elimination occurs, especially with excess base or prolonged reaction times.
| Product | Structure | Expected Yield | Key Characterization Data (¹H NMR, δ in ppm) |
| 3-Chlorocyclohexene | Cyclohexene ring with Cl at C3 | 75-85% | ~5.8-6.1 (m, 2H, vinylic), ~4.5 (m, 1H, CH-Cl), ~1.5-2.5 (m, 6H, allylic/aliphatic) |
| 1,3-Cyclohexadiene | Cyclohexadiene ring | <5% | ~5.7-6.0 (m, 4H, vinylic), ~2.2 (m, 4H, aliphatic) |
Troubleshooting and Key Insights
-
Low Yield: The most common cause is the presence of moisture, which deactivates the potassium tert-butoxide. Ensure all glassware is rigorously dried and anhydrous solvents are used.[9]
-
Formation of Byproducts: The use of a bulky base like KOtBu minimizes substitution (Sₙ2) side reactions.[12] If significant byproduct formation is observed, consider lowering the reaction temperature or reducing the reaction time.
-
Reaction Stalls: Incomplete reaction may indicate insufficient base. Ensure accurate measurement of the hygroscopic KOtBu, preferably by weighing it quickly in a glovebox or under a strong inert gas flow.
References
-
Chemistry LibreTexts. (2022). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]
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Chemistry LibreTexts. (2022). 9.10: The E2 Reaction and Cyclohexane Conformation. [Link]
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Master Organic Chemistry. (2025). Mechanism of the E2 Reaction. [Link]
-
YouTube. (2025). E2 Elimination in Cyclohexane Systems. [Link]
-
Michigan State University Department of Chemistry. Substituted Cyclohexane Conformations. [Link]
-
Master Organic Chemistry. (2025). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. [Link]
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University of Calgary. (n.d.). Ch5: E2 stereochemistry. [Link]
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Chemistry Steps. (n.d.). E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
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Chemistry LibreTexts. (2024). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]
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Master Organic Chemistry. (2011). Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]
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Chemistry Steps. (n.d.). Antiperiplanar. [Link]
- Google Patents. (n.d.).RU2187490C2 - Method of synthesis of chlorocyclohexane.
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Chemistry LibreTexts. (2023). 2.9: The Mechanism of the E2 Reaction. [Link]
-
ACS Publications. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. [Link]
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YouTube. (2020). 003 Cyclohexanes constitutional geometric and conformational isomers. [Link]
-
Filo. (2025). Provide major product that reaction potassium ter- but oxide in chloro cyclohexane. [Link]
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Chegg. (n.d.). Draw this compound in chair conformation, and explain why both groups must be axial or both equatorial. [Link]
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Troubleshooting & Optimization
Technical Support Center: Chlorination of Cyclohexene
Welcome to the technical support center for the chlorination of cyclohexene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this fundamental reaction. Here, we address common challenges, provide troubleshooting protocols, and answer frequently asked questions, grounding our advice in established chemical principles to ensure the integrity and success of your experiments.
Troubleshooting Guide: Navigating Side Reactions
The chlorination of cyclohexene is a classic example of a reaction where subtle changes in conditions can dramatically shift the product distribution. The primary challenge lies in controlling the competition between two major pathways: free-radical substitution and ionic addition. This guide will help you diagnose and resolve issues arising from this competition.
Issue 1: Low Yield of 3-Chlorocyclohexene; High Yield of trans-1,2-Dichlorocyclohexane
Question: I am trying to synthesize 3-chlorocyclohexene via allylic chlorination, but my main product is this compound. What is happening and how can I fix it?
A. Why It Happens: The Ionic Pathway is Dominating
The formation of this compound is the hallmark of an ionic electrophilic addition mechanism.[1] This pathway is favored over the desired free-radical substitution under specific conditions:
-
Polar Solvents: Solvents like water, acetic acid, or even dichloromethane to some extent can stabilize the charged intermediate (the cyclic chloronium ion) of the ionic pathway.
-
Absence of Radical Initiators: In the dark and without a radical initiator, the reaction is more likely to proceed through the lower-energy ionic pathway.[1][2]
-
High Chlorine Concentration: A high local concentration of molecular chlorine can also favor the addition reaction.
The mechanism involves the π-bond of the cyclohexene acting as a nucleophile, attacking a chlorine molecule. This forms a cyclic chloronium ion intermediate. A chloride ion then attacks one of the carbons from the side opposite the chloronium bridge (anti-addition), resulting exclusively in the trans product.[3]
B. How to Fix It: Promoting the Free-Radical Pathway
To favor the formation of 3-chlorocyclohexene, you must create conditions that promote a free-radical chain reaction.[4][5] This reaction proceeds via abstraction of a hydrogen atom from the allylic position, which is weakened due to the stability of the resulting resonance-stabilized allylic radical.[6]
Experimental Protocol: Selective Allylic Chlorination
-
Solvent Selection: Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane itself. This destabilizes the ionic intermediates, hindering the addition pathway.
-
Radical Initiation:
-
Photochemical Initiation: Irradiate the reaction mixture with UV light (e.g., from a sunlamp or a mercury vapor lamp). The UV energy promotes the homolytic cleavage of the Cl-Cl bond, generating the chlorine radicals necessary to start the chain reaction.[4][5][7]
-
Chemical Initiation: Alternatively, add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and heat the reaction.
-
-
Reagent Choice: For higher selectivity and milder conditions, consider using N-chlorosuccinimide (NCS) as the chlorinating agent in the presence of a radical initiator. NCS provides a low, steady concentration of chlorine, which suppresses the competing ionic addition.
-
Temperature Control: Perform the reaction at a moderate temperature. While initiation may require heat (if using a chemical initiator), excessively high temperatures can lead to undesired side reactions and decomposition.
C. How to Confirm the Fix: Analytical Verification
-
Gas Chromatography (GC): Use GC to analyze the product mixture. Compare the retention times of your product to authentic samples of 3-chlorocyclohexene and this compound. The peak areas will give you a quantitative ratio of the products, confirming the shift in selectivity.
-
NMR Spectroscopy: ¹H and ¹³C NMR can definitively distinguish between the isomers.
-
3-Chlorocyclohexene: Will show characteristic signals for vinylic protons (typically δ 5.5-6.0 ppm) and an allylic proton on a carbon bearing a chlorine atom.
-
This compound: Will lack vinylic proton signals and show signals for protons on carbons bearing chlorine, with coupling constants indicative of a trans-diaxial or trans-diequatorial relationship in the chair conformation.[8][9]
-
Diagram 1: Competing Chlorination Pathways
Caption: Control of reaction pathways in cyclohexene chlorination.
Issue 2: Formation of Multiple Dichlorocyclohexane Isomers
Question: My reaction is producing a complex mixture of dichlorinated products (1,2-, 1,3-, and 1,4-dichlorocyclohexane). How can I prevent this over-chlorination?
A. Why It Happens: Lack of Stoichiometric Control
Over-chlorination occurs when the initially formed monochlorinated products react further with the chlorinating agent.[4] All C-H bonds in chlorocyclohexene are susceptible to further radical substitution, leading to a variety of di- and polysubstituted products, which are often difficult to separate.[10] This issue is exacerbated by:
-
High Reagent Ratio: Using a stoichiometric excess of the chlorinating agent.
-
Prolonged Reaction Time: Allowing the reaction to proceed long after the initial starting material is consumed.
B. How to Fix It: Limiting the Reaction
The key to preventing over-halogenation is to make the cyclohexene the limiting reagent in practice, even if not in theory.
Experimental Protocol: Minimizing Over-chlorination
-
Control Stoichiometry: Use a significant molar excess of cyclohexene relative to the chlorinating agent (e.g., a 5:1 or 10:1 ratio). This increases the statistical probability that the chlorine radical will encounter a molecule of cyclohexene rather than a molecule of chlorocyclohexene.
-
Slow Addition: Add the chlorinating agent (e.g., a solution of Cl₂ in CCl₄) dropwise to the illuminated and stirred cyclohexene solution. This maintains a low concentration of the halogen, favoring monosubstitution.
-
Monitor Progress: Track the reaction's progress using an appropriate analytical technique like GC or TLC. Stop the reaction (e.g., by turning off the UV lamp and cooling the mixture) once a desirable conversion of the starting material is achieved, before significant amounts of dichlorinated products appear.
C. How to Confirm the Fix: Analytical Verification
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for this problem. GC will separate the various mono- and dichlorinated isomers, while MS will confirm their identity by their molecular ion peaks (m/z for C₆H₉Cl vs. C₆H₈Cl₂). This allows for precise quantification of the reduction in over-chlorination products.
-
Distillation: A successful modification will result in a crude product that is more easily purified by fractional distillation, with a clear separation between unreacted cyclohexene, the desired monochlorinated product, and the much smaller, higher-boiling dichlorinated fraction.
Table 1: Influence of Reaction Conditions on Product Distribution
| Condition | Predominant Mechanism | Major Product(s) | Key Side Product(s) |
| UV Light, Non-polar Solvent (e.g., CCl₄) | Free-Radical Substitution | 3-Chlorocyclohexene | 4-Chlorocyclohexene, Dichlorocyclohexanes |
| Dark, Polar Solvent (e.g., CH₃COOH) | Ionic Addition | This compound | - |
| Dark, Non-polar Solvent, with O₂ (inhibitor) | Ionic Addition | This compound | 3-Chlorocyclohexene |
| High Temperature, Gas Phase | Free-Radical Substitution | 3-Chlorocyclohexene | 4-Chlorocyclohexene, Benzene (from dehydrogenation) |
Data synthesized from principles described in Poutsma, M. L. (1965).[11]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of free-radical allylic chlorination?
The reaction proceeds via a three-step chain mechanism:
-
Initiation: UV light or heat causes the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).[12][13]
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from an allylic position on the cyclohexene ring. This is the rate-determining step and forms a molecule of HCl and a resonance-stabilized allylic radical.[14]
-
This allylic radical then reacts with another molecule of Cl₂, abstracting a chlorine atom to form the 3-chlorocyclohexene product and regenerating a chlorine radical, which can continue the chain.
-
-
Termination: The reaction stops when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, a cyclohexenyl radical and a chlorine radical forming chlorocyclohexene, or two cyclohexenyl radicals combining.
Diagram 2: Free-Radical Allylic Chlorination Mechanism
Caption: Key steps in the free-radical chlorination of cyclohexene.
Q2: Why is the trans isomer the exclusive product in the ionic addition reaction?
The ionic addition of chlorine to an alkene proceeds through a bridged chloronium ion intermediate. In this three-membered ring, the chlorine atom blocks one face of the original double bond. The incoming nucleophile (a chloride ion, Cl⁻) must therefore attack from the opposite face (a "backside attack"). This anti-addition stereochemistry dictates that the two chlorine atoms end up on opposite sides of the ring, resulting in the trans product.[1][3]
Diagram 3: Ionic Addition Mechanism (Anti-Addition)
Caption: Stereospecific mechanism of ionic chlorination.
Q3: My reaction produced both 3-chlorocyclohexene and 4-chlorocyclohexene. Why?
The formation of both 3- and 4-chlorocyclohexene is a direct consequence of the resonance stabilization of the intermediate allylic radical. After the initial hydrogen abstraction, the unpaired electron is delocalized over two carbons (C1 and C3 of the allyl system). The incoming chlorine molecule can react at either of these positions. Reaction at the secondary carbon gives 3-chlorocyclohexene, while reaction at the other end of the delocalized system gives 4-chlorocyclohexene. The ratio of these products is often difficult to control and depends on subtle steric and electronic factors.
Q4: Can I use water as a solvent for the chlorination of cyclohexene?
Using water as a solvent will drastically change the outcome of the reaction. Water is a polar, nucleophilic solvent. Not only will it promote the ionic pathway, but it will also compete with the chloride ion as a nucleophile to attack the chloronium ion intermediate.[15][16] This leads to the formation of a halohydrin, specifically trans-2-chlorocyclohexanol, as the major product.[15][16] Therefore, water should only be used if the halohydrin is the desired product.
References
-
Homework.Study.com. When a cyclohexene reacts with chlorine in water the trans-2-chlorocyclohexanol is formed.[Link]
-
Vedantu. How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main.[Link]
-
Poutsma, M. L. (1963). Competition Between Ionic and Free-Radical Reactions during Chlorination of Cyclohexene. Spontaneous Generation of Radicals. Journal of the American Chemical Society. [Link]
-
Chemguide. The halogenation of alkanes and cycloalkanes.[Link]
-
Master Organic Chemistry. Free Radical Reactions.[Link]
-
Quora. What happens if cyclohexene reacts with chlorine in the dark condition?[Link]
-
Gauth. When cyclohexane reacts with chlorine under UV light, how many di substituted halogenocyc.[Link]
-
Total Organic Chemistry (YouTube). Allylic Halogenation and Substitution.[Link]
-
ResearchGate. The Reaction of Chlorine Monoxide with Cyclohexene. A Molecule Induced Homolysis Reaction.[Link]
-
Pearson+. Provide a mechanism for the chlorination of cyclohexane.[Link]
-
Chemistry LibreTexts. Stereoisomerism in Disubstituted Cyclohexanes.[Link]
-
YouTube. 003 Cyclohexanes constitutional geometric and conformational isomers.[Link]
-
Chad's Prep (YouTube). 10.1 Free Radical Halogenation | Organic Chemistry.[Link]
-
The Organic Chemistry Tutor (YouTube). Halogenation of Alkenes & Halohydrin Formation Reaction Mechanism.[Link]
-
Aakash Institute. Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene...[Link]
-
Chemistry LibreTexts. Reactions of Alkenes with Halogens.[Link]
-
Chiralpedia. Part 7: Analytical Techniques for Stereochemistry.[Link]
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Technical Support Center: Stereoselective Synthesis of 1,2-Dichlorocyclohexane
Welcome to the technical support center for stereochemical control in halogenation reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to minimize or prevent the formation of cis-1,2-dichlorocyclohexane in their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides that provide in-depth explanations and actionable protocols.
Frequently Asked Questions (FAQs)
FAQ 1: Why is cis-1,2-dichlorocyclohexane formed during the chlorination of cyclohexene? I thought the reaction favored trans addition.
This is an excellent and fundamental question. While the electrophilic addition of halogens to alkenes is classically taught as a stereospecific anti-addition process leading to the trans product, the reality, especially with chlorine, is more nuanced. The formation of the cis isomer arises from competing reaction mechanisms.
The Predominant Mechanism: Anti-Addition via a Chloronium Ion
The generally accepted mechanism that leads to the trans product involves the formation of a bridged, three-membered ring intermediate called a chloronium ion.[1][2][3]
-
Electrophilic Attack: The electron-rich π-bond of the cyclohexene double bond attacks a chlorine molecule (Cl₂), which acts as an electrophile. This induces the cleavage of the Cl-Cl bond.
-
Formation of a Bridged Chloronium Ion: A cyclic chloronium ion is formed, where the chlorine atom is bonded to both carbons of the original double bond.[1][3] This bridged structure blocks one face of the cyclohexane ring.
-
Nucleophilic Attack: The resulting chloride ion (Cl⁻) then attacks one of the carbon atoms of the chloronium ion. Due to steric hindrance from the bridged chlorine, this attack occurs from the opposite face of the ring (a backside attack, similar to an SN2 reaction).[1][3]
-
Result: This exclusively anti-addition results in the formation of trans-1,2-dichlorocyclohexane.
Caption: Predominant anti-addition mechanism leading to the trans isomer.
The Competing Mechanism: Formation of the cis-Isomer
The formation of the cis isomer indicates a loss of stereocontrol, which typically occurs when the reaction deviates from the bridged chloronium ion pathway and proceeds through a more traditional carbocation intermediate.
-
Carbocation Intermediate: If the intermediate formed is a classical open-chain carbocation instead of a bridged chloronium ion, the planarity of the carbocation allows the nucleophilic chloride ion to attack from either the top or bottom face. Attack from the same side as the first chlorine atom results in syn-addition, yielding the cis product.
-
Solvent Effects: This deviation is often influenced by the solvent. Polar, protic solvents can stabilize the open carbocation, making this pathway more competitive and thus increasing the amount of the cis isomer formed.
Caption: Competing pathways in the chlorination of cyclohexene.
FAQ 2: How do reaction conditions affect the cis/trans ratio of 1,2-dichlorocyclohexane?
Controlling the reaction conditions is paramount to maximizing the yield of the desired trans isomer. The key is to select conditions that strongly favor the bridged chloronium ion pathway and suppress the formation of the open carbocation.
| Parameter | Condition to Favor trans Isomer | Rationale | Condition Leading to cis Isomer |
| Solvent | Non-polar aprotic (e.g., CCl₄, hexane, dichloromethane) | Non-polar solvents cannot effectively stabilize a charge-separated carbocation, thus favoring the more stable, bridged chloronium ion intermediate which leads to stereospecific anti-addition.[4] | Polar protic or aprotic (e.g., water, methanol, acetic acid) |
| Temperature | Low Temperature (e.g., 0 °C to room temp) | Lower temperatures favor the more ordered transition state of the bridged intermediate. Higher temperatures can provide the energy needed to form the less stable open carbocation. | High Temperature |
| Chlorine Source | Gaseous Cl₂ or solutions in non-polar solvents | Provides a direct source of the electrophile needed for the preferred mechanism. | Alternative chlorinating agents might have different mechanisms. |
| Presence of Nucleophiles | Anhydrous conditions | The presence of other nucleophiles (like water) can lead to the formation of halohydrins (e.g., 2-chlorocyclohexanol), which can complicate the product mixture.[5][6] | Aqueous or protic solvents |
FAQ 3: What is the recommended protocol for maximizing the yield of this compound?
This protocol is designed to favor the anti-addition pathway for the chlorination of cyclohexene.
Objective: To synthesize this compound with minimal formation of the cis isomer.
Materials:
-
Cyclohexene (freshly distilled)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Chlorine gas (Cl₂) or a standardized solution of chlorine in CCl₄
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, gas dispersion tube, stir plate, ice bath, separatory funnel
Experimental Workflow:
Caption: Workflow for the stereoselective synthesis of this compound.
Step-by-Step Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve 10.0 g (0.122 mol) of freshly distilled cyclohexene in 100 mL of anhydrous carbon tetrachloride.
-
Scientist's Note: Using an anhydrous, non-polar solvent is the most critical step to prevent carbocation formation.
-
-
Cooling: Cool the flask in an ice-water bath to 0 °C. Vigorous stirring is essential for efficient gas dispersion.
-
Chlorination: Slowly bubble chlorine gas through the solution via the gas inlet tube. The rate should be controlled so that the yellow-green color of chlorine disappears almost instantly upon introduction.
-
Safety Note: This step must be performed in a well-ventilated fume hood as chlorine gas is highly toxic and corrosive.
-
-
Endpoint: Continue the addition of chlorine until a faint, persistent yellow-green color remains in the solution, indicating a slight excess of chlorine.
-
Quenching and Work-up: Stop the chlorine flow and bubble nitrogen gas through the solution for 10-15 minutes to remove any excess dissolved chlorine. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of 5% aqueous sodium bisulfite solution (to destroy remaining Cl₂) and 50 mL of water.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting oil is crude 1,2-dichlorocyclohexane.
-
Purification (Optional): If necessary, the product can be purified by vacuum distillation. The trans isomer is generally more stable and may have a different boiling point than the cis isomer.[7]
FAQ 4: Are there alternative synthetic routes that avoid this cis/trans mixture issue?
Yes, when extremely high stereochemical purity is required, alternative methods that do not proceed via the direct halogenation of an alkene can be employed. One such method involves the ring-opening of an epoxide.
Synthesis from Cyclohexene Oxide:
This method relies on the fact that the ring-opening of an epoxide by a nucleophile typically proceeds with an inversion of configuration (SN2-type attack). However, generating the dichlorinated product from an epoxide can be complex. While some methods exist, they can also be sensitive to reaction conditions and may not always provide a clean trans product.[8][9] For instance, reacting cyclohexene oxide with reagents like thionyl chloride and pyridine can paradoxically lead to the cis isomer predominating.[9]
Therefore, for reliable synthesis of the trans isomer, careful control of the direct chlorination of cyclohexene as described in FAQ 3 remains the most common and practical approach.
FAQ 5: My reaction produced a mixture of cis and trans isomers. How can I separate them?
Separating the cis and trans isomers is feasible due to their different physical properties arising from their distinct three-dimensional shapes.
-
Gas Chromatography (GC): On an analytical scale, GC is an excellent method for both separating and quantifying the isomers.[8] Different GC columns (e.g., Carbowax 20M or diethylene glycol succinate) can effectively resolve the two compounds.[8]
-
Fractional Distillation: The boiling points of the cis and trans isomers are slightly different. Careful fractional distillation under vacuum can be used to enrich one isomer, although achieving complete separation may be difficult.
-
Crystallization: The trans isomer is more symmetrical and generally has a higher melting point than the cis isomer. It may be possible to selectively crystallize the trans isomer from the mixture at low temperatures, although this is highly dependent on the specific solvent system used.
FAQ 6: How can I confirm the stereochemistry of my product and determine the cis/trans ratio?
A combination of spectroscopic methods is the most reliable way to identify the isomers and quantify the mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is arguably the most powerful tool for this purpose. The key is to analyze the signals for the protons attached to the carbons bearing the chlorine atoms (the CH -Cl protons).[10]
-
Chemical Shift: Protons in an axial position (perpendicular to the ring) are typically shielded and appear at a lower ppm value (upfield) compared to equatorial protons (in the plane of the ring).[10]
-
Coupling Constants (J-values): The dihedral angle between adjacent protons strongly influences their coupling constant.
-
In the more stable diequatorial conformation of This compound , the CH -Cl protons are both axial. They will show a large coupling constant (J ≈ 8-12 Hz) to the adjacent axial protons.
-
In cis-1,2-dichlorocyclohexane , one chlorine is axial and one is equatorial. The CH -Cl protons will have smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).[11]
-
Infrared (IR) and Raman Spectroscopy: The two isomers belong to different point groups, which results in different selection rules for vibrational transitions.
-
This compound (in its diequatorial conformation) has a C₂ axis of symmetry.
-
cis-1,2-Dichlorocyclohexane has a plane of symmetry (Cₛ).
-
These differences can lead to unique peaks in the fingerprint region of their respective IR and Raman spectra, allowing for differentiation.[12][13]
By integrating the distinct signals in the ¹H NMR spectrum or the peak areas in a well-resolved gas chromatogram, a precise cis/trans ratio can be determined.
References
-
Homework.Study.com. (n.d.). When a cyclohexene reacts with chlorine in water the trans-2-chlorocyclohexanol is formed. Write... Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Electrophilic Addition of Halogens to Alkenes. Retrieved from [Link]
-
A to Z Chemistry. (2020). 1.Addition of Halogen to Alkene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexane, 1,2-dichloro-, cis-. Retrieved from [Link]
-
Campbell, J. R., Jones, J. K. N., & Wolfe, S. (1966). A ONE-STEP CONVERSION OF CYCLOHEXENE OXIDE INTO cis-1,2-DICHLOROCYCLOHEXANE. Canadian Journal of Chemistry, 44(19), 2339-2341. Retrieved from [Link]
-
Fiveable. (n.d.). Halogenation of Alkenes: Addition of X2 | Organic Chemistry Class Notes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.2: Halogenation of Alkenes - Addition of X₂. Retrieved from [Link]₂
-
Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Retrieved from [Link]
-
Craig, N. C. (n.d.). APPLICATIONS OF GROUP THEORY: INFRARED AND RAMAN SPECTRA OF THE ISOMERS OF cis- AND trans- 1,2-DICHLOROETHYLENE. Retrieved from [Link]
- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.
-
Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. Retrieved from [Link]
-
YouTube. (2020). Important Properties to Identify Cis-/Trans- Isomers. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. devchemistrypoint.wordpress.com [devchemistrypoint.wordpress.com]
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- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CAS 822-86-6: this compound | CymitQuimica [cymitquimica.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. isms.illinois.edu [isms.illinois.edu]
- 13. youtube.com [youtube.com]
Technical Support Center: Dichlorocyclohexane Isomer Separation
Welcome to the technical support center dedicated to the analytical challenges of separating dichlorocyclohexane isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the complexities of resolving these closely related compounds. Here, we move beyond generic advice to provide in-depth, field-tested insights in a direct question-and-answer format.
Part 1: Understanding the Separation Challenge
Before troubleshooting, it's critical to understand the nature of the isomers you are working with. Dichlorocyclohexane presents several layers of isomeric complexity, which dictates the appropriate analytical strategy.
-
Positional Isomers: These isomers differ in the location of the chlorine atoms on the cyclohexane ring (e.g., 1,2-dichloro-, 1,3-dichloro-, and 1,4-dichlorocyclohexane). These are distinct compounds with different physical properties and are generally the easiest to separate.
-
Geometric (cis/trans) Isomers: For a given positional isomer (like 1,2-dichlorocyclohexane), the chlorine atoms can be on the same side (cis) or opposite sides (trans) of the ring's plane.[1][2] These isomers, which are diastereomers of each other, have different spatial arrangements and dipole moments, which are key to their separation.[3][4]
-
Enantiomers (Optical Isomers): The trans forms of 1,2- and 1,3-dichlorocyclohexane are chiral, meaning they exist as non-superimposable mirror images ((R,R) and (S,S)).[3][4][5] Enantiomers have identical physical properties in a non-chiral environment (boiling point, polarity, etc.), making their separation impossible with standard chromatographic techniques.[6] A specialized chiral environment is required.[6][7] The cis isomers are typically meso compounds, which are achiral despite having chiral centers.[3][4]
Part 2: Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography is a powerful technique for separating the volatile positional and geometric isomers of dichlorocyclohexane.
Frequently Asked Questions (GC)
Q1: Why are my cis and trans dichlorocyclohexane isomers co-eluting on my standard non-polar GC column?
A1: This is a classic selectivity issue. Non-polar columns (e.g., those with 100% dimethylpolysiloxane, like a DB-1 or HP-1) primarily separate compounds based on boiling points and van der Waals interactions.[8] Cis and trans isomers of dichlorocyclohexane often have very similar boiling points, leading to poor resolution.
-
The Causality: The key to separating geometric isomers lies in exploiting differences in their dipole moments. The cis isomer typically has a larger net dipole moment than the trans isomer. To leverage this, you need a stationary phase capable of dipole-dipole interactions.
-
The Solution: Switch to a more polar stationary phase. A mid-polarity phase, such as one containing 50% phenyl-methylpolysiloxane, or a more polar phase, like one containing cyanopropyl, will interact more strongly with the more polar cis isomer, increasing its retention time relative to the trans isomer and leading to separation.[9]
Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
A2: Poor resolution can stem from issues with efficiency (peak broadening) or insufficient selectivity (peaks are too close).[10][11] The logical flow for troubleshooting this is detailed in the diagram below.
-
Step 1: Optimize the Temperature Program. A slower oven ramp rate (e.g., 2-5 °C/min) decreases the kinetic energy of the analytes, allowing for more interaction with the stationary phase. This often enhances selectivity and improves the separation between closely eluting peaks.[10]
-
Step 2: Decrease Carrier Gas Flow Rate. While it may increase analysis time, reducing the linear velocity of your carrier gas (e.g., Helium, Hydrogen) towards its optimal flow rate can significantly increase column efficiency (N), resulting in sharper peaks and better resolution.
-
Step 3: Check for System Issues. Broad or tailing peaks can indicate problems outside of pure chemistry.[12][13] Check for a poorly cut column, incorrect column installation depth in the inlet, or an active site in the inlet liner.[13][14]
Protocol: GC Method for Separating 1,2-, 1,3-, and 1,4-Dichlorocyclohexane Isomers
This protocol provides a starting point for separating positional and geometric isomers.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | Standard, robust configuration. |
| Column | Agilent DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film | Mid-polarity phase provides selectivity for geometric isomers. Thicker film increases retention. |
| Inlet | Split/Splitless, set to Split mode | Prevents column overload. |
| Inlet Temp | 250 °C | Ensures complete vaporization without degradation. |
| Split Ratio | 50:1 | Adjustable based on sample concentration.[13] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | A good starting point for a 0.25 mm ID column. |
| Oven Program | 50 °C (hold 2 min), ramp at 5 °C/min to 180 °C (hold 5 min) | Slow ramp is crucial for resolving closely eluting isomers. |
| Detector | FID at 280 °C | Universal detector for hydrocarbons. |
| Injection Vol. | 1 µL | Standard volume. |
Self-Validation/QC Checks:
-
System Suitability: Before running samples, inject a standard mixture. The resolution between cis- and trans-1,2-dichlorocyclohexane should be ≥ 1.5.
-
Peak Shape: The tailing factor for all peaks should be between 0.9 and 1.2. If tailing occurs, perform inlet maintenance.[12]
-
Reproducibility: Perform three replicate injections. The relative standard deviation (RSD) of the retention times should be < 0.5%.
Part 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
HPLC is essential when dealing with less volatile isomers or when chiral separation is required.
Frequently Asked Questions (HPLC)
Q1: I'm trying to separate the enantiomers of this compound and see only one peak. What's wrong?
A1: This is expected on a standard (achiral) HPLC column. Enantiomers have identical interactions with achiral stationary phases.[15] To separate them, you must introduce chirality into the system.
-
The Causality: Chiral separation relies on the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP) or a chiral mobile phase additive.[6] These complexes have different energies of interaction, leading to different retention times.
-
The Solution: You must use a Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are the most popular and versatile for this purpose.[7] The separation will likely be achieved in normal-phase mode (e.g., using hexane/isopropanol as the mobile phase), as this often enhances the specific interactions required for chiral recognition.[16]
Q2: I'm using a chiral column, but my enantiomers are still not separating. Where do I start?
A2: Chiral method development is often an empirical process of screening columns and mobile phases.[7][17] If one combination fails, it does not mean the separation is impossible.
-
The Trustworthiness Principle: A robust chiral method requires systematic screening. Don't "force" a separation on a single column by endlessly tweaking the mobile phase.[17] Your time is better spent screening multiple, orthogonal CSPs first to identify the best column, then optimizing the mobile phase on that column.[17]
-
Troubleshooting Steps:
-
Column Screening: Test at least 3-5 different CSPs with varying chiral selectors (e.g., cellulose-based, amylose-based, Pirkle-type).
-
Mobile Phase Optimization: For the most promising column, vary the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) in your non-polar solvent (e.g., hexane). Small changes can have a large impact on selectivity.[7]
-
Consider Additives: Sometimes, small amounts of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can improve peak shape and selectivity, but be aware of potential "memory effects" on the column.[16]
-
Temperature: Lowering the column temperature can sometimes increase the energy difference between the diastereomeric complexes, enhancing resolution.
-
Protocol: Screening for Chiral Separation of this compound
This protocol outlines a systematic screening approach.
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/VWD | Standard system with UV detection. |
| Columns (Screening) | 1. Polysaccharide-based (Cellulose) 2. Polysaccharide-based (Amylose) 3. Pirkle-type (e.g., Whelk-O1) | These represent different chiral recognition mechanisms, maximizing the chance of success. |
| Mobile Phases | A: n-Hexane B: Isopropanol (IPA) | Standard normal-phase solvents for chiral separations. |
| Screening Gradient | Isocratic runs at 99:1, 95:5, and 90:10 (A:B) for each column. | Systematically covers a range of solvent strengths. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp | 25 °C | A controlled, ambient starting point. |
| Detection | UV at 210 nm | Dichlorocyclohexane has poor chromophores; low UV is required. |
| Injection Vol. | 5 µL | Standard volume. |
Self-Validation/QC Checks:
-
Identify "Hits": A successful "hit" is any column/mobile phase combination that shows baseline separation (Rs ≥ 1.5) or even partial separation (peak shoulder).
-
Optimization: For the best hit, perform finer adjustments of the mobile phase (e.g., 97:3, 96:4 A:B) to maximize resolution.
-
System Suitability: Once a method is developed, a standard injection must show Rs ≥ 1.5 and a tailing factor between 0.9 and 1.3 before analyzing unknown samples.
References
-
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]
-
Filo. (2025). The number of optically active isomers of dichlorocyclohexane is. [Link]
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
LCGC International. (2020). Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity). [Link]
-
Brainly. (2023). Draw all stereoisomers of 1,2-dichlorocyclohexane. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
University of Calgary. (n.d.). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
-
Chemistry LibreTexts. (2024). Conformations of Disubstituted Cyclohexanes. [Link]
-
Vedantu. (n.d.). How many dichlorocyclohexane would be obtained on chlorination. [Link]
-
Orochem Technologies Inc. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. [Link]
-
Chemistry Stack Exchange. (2017). Enantiomers of 1,2-dichlorocyclohexane. [Link]
-
Reddit. (2023). Why does 1,2-dichlorocyclohexane show cis/trans isomerism but 1,2-dichlorocyclohex-1-ene not?[Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. [Link]
-
YouTube. (2024). Total number of stereoisomers of the 1,3-dichlorocyclohexane is. [Link]
-
PubChem. (n.d.). 1,2-Dichlorocyclohexane. [Link]
-
Phenomenex. (2025). Types of stationary phases in gas chromatography. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting. [Link]
-
Royal Society of Chemistry. (2022). Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers. [Link]
-
Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC. [Link]
-
ResearchGate. (2020). How to separate benzene and cyclohexane on a GC?[Link]
-
Separation Science. (2023). Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity. [Link]
-
Separation Science. (n.d.). Methods for GC Optimization. [Link]
-
Wamser, C. C. (1999). Chapter 4 Notes: Stereochemistry. [Link]
-
LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. [Link]
-
ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. [Link]
-
Agilent. (2009). GC Troubleshooting Series Part Eight: Loss of Resolution Over Time. [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]
-
Restek Corporation. (2019). Choosing Your LC Stationary Phase. [Link]
-
Phenomenex. (n.d.). LC & GC Separation Solutions Guide. [Link]
-
YouTube. (2018). GC Tips and Tricks for Method Optimization. [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?[Link]
Sources
- 1. brainly.com [brainly.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. gcms.cz [gcms.cz]
- 15. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Synthesis of trans-1,2-Dichlorocyclohexane
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Stereoselectivity & Chemoselectivity in Alkene Dichlorination
Executive Summary: The Mechanistic Imperative
Welcome to the technical guide for optimizing the synthesis of trans-1,2-dichlorocyclohexane. As researchers, we often treat dichlorination as a trivial textbook reaction, yet achieving high stereochemical purity (>99% trans) requires suppressing the competing radical pathways that lead to allylic substitution or loss of stereocontrol.
The Core Principle: The formation of the trans isomer is dictated by the chloronium ion intermediate . To maximize stereoselectivity, your experimental conditions must favor the ionic pathway (anti-addition) and strictly inhibit the radical pathway (which leads to 3-chlorocyclohexene or non-stereospecific addition).
Mechanistic Pathway & Failure Points
The diagram below illustrates the divergence between the desired ionic path and the unwanted radical path.
Figure 1: Divergence of ionic (stereoselective) and radical (chemoselective failure) pathways.
Protocol Optimization & Reagent Selection[1]
We recommend moving away from chlorine gas (
Comparative Reagent Data
| Feature | Method A: Sulfuryl Chloride ( | Method B: Mioskowski’s Reagent ( |
| Physical State | Liquid (Fuming) | Solid (Stable salt) |
| Atom Economy | Moderate ( | Low (Ammonium salt byproduct) |
| Stereocontrol | High (requires radical suppression) | Excellent (Intrinsic ionic mechanism) |
| Handling | Syringe/Septum | Weighing boat |
| Primary Risk | Gas evolution ( | Stoichiometric excess |
Method A: The Sulfuryl Chloride Protocol (Liquid Phase)
Best for: Scale-up (>10g) where atom economy matters.
The Critical Adjustment:
-
Setup: Flame-dried 3-neck flask,
atmosphere, foil-wrapped (dark). -
Solvent: Dichloromethane (DCM) or Acetonitrile (
). Note: Acetonitrile stabilizes the chloronium ion, enhancing trans-selectivity. -
Procedure:
-
Dissolve cyclohexene (1.0 equiv) in DCM (0.5 M).
-
Cool to 0°C . (Low temp favors ionic pathway).
-
Add
(1.05 equiv) dropwise over 30 mins. -
Crucial: Monitor gas evolution. Rapid bubbling suggests uncontained exotherm.
-
-
Quench: Pour into saturated
to neutralize and solubilize .
Method B: The Mioskowski Protocol (Solid Phase)
Best for: High purity, medicinal chemistry, and difficult substrates.
The Logic: Tetraethylammonium trichloride (
-
Setup: Standard round-bottom flask.
-
Procedure:
-
Dissolve cyclohexene (1.0 equiv) in DCM.
-
Add
(1.0 equiv) in one portion at room temperature. -
Stir until the bright yellow color of the reagent fades (indicating consumption of active chlorine).
-
-
Workup: Wash with water (removes ammonium salt). Evaporate solvent.[1][2]
-
Result: Typically >98% trans-selectivity with no allylic chlorides.
Troubleshooting Center (FAQ)
Issue 1: "I am detecting significant amounts of 3-chlorocyclohexene."
Diagnosis: Radical Pathway Leakage. You have inadvertently triggered the free-radical substitution pathway. This competes with the addition reaction.
-
Root Cause A: Light exposure.
or bonds undergo homolysis under ambient light.-
Fix: Wrap the reaction vessel in aluminum foil.
-
-
Root Cause B: Temperature too high.
-
Fix: Conduct the addition at -10°C to 0°C.
-
-
Root Cause C: Oxygen presence. While oxygen is a radical inhibitor, in some
mechanisms, trace peroxides can initiate chains.-
Fix: Degas solvents, but more importantly, add a radical scavenger like BHT (butylated hydroxytoluene) (1 mol%) to the reaction mixture if the problem persists.
-
Issue 2: "My NMR shows a mixture of isomers (cis/trans)."
Diagnosis: Ion-Pair Collapse or Conformational Confusion. True cis-1,2-dichlorocyclohexane is rare in standard chlorination unless the chloronium ion collapses via a syn-addition mechanism (very unlikely) or you have a specific substrate constraint.
-
Check 1: NMR Interpretation. Are you sure it is cis?
-
Trans isomer: The methine protons (
) are axial . Axial-axial coupling ( ) is large (10–12 Hz). -
Cis isomer: One proton is axial, one equatorial. Axial-equatorial coupling (
) is smaller (3–5 Hz). -
Self-Validation: If your peak width at half-height (
) is >20 Hz, it is the trans-isomer (diaxial protons). If is <12 Hz, it is cis or the trans-diequatorial conformer (see below).
-
-
Check 2: Solvent Polarity.
-
In non-polar solvents (Hexane), the trans-product prefers the diaxial conformation (dipoles opposed).
-
In polar solvents (DMSO/Methanol), it shifts to the diequatorial conformation (dipoles aligned with solvent field).
-
Fix: Run NMR in
. The diaxial conformer usually dominates, giving clear "trans" splitting patterns.
-
Issue 3: "The reaction stalls or yield is low."
Diagnosis: Reagent Quality.
-
Sulfuryl Chloride: Hydrolyzes rapidly to
and upon exposure to moisture. If your liquid is cloudy or viscous, it is degraded.-
Test: Add a drop to water. It should react violently. If it just sizzles weakly, distill it or buy fresh.
-
-
Mioskowski Reagent: Should be bright yellow. If it is pale or white, it has lost chlorine.
Validation & Analysis
To confirm your product is the desired this compound, use the following spectroscopic fingerprints.
NMR Data Table ( , 400 MHz)
| Signal | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| H-1, H-2 | 3.80 – 4.10 ppm | ddd (multiplet) | 10.5 Hz (vicinal) | Large |
| H-3, H-6 (ax) | 2.10 – 2.40 ppm | multiplet | - | Distinct shielding due to Cl proximity. |
| H-4, H-5 | 1.40 – 1.80 ppm | multiplet | - | Ring methylene envelope. |
Validation Workflow
Figure 2: Analytical decision tree for product validation.
References
- Standard Mechanism & Stereochemistry: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 19: Electrophilic Addition to Alkenes). Mechanism of anti-addition via chloronium ion.
-
Sulfuryl Chloride Protocols
-
Mioskowski Reagent (Tetraethylammonium Trichloride)
- Schotten, T., Boland, W., & Jaenicke, L. (1985). Tetraethylammonium Trichloride: A Versatile Reagent for Chlorinations and Oxidations. Helvetica Chimica Acta, 68(5), 1186-1192.
-
NMR Distinction of Isomers
- ChemicalBook. (n.d.). This compound NMR Spectrum.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of sulfuryl chloride wtih cyclohaxane | Filo [askfilo.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Identifying Impurities in trans-1,2-Dichlorocyclohexane Samples
Welcome to the technical support guide for the analysis of trans-1,2-dichlorocyclohexane. This resource is designed for researchers, scientists, and drug development professionals who require high-purity materials and need robust analytical methods to detect and identify potential impurities. This guide provides direct answers to common challenges and detailed troubleshooting workflows based on established analytical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purity and analysis of this compound.
Question: What are the most common impurities I should expect in a sample of this compound?
Answer: Impurities in this compound can be broadly categorized into three groups: isomeric impurities, synthesis-related impurities, and degradation products.
-
Isomeric Impurities: These are molecules with the same chemical formula (C₆H₁₀Cl₂) but different spatial arrangements. The most common is the cis-1,2-dichlorocyclohexane diastereomer, which often forms alongside the trans isomer during synthesis.[1][2] The trans isomer is generally more stable due to reduced steric hindrance, as both chlorine atoms can occupy equatorial positions in the chair conformation.[3][4][5] Other constitutional isomers, such as 1,3-dichlorocyclohexane and 1,4-dichlorocyclohexane, may also be present depending on the synthetic route.[1][6]
-
Synthesis-Related Impurities: These are residual starting materials, reagents, or by-products from the chemical synthesis. For example, if the compound is synthesized from cyclohexene, you might find residual cyclohexene or monochlorinated cyclohexanes. If the synthesis involves the opening of an epoxide ring in the presence of a chlorine source, incomplete reaction or side reactions with trace water can lead to chlorohydrin intermediates.[7]
-
Degradation Products: Halogenated hydrocarbons can degrade over time, often through dehydrochlorination (loss of HCl). This can lead to the formation of various chlorocyclohexene isomers. The stability of the compound is crucial, and improper storage (e.g., exposure to high temperatures or certain catalysts) can accelerate this process.[8]
Caption: Classification of potential impurities in this compound samples.
Question: What is the best analytical technique for an initial purity screen?
Answer: For volatile, thermally stable compounds like dichlorocyclohexane isomers, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the gold standard.[9]
-
GC-FID provides excellent quantitative information, allowing you to determine the percentage of the main peak (this compound) relative to any impurity peaks.
-
GC-MS is superior for qualitative analysis. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, which can definitively confirm that impurity peaks are indeed isomers (same molecular weight) or other related substances.[10]
Question: How can I distinguish between the cis and trans isomers of 1,2-dichlorocyclohexane using analytical data?
Answer: Differentiating these diastereomers requires a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): The primary method for separation. Due to differences in their physical properties (boiling point and interaction with the GC column's stationary phase), the cis and trans isomers will have different retention times. Typically, a mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane or a cyanopropylphenyl-based column) provides sufficient resolution.[9] You must run an authentic standard of the cis isomer to confirm which peak corresponds to which isomer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.[11] The proton (¹H) NMR spectra of the cis and trans isomers are distinct due to the different spatial relationships between the protons and the chlorine atoms. The coupling constants (J-values) of the protons attached to the chlorine-bearing carbons (the H-C-Cl protons) are particularly informative for determining their relative stereochemistry.[12]
Question: My sample purity is decreasing over time. What degradation pathway is likely, and how can I identify the products?
Answer: The most probable degradation pathway is the elimination of hydrogen chloride (HCl), a process known as dehydrochlorination. This reaction forms chlorocyclohexene. GC-MS is the ideal technique to identify these products. You would look for peaks with a molecular ion corresponding to the loss of HCl (molecular weight of C₆H₉Cl). The fragmentation pattern in the mass spectrum would help confirm the identity of the chlorocyclohexene isomer.
Section 2: Troubleshooting Guide for GC-MS Analysis
This guide provides a systematic approach to resolving common issues encountered during the GC-MS analysis of this compound.
Problem: I am seeing poor peak shape, specifically peak tailing for my dichlorocyclohexane peaks.
Causality: Peak tailing is often caused by unwanted interactions between the analyte and active sites within the GC system or by a mismatch between the sample solvent and the stationary phase.[13][14] Active sites can exist in the injection port liner, at the head of the column, or within the column itself if the stationary phase is degraded.
Troubleshooting Steps:
-
Check the Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a new, deactivated liner. Silanized liners are recommended for analyzing halogenated compounds.[15]
-
Perform Column Maintenance: Contamination can build up at the inlet of the column. Trim the column by removing 10-30 cm from the inlet end to expose a fresh surface.[16]
-
Evaluate Sample Solvent: Injecting a polar solvent (like methanol) into a non-polar or mid-polarity column can cause poor peak shape for early eluting peaks. If possible, dissolve your sample in a more compatible solvent like hexane or dichloromethane.[17][18]
-
Condition the Column: If the column has been sitting idle or exposed to oxygen, it may need to be conditioned. Bake the column at a temperature recommended by the manufacturer (typically 10-20 °C above your maximum oven temperature) for 1-2 hours to remove contaminants.[13]
Problem: The cis and trans isomers are co-eluting or have very poor resolution.
Causality: The ability to separate two compounds in GC depends on the column's stationary phase chemistry, the column dimensions (length, diameter, film thickness), and the temperature program. Insufficient separation means these parameters are not optimized for this specific analyte pair.
Troubleshooting Steps:
-
Optimize the Temperature Program: This is the easiest parameter to change. Decrease the initial oven temperature and slow down the temperature ramp rate (e.g., from 10 °C/min to 3-5 °C/min). This gives the isomers more time to interact differently with the stationary phase, improving resolution.
-
Verify Column Choice: While standard non-polar columns (like a 5% phenyl) may work, a column with a different selectivity may be required. Consider a mid-polarity column, such as a 14% cyanopropylphenyl phase, which is often recommended for separating halogenated hydrocarbons.[9]
-
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column diameter. A flow rate that is too high or too low will decrease column efficiency and, therefore, resolution.
Problem: I see "ghost peaks" in my chromatogram, especially during a blank run.
Causality: Ghost peaks are signals that appear in a run where no analyte was injected. They are indicative of contamination somewhere in the system—most commonly from a contaminated syringe, a "dirty" injection port, or carryover from a previous, more concentrated sample.[14]
Troubleshooting Steps:
-
Clean the Injection Port: The septum and liner are common sources of contamination. Replace the septum and the inlet liner.[16]
-
Bake Out the System: With a clean liner and septum installed, heat the injection port and the column to a high temperature (as per manufacturer limits) for an extended period (2-4 hours) to drive off any contaminants.[14]
-
Run Solvent Blanks: After a bakeout, run several injections of clean solvent to wash the syringe and injection pathway and to confirm that the system is clean.
-
Isolate the Source: If ghost peaks persist, you can systematically isolate the source. Perform a "no injection" run. If peaks still appear, the contamination is likely in the carrier gas lines or the column itself. If no peaks appear, the source is likely the autosampler or syringe.
Caption: A systematic workflow for troubleshooting common GC-MS analytical issues.
Section 3: Recommended Experimental Protocols
For reliable results, a well-defined protocol is essential. The following provides a starting point for developing a robust GC-MS method for analyzing this compound.
Protocol: GC-MS Method for Isomer Separation
This protocol is a guideline; parameters should be optimized for your specific instrument and column.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., Hexane or Dichloromethane) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the instrument (e.g., to 10-100 µg/mL).
-
-
GC-MS Instrument Parameters: The table below provides typical starting parameters for a standard capillary GC-MS system.
Parameter Recommended Setting Rationale GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane A general-purpose column with good resolving power for many isomers. Carrier Gas Helium Inert and provides good efficiency. Linear Velocity 35-40 cm/sec Optimal for column efficiency. Inlet Temperature 250 °C Ensures rapid vaporization without thermal degradation. Injection Volume 1 µL Prevents column overloading. Split Ratio 50:1 For moderately concentrated samples to avoid overloading the column. Oven Program 50 °C (hold 2 min), ramp at 5 °C/min to 200 °C, hold 2 min A slow ramp is crucial for separating closely eluting isomers. MS Transfer Line 280 °C Prevents condensation of analytes between the GC and MS. Ion Source Temp. 230 °C Standard temperature for electron ionization (EI). Mass Scan Range 35 - 200 m/z Covers the molecular ion (m/z 152 for C₆H₁₀Cl₂) and expected fragments. -
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity.
-
Examine the mass spectrum of each impurity peak. Compare the fragmentation patterns and molecular ions to a spectral library (e.g., NIST) to tentatively identify impurities.
-
Confirm the identity of isomeric impurities by comparing their retention times to those of certified reference standards.
-
References
-
Chemistry LibreTexts. (2023). Stereoisomerism in Disubstituted Cyclohexanes. [Online] Available at: [Link]
-
PubChem. 1,2-Dichlorocyclohexane, trans-. [Online] Available at: [Link]
-
YouTube. (2022). The total no. of structural isomers of dichloro-cyclohexane. [Online] Available at: [Link]
-
PubMed. (1998). Gas chromatographic-mass spectrometric analysis of dichlorobenzene isomers in human blood with headspace solid-phase microextraction. [Online] Available at: [Link]
-
Royal Society of Chemistry. (2021). Determination of halogenated hydrocarbons in urine samples using a needle trap device. [Online] Available at: [Link]
-
Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis-. [Online] Available at: [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Online] Available at: [Link]
-
ATB (Automated Topology Builder). cis-1,4-Dichlorocyclohexane. [Online] Available at: [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. [Online] Available at: [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Online] Available at: [Link]
-
Phenomenex. GC Column Troubleshooting Guide. [Online] Available at: [Link]
-
Pearson. Draw an isomer of dichlorocyclopropane that gives an 1H NMR spectrum. [Online] Available at: [Link]
-
Brainly. (2023). Draw all stereoisomers of 1,2-dichlorocyclohexane. [Online] Available at: [Link]
-
PubMed. (2015). Analytical methods for the determination of halogens in bioanalytical sciences: A review. [Online] Available at: [Link]
-
Michigan State University Department of Chemistry. Stereoisomerism in Disubstituted Cyclohexanes. [Online] Available at: [Link]
-
Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Online] Available at: [Link]
-
Agilent Technologies. GC Troubleshooting Guide Poster. [Online] Available at: [Link]
-
PubMed. (2014). Detection of Dehalogenation Impurities in Organohalogenated Pharmaceuticals by UHPLC-DAD-HRESIMS. [Online] Available at: [Link]
-
YouTube. (2022). How to Troubleshoot and Improve your GC/MS. [Online] Available at: [Link]
-
Brainly. (2023). Cis-1,2-dichlorocyclohexane is less stable than its trans isomer. [Online] Available at: [Link]
-
Michigan State University Department of Chemistry. Substituted Cyclohexane Conformations. [Online] Available at: [Link]
-
University of Missouri–St. Louis. Synthesis of trans-1,2-dibenzoylcyclopropane. [Online] Available at: [Link]
-
YouTube. (2022). Number of isomers possible for dichlorocyclohexane. [Online] Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Online] Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. idc-online.com [idc-online.com]
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- 4. brainly.com [brainly.com]
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- 6. m.youtube.com [m.youtube.com]
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- 18. env.go.jp [env.go.jp]
Technical Support Center: Optimizing E2 Elimination of trans-1,2-Dichlorocyclohexane
Welcome to the technical support center for optimizing the E2 elimination of trans-1,2-dichlorocyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine this classic yet nuanced reaction. Here, we move beyond textbook examples to address the practical challenges and critical parameters that dictate success in the lab.
Foreword: The Stereochemical Imperative of the E2 Reaction
The bimolecular elimination (E2) reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from alkyl halides. Its stereospecific nature, however, presents unique challenges, particularly within cyclic systems like cyclohexane. The reaction proceeds through a concerted, single-step mechanism where a base abstracts a proton, and a leaving group departs simultaneously.[1][2] For this to occur, the reacting bonds must be in an anti-periplanar alignment, meaning the β-hydrogen and the leaving group must have a dihedral angle of 180°.[3][4][5]
In cyclohexane derivatives, this geometric requirement is only met when both the β-hydrogen and the leaving group occupy axial positions.[6][7][8][9][10] This conformational constraint is the single most important factor governing the rate and outcome of E2 reactions in these systems, often overriding other directing effects like Zaitsev's rule.[10][11] For this compound, the molecule must adopt a specific, often less stable, chair conformation to facilitate elimination, a factor that is central to many of the challenges encountered.
Troubleshooting Guide & FAQs
This section is structured to address the most common issues encountered during the elimination of this compound, providing both the underlying cause and actionable solutions.
Issue 1: Low or No Yield of 3-Chlorocyclohexene
Q1: My reaction is sluggish or not proceeding at all. I've added a strong base, but I'm recovering mostly starting material. What's going wrong?
A1: The primary culprit is likely a failure to meet the anti-periplanar requirement.
-
Causality: The this compound substrate exists in an equilibrium between two chair conformations. In the more stable conformation, both bulky chlorine atoms are in equatorial positions to minimize steric strain. However, for the E2 reaction to occur, one chlorine atom (the leaving group) and a hydrogen on an adjacent carbon must both be in axial positions.[9][10][11] The molecule must first flip to a higher-energy diaxial conformation. If the energy barrier to achieve this conformation is too high, or if the equilibrium concentration of the reactive conformer is too low, the reaction rate will be extremely slow.[11]
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the chair flip and favor the elimination pathway.[12]
-
Optimize Your Base and Solvent System: A very strong base is required to drive the reaction. Furthermore, the choice of solvent can dramatically influence the base's reactivity. Polar aprotic solvents like DMSO or DMF are often superior to protic solvents (like ethanol) because they do not solvate and "buffer" the base, leaving it more reactive.[1][13]
-
Q2: I'm observing a low yield of the desired 3-chlorocyclohexene, but my starting material is being consumed. What are the likely side products?
A2: You are likely forming substitution (SN2) products or experiencing a competing E1 reaction.
-
Causality:
-
SN2 Competition: If the base used is also a good nucleophile (e.g., ethoxide, hydroxide), it can attack the carbon bearing the leaving group, leading to a substitution product instead of elimination. This is particularly prevalent with secondary alkyl halides.[12][14]
-
E1 Competition: While E2 is favored by strong bases, if conditions are not optimal (e.g., weaker base, protic solvent), an E1 pathway may compete. This involves the formation of a carbocation intermediate, which can lead to a mixture of products and is generally not desired for this specific transformation.[9]
-
-
Troubleshooting Steps:
-
Employ a Sterically Hindered Base: To minimize SN2 side reactions, use a bulky, non-nucleophilic base. Potassium tert-butoxide (t-BuOK) is an excellent choice as its size makes it a poor nucleophile but a strong base, favoring elimination.[14]
-
Ensure a High Concentration of a Strong Base: The E2 reaction is bimolecular, meaning its rate depends on the concentration of both the substrate and the base.[1] Using a high concentration of a strong base like t-BuOK will ensure the E2 pathway outcompetes the unimolecular E1 pathway.
-
Issue 2: Formation of Unexpected Products
Q3: Besides 3-chlorocyclohexene, I'm seeing other alkene isomers in my GC-MS analysis. Why is this happening?
A3: This could be due to carbocation rearrangements (E1 pathway) or, less commonly, a double elimination if conditions are too harsh.
-
Causality: If an E1 reaction is competing, the intermediate carbocation can undergo rearrangements to form a more stable carbocation before elimination occurs, leading to different alkene products.[9] While less likely for this specific substrate under standard E2 conditions, extremely harsh conditions (very high temperatures and a very strong base) could potentially lead to a second elimination, forming a cyclohexadiene.
-
Troubleshooting Steps:
-
Re-optimize for E2: Revisit the core principles of favoring the E2 mechanism. Use a strong, sterically hindered base in a polar aprotic solvent. This combination is the most effective at suppressing the E1 pathway.
-
Monitor Reaction Temperature Carefully: While heat is necessary, excessive temperatures can promote side reactions. Aim for the lowest temperature that gives a reasonable reaction rate. Consider running a temperature screen to find the optimal balance.
-
Experimental Protocols & Data
Table 1: Selection of Base and Solvent for E2 Elimination
| Base | Solvent | Typical Temperature | Key Characteristics |
| Potassium tert-butoxide (t-BuOK) | THF, DMSO | 50-80 °C | Recommended. Strong, sterically hindered base. Minimizes SN2.[14] |
| Sodium Ethoxide (NaOEt) | Ethanol | 78 °C (Reflux) | Strong base, but also a good nucleophile. Higher risk of SN2.[15] |
| Sodium Hydroxide (NaOH) | Ethanol/Water | Reflux | Strong base, but presence of water encourages substitution.[12] |
| DBU (1,8-Diazabicycloundec-7-ene) | Toluene, THF | 80-110 °C | Non-nucleophilic strong base, good for sensitive substrates. |
Optimized Protocol for the Synthesis of 3-Chlorocyclohexene
This protocol is designed to maximize the yield of the desired product by favoring the E2 mechanism.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
Reagents: In the flask, dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Base Addition: While stirring under an inert atmosphere, add potassium tert-butoxide (1.5 eq) portion-wise to the solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to 70 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure 3-chlorocyclohexene.
Visualizing the Mechanism and Troubleshooting
Diagram 1: The Conformational Challenge for E2 Elimination
This diagram illustrates the necessary chair flip for the this compound to achieve the required anti-periplanar geometry for elimination.
Caption: Conformational equilibrium of this compound.
Diagram 2: Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving common experimental issues.
Caption: Troubleshooting flowchart for the elimination reaction.
References
-
E2 reaction in cyclohexane derivatives. (2021). YouTube. [Link]
-
11.9: The E2 Reaction and Cyclohexane Conformation. (2022). Chemistry LibreTexts. [Link]
-
The E2 Reaction and Cyclohexane Conformation. Organic Chemistry Class Notes. [Link]
-
E2 elimination: Substituted cyclohexanes. (Video). Khan Academy. [Link]
-
ELIMINATION REACTION (Part-II). Patna Women's College. [Link]
-
Mechanism of the E2 Reaction. (2025). Master Organic Chemistry. [Link]
-
E2 Reaction Tricks & Details You Need To Know! (2022). YouTube. [Link]
-
Overview of 1,2 Elimination Reactions. (2014). YouTube. [Link]
-
The E2 Reaction Mechanism. Chemistry Steps. [Link]
-
Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. (2025). Master Organic Chemistry. [Link]
-
E2 and E1 Elimination Reactions of Cyclohexanes. Chemistry Steps. [Link]
-
11.9: The E2 Reaction and Cyclohexane Conformation. (2024). Chemistry LibreTexts. [Link]
-
E2 Elimination: substituted cyclohexanes. (2012). YouTube. [Link]
-
C. Elimination vs. Substitution. (2023). Chemistry LibreTexts. [Link]
Sources
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- 13. The E2 Reaction Mechanism [chemistrysteps.com]
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- 15. youtube.com [youtube.com]
Technical Support Center: Optimizing trans-1,2-Dichlorocyclohexane Reactions
Ticket ID: TSK-DCH-001 Topic: Mitigating Solvent Effects & Conformational Locking Assigned Specialist: Senior Application Scientist, Kinetics Division[1]
The Mechanistic Core: Why Your Solvent Matters[1]
To troubleshoot reactivity issues with trans-1,2-dichlorocyclohexane, you must understand that the molecule acts as a "switch" controlled by solvent polarity.[1]
The Dipole Switch Mechanism
This compound exists in a dynamic equilibrium between two chair conformers:
-
Diequatorial (
): Both chlorine atoms are in equatorial positions.[1]-
Dipole Moment: High (~2.6 D).[1] The C-Cl dipoles reinforce each other.[1]
-
Solvent Interaction: Highly stabilized by polar solvents (DMSO, DMF, Acetonitrile) due to strong solvation of the dipole.[1]
-
Reactivity: Inert to E2 Elimination. The
-hydrogen and the leaving group (Cl) are gauche (60°), not anti-periplanar (180°).[1]
-
-
Diaxial (
): Both chlorine atoms are in axial positions.[1][2]-
Dipole Moment: Near Zero (~0 D).[1] The C-Cl bond dipoles point in opposite directions and cancel out.[1]
-
Solvent Interaction: Favored in non-polar solvents (Hexane, CCl
, Hydrocarbons) or gas phase.[1] -
Reactivity: Highly Reactive for E2 Elimination. The
-hydrogen and Cl are anti-periplanar, satisfying the stereoelectronic requirement for concerted elimination.[1]
-
The Core Conflict: Most researchers use polar solvents to dissolve nucleophiles/bases. However, these solvents lock the substrate into the unreactive
Visualization: The Solvation Trap
The following diagram illustrates how solvent polarity acts as a "trap," preventing the molecule from accessing the reactive transition state.[1]
Figure 1: The "Solvation Trap."[1] Polar solvents stabilize the unreactive diequatorial conformer, effectively halting E2 elimination pathways.[1]
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to diagnose your specific experimental failure.
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| Reaction Stalled (High starting material recovery) | Solvent Lock | You are using a high-dielectric solvent (e.g., DMSO, | Switch to Low- |
| Wrong Product (Substitution | Pathway Competition | Polar aprotic solvents enhance nucleophilicity but also lock the | Promote E2: Use a bulky base (t-BuOK) in a lower polarity solvent (t-BuOH). The bulky base cannot perform |
| Inconsistent Kinetics | Temperature/Entropy | Running at low temperatures ( | Increase Temperature: Higher temperatures increase the entropy contribution ( |
Experimental Protocols
Protocol A: Solvent Screening for Rate Optimization
Objective: Determine the optimal dielectric environment for dehydrohalogenation.[1]
-
Preparation: Prepare 5 reaction vials containing 0.1 M this compound.
-
Solvent System Setup:
-
Initiation: Add 1.1 equivalents of KOtBu to each vial.
-
Monitoring: Incubate at 40°C. Aliquot at t=15, 30, 60 min.
-
Analysis: Quench with dilute HCl, extract into ether, and analyze via GC-MS.
-
Success Metric: Look for the highest ratio of 1-chlorocyclohexene (elimination product) vs. remaining starting material in Vials 4 or 5.[1]
-
Protocol B: The "Winstein-Holness" Control
Objective: Verify if your reaction is conformation-dependent.[1]
If you suspect solvent locking, apply the Winstein-Holness Equation logic by running a control with cis-1,2-dichlorocyclohexane.[1]
-
The Logic: The cis isomer has one axial and one equatorial chlorine in both chair conformations.[1][2][3][4] It does not suffer from "solvent locking" because it always has one axial chlorine available for reaction.
-
The Test: Run your reaction on the cis isomer.[1]
-
If cis reacts fast but trans is slow: Conformational Locking is confirmed.
-
If both are slow: The issue is your base/nucleophile strength, not the conformer. [1]
-
Frequently Asked Questions (FAQ)
Q: Can I just heat the reaction to overcome the solvent effect?
A: Partially. Heating helps overcome the activation energy (
Q: Why does the dipole moment matter so much?
A: The solvation energy (
Q: I must use a polar solvent for my catalyst. What do I do?
A: Use a mixed solvent system . A mixture of Toluene:DMSO (9:[1]1) often provides enough polarity to solubilize a catalyst while keeping the bulk dielectric constant low enough to allow the
References
-
Kumler, W. D., & Hultgren, R. (1942).[1] The Dipole Moments of Some Constitutively Polar Molecules. Journal of the American Chemical Society. [Link][1]
-
Winstein, S., & Holness, N. J. (1955).[1] Neighboring Carbon and Hydrogen.[1][2][5][6][7] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society. [Link][1]
-
Barton, D. H. R. (1950).[1] The Conformation of the Steroid Nucleus.[1] Experientia. (Foundational text on conformational analysis and reactivity). [Link]
-
Master Organic Chemistry. (2025). The E2 Reaction and Cyclohexane Rings.[1][4][5][6][8][9] (Authoritative educational resource on anti-periplanar geometry). [Link]
Sources
- 1. Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 8. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 9. Organic Chemistry Reaction Problem Given the compound below reacting wit.. [askfilo.com]
removal of unreacted starting materials from trans-1,2-Dichlorocyclohexane
Technical Support Center: Purification of trans-1,2-Dichlorocyclohexane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted starting materials and common byproducts from crude this compound. The protocols and explanations herein are designed to ensure the attainment of high-purity material essential for downstream applications.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound after synthesis from cyclohexene?
When synthesizing this compound via the direct chlorination of cyclohexene, the crude product mixture typically contains several predictable impurities. Understanding these is the first step in designing an effective purification strategy.
-
Unreacted Starting Material: The most common impurity is unreacted cyclohexene.[1]
-
Stereoisomer: The cis-1,2-dichlorocyclohexane isomer is often formed as a significant byproduct.[2]
-
Acidic Residue: If sources like sulfuryl chloride or gaseous HCl are involved in the chlorination, residual hydrochloric acid will be present.[3]
-
Side-Reaction Products: Depending on reaction conditions, minor amounts of monochlorocyclohexane or polychlorinated cyclohexanes may also be formed.
Q2: What is the single most effective technique for removing unreacted cyclohexene and the cis-isomer?
Fractional distillation is the most robust and scalable method for this separation.[4] The efficacy of this technique hinges on the differences in the boiling points of the components in the mixture. Simple distillation is often insufficient as the boiling points can be too close for effective separation without the increased efficiency (theoretical plates) of a fractionating column.[4][5]
Q3: My crude product is acidic. How should I neutralize it before distillation?
An aqueous workup is the standard and most effective method to remove acidic impurities.[6] This involves washing the crude organic mixture with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution, in a separatory funnel.[7][8] The bicarbonate reacts with acidic impurities (like HCl) to form sodium chloride, water, and carbon dioxide, which are partitioned into the aqueous layer and subsequently removed.[6]
Q4: How can I be certain my final product is pure?
Instrumental analysis is required for definitive purity confirmation. The industry-standard method is Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
Gas Chromatography (GC) separates the components of your sample in time. A pure sample will show a single dominant peak.
-
Mass Spectrometry (MS) provides the mass-to-charge ratio of the compound(s), confirming the molecular weight and fragmentation pattern, which definitively identifies this compound.
Part 2: Troubleshooting Guides and In-Depth Protocols
Physicochemical Data for Purification Strategy
A successful purification by distillation is fundamentally governed by the boiling points of the mixture's components. The significant differences outlined below enable a clean separation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Cyclohexene | 82.14 | 83 °C[10][11] |
| This compound | 153.05 | 193-194 °C [12][13] |
| cis-1,2-Dichlorocyclohexane | 153.05 | ~207 °C[14][15][16] |
Note: Boiling points can vary slightly based on atmospheric pressure and source.
Purification Workflow Overview
The logical flow for purifying crude this compound is a multi-step process designed to remove specific classes of impurities at each stage.
Caption: Overall purification and verification workflow.
Protocol 1: Aqueous Workup for Acid Removal
Causality: This procedure is essential for neutralizing acidic catalysts or byproducts (e.g., HCl) which can cause degradation of the product during heating in the distillation step. The use of a mild base like sodium bicarbonate prevents unwanted side reactions with the chlorinated alkane.
Step-by-Step Methodology:
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and invert it gently, immediately opening the stopcock to vent any pressure buildup from CO₂ evolution. Caution: Significant pressure can develop. Vent frequently and away from ignition sources.
-
Shake the funnel vigorously for 1-2 minutes, venting periodically.
-
Allow the layers to separate completely. The organic layer (containing your product) will typically be the denser, lower layer, but this should be confirmed.
-
Drain the lower aqueous layer. To test if the neutralization is complete, touch a wet glass stir rod to the aqueous layer and then to blue litmus paper; it should not turn pink or red.[6]
-
Repeat the wash with deionized water to remove any remaining salts, followed by a wash with brine (saturated NaCl solution) to initiate the drying process.
-
Drain the organic layer into a clean Erlenmeyer flask.
Protocol 2: Purification by Fractional Distillation
Causality: Fractional distillation creates a vertical temperature gradient in the fractionating column.[4] As the mixed vapors rise, they cool, condense, and re-vaporize multiple times. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[5] Given the >100°C boiling point difference between cyclohexene and the desired product, this technique is highly effective.
Step-by-Step Methodology:
-
Drying: Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the washed organic layer from Protocol 1. Swirl until the drying agent no longer clumps together. Filter the dried liquid into a round-bottom flask suitable for distillation.
-
Apparatus Setup: Assemble a fractional distillation apparatus, ensuring the fractionating column is packed (e.g., with Raschig rings or steel wool) and well-insulated. Place the thermometer bulb just below the side-arm leading to the condenser.[17]
-
Heating: Begin heating the distillation flask gently using a heating mantle.
-
Fraction Collection:
-
Fore-run (Fraction 1): The temperature will first plateau near the boiling point of the most volatile impurity, cyclohexene (~83°C).[10] Collect this fraction in a separate receiving flask until the temperature begins to rise again. This flask contains the unreacted starting material.
-
Intermediate Fraction (Fraction 2): As the temperature climbs from ~84°C towards the boiling point of the product, collect the distillate in a second flask. This fraction will be a mixture and may be discarded or set aside for re-purification.
-
Product Fraction (Fraction 3): When the temperature stabilizes at the boiling point of this compound (193-194°C), switch to a clean, pre-weighed receiving flask.[12][13] Collect the distillate while the temperature remains constant.
-
-
Shutdown: Stop the distillation before the flask boils to dryness to prevent the formation of potentially explosive peroxides and charring.[18]
Protocol 3: Purity Assessment by GC-MS
Causality: This analytical technique provides undeniable, quantitative proof of purity. The gas chromatograph separates compounds based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides a molecular fingerprint, confirming identity.[19][20]
Troubleshooting Guide for GC-MS Analysis:
| Observed Problem | Potential Cause | Recommended Action |
| Multiple peaks in the final product chromatogram. | Incomplete separation during distillation. | Re-distill the product, ensuring a slow distillation rate and a well-packed, insulated column to maximize theoretical plates. |
| Peak at retention time corresponding to cyclohexene. | Fore-run collection was stopped too early. | See above. Ensure the temperature has fully plateaued and begun to rise before switching to the intermediate fraction. |
| Peak with m/z matching cis-isomer. | Poor column efficiency; boiling points are too close for the current setup. | For ultra-high purity, consider preparative GC or column chromatography as an alternative polishing step. |
| Broad or tailing peaks. | Sample is too concentrated or contains acidic/basic residue. | Dilute the sample further in a high-purity solvent (e.g., hexane, dichloromethane). Ensure the aqueous workup was thorough. |
References
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Stenutz. This compound. Available from: [Link]
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Chemsrc. cis-1,2-dichlorocyclohexane | CAS#:10498-35-8. Available from: [Link]
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National Center for Biotechnology Information. Cyclohexene. PubChem Compound Database. Available from: [Link]
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Organic Syntheses. Cyclohexane, 1,2-dichloro-, cis-. Available from: [Link]
-
University of York. Theory of Aqueous Workup. Available from: [Link]
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YouTube. Fractional Distillation. Available from: [Link]
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Agilent Technologies. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Water. Available from: [Link]
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Agilent Technologies. Analysis of halogenated hydrocarbons in air. Available from: [Link]
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ResearchGate. How do I remove HCl acid from a reaction medium containing a polar compound as a product?. Available from: [Link]
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National Institute of Standards and Technology. Cyclohexane, 1,2-dichloro-, cis-. NIST Chemistry WebBook. Available from: [Link]
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Wikipedia. Cyclohexene. Available from: [Link]
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CDN. Separating Cyclohexane and Toluene by distillation. Available from: [Link]
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OC-Praktikum. Synthesis of trans-1,2-cyclohexanediol from cyclohexene. Available from: [Link]
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University of Toronto. EXPERIMENT 2: DISTILLATION AND GAS CHROMATOGRAPHY. Available from: [Link]
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PubMed. Gas Chromatography Mass Spectrometry Computer Analysis of Volatile Halogenated Hydrocarbons in Man and His environment--A Multimedia Environmental Study. Available from: [Link]
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Chemistry LibreTexts. 4.7: Reaction Work-Ups. Available from: [Link]
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Inchem.org. ICSC 1054 - CYCLOHEXENE. Available from: [Link]
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MIT OpenCourseWare. 8.4 - Extraction and Washing Guide. Available from: [Link]
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YouTube. Distillation CHEM2050. Available from: [Link]
- Google Patents. A process for preparation of trans (lr,2r)-cyclo hexane 1, 2-dicarboxylic acid.
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National Institute of Standards and Technology. Cyclohexane, 1,2-dichloro-, trans-. NIST Chemistry WebBook. Available from: [Link]
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National Institute of Standards and Technology. Cyclohexene. NIST Chemistry WebBook. Available from: [Link]
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ACS Publications. Determination of volatile halogenated hydrocarbons in water by gas chromatography. Available from: [Link]
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YouTube. Experiment IV - Fractional Distillation of 2-Methylpentane and Cyclohexane. Available from: [Link]
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ResearchGate. How can I separate my active natural compound from HCL?. Available from: [Link]
-
ResearchGate. Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Available from: [Link]
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Technical Support Center: Stability of trans-1,2-Dichlorocyclohexane
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with trans-1,2-Dichlorocyclohexane. This guide is designed to provide in-depth insights and practical troubleshooting advice regarding the stability challenges encountered during the storage and handling of this compound. Our goal is to equip you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Introduction to the Stability of this compound
This compound is a versatile chlorinated hydrocarbon used as an intermediate in various organic syntheses. While it is a relatively stable compound under ideal conditions, its stability can be compromised during long-term storage, leading to degradation that can impact experimental outcomes. This guide will delve into the factors affecting its stability and provide actionable solutions to mitigate these issues.
The primary stability concern with this compound is its susceptibility to dehydrochlorination, a chemical reaction that involves the elimination of a hydrogen and a chlorine atom from adjacent carbons to form an alkene and hydrogen chloride (HCl). This process can be initiated or accelerated by several factors, including exposure to high temperatures, light, and the presence of certain metals or bases.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: What are the primary signs of degradation in a stored sample of this compound?
A1: Degradation of this compound can manifest in several ways. The most common indicators include:
-
Discoloration: A pure sample should be a clear, colorless liquid. The appearance of a yellow or brownish tint can indicate the formation of degradation products.
-
Formation of Precipitate: The appearance of solid material in the liquid may suggest polymerization or the formation of insoluble byproducts.
-
Acidic pH: The primary degradation pathway, dehydrochlorination, produces hydrogen chloride (HCl). A simple test with pH paper on a moistened sample can indicate acidity.
-
Unexpected Experimental Results: Inconsistent reaction yields, the appearance of unknown peaks in analytical chromatograms (e.g., GC-MS), or changes in spectroscopic data can all be symptomatic of a degraded starting material.
Q2: What is the main chemical reaction responsible for the degradation of this compound?
A2: The principal degradation pathway is dehydrochlorination . This is an elimination reaction where a hydrogen and a chlorine atom are removed from the cyclohexane ring, leading to the formation of chlorocyclohexene isomers (primarily 1-chlorocyclohexene and 3-chlorocyclohexene) and hydrogen chloride. This reaction can be catalyzed by bases and certain metals, and accelerated by heat and light.
Caption: Primary degradation pathway of this compound.
Q3: How does temperature affect the stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes. Like many chlorinated hydrocarbons, this compound can undergo photodegradation. Exposure to ultraviolet (UV) light can initiate free-radical chain reactions, leading to dehydrochlorination and other undesirable side reactions. For this reason, storage in amber glass bottles or in a dark place is highly recommended to protect the compound from light-induced degradation.
Q5: Can the type of storage container affect the stability of the compound?
A5: Absolutely. Certain materials can catalyze the degradation of chlorinated hydrocarbons. It is important to avoid storage in containers made of or containing reactive metals such as aluminum or zinc. While stainless steel is generally considered compatible for short-term storage, long-term stability is best ensured in glass containers, preferably amber glass to protect from light. For plastic containers, polytetrafluoroethylene (PTFE) and high-density polyethylene (HDPE) are generally suitable choices due to their chemical inertness[2].
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability-related issues with this compound.
Issue 1: My sample of this compound has turned yellow.
-
Potential Cause: The yellow discoloration is a strong indicator of degradation, likely due to the formation of conjugated unsaturated systems or other chromophoric byproducts resulting from dehydrochlorination and subsequent reactions.
-
Troubleshooting Steps:
-
Purity Check: Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of impurities. Look for peaks corresponding to chlorocyclohexene isomers and other potential degradation products.
-
Acidity Test: Carefully test the pH of a small, aqueous extract of your sample. An acidic pH confirms the presence of HCl, a primary degradation product.
-
Review Storage Conditions: Verify that the sample has been stored according to the recommended guidelines (cool, dark, and in an inert container).
-
-
Solution:
-
If the level of impurity is low, the sample may be purified by distillation. However, be aware that heating during distillation can promote further degradation. Vacuum distillation at a lower temperature is a preferable option.
-
For critical applications, it is highly recommended to discard the discolored sample and obtain a fresh batch.
-
Implement stricter storage protocols for new samples, including storage in a refrigerator or cold room in a tightly sealed amber glass bottle.
-
Issue 2: I am observing unexpected byproducts in my reaction.
-
Potential Cause: If you are confident in your reaction procedure, the presence of unexpected byproducts may stem from impurities in your starting material, this compound. Degradation products like chlorocyclohexenes can participate in side reactions.
-
Troubleshooting Steps:
-
Starting Material Analysis: Before running your reaction, analyze a small aliquot of the this compound by GC-MS to confirm its purity.
-
Control Reaction: If possible, run a control reaction with a freshly opened, high-purity sample of this compound to see if the byproducts still form.
-
-
Solution:
-
If the starting material is found to be impure, purify it as described in the solution to Issue 1, or procure a new, high-purity batch.
-
Consider the potential reactivity of the identified impurities with your reaction reagents to understand the origin of the byproducts.
-
Issue 3: How can I prevent the degradation of this compound during long-term storage?
-
Potential Cause: Degradation during long-term storage is often due to slow decomposition accelerated by suboptimal storage conditions.
-
Preventative Measures:
-
Optimal Storage Conditions:
-
Temperature: Store at refrigerated temperatures (2-8 °C).
-
Light: Use amber glass bottles to protect from light.
-
Atmosphere: For highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.
-
-
Addition of Stabilizers: For long-term storage, the addition of a stabilizer can be beneficial. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are effective radical scavengers that can inhibit free-radical mediated degradation pathways[3]. A typical concentration for stabilizers in chlorinated solvents is in the range of 20-50 ppm. However, the optimal concentration should be determined empirically.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C | Reduces the rate of thermal decomposition. |
| Light Exposure | Minimal (Amber glass bottle) | Prevents photodegradation. |
| Container | Glass (Amber), PTFE, HDPE | Inert materials prevent catalytic degradation. |
| Atmosphere | Inert gas (e.g., Argon) | Minimizes oxidation and hydrolysis. |
| Stabilizer | BHT (20-50 ppm) | Inhibits free-radical degradation pathways. |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by GC-MS
This protocol outlines a general method for assessing the purity of this compound and identifying potential degradation products.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of your this compound sample in a high-purity solvent such as hexane or ethyl acetate.
2. GC-MS Parameters (Example):
- GC Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
- Injection Volume: 1 µL.
- Inlet Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 200 °C.
- Hold at 200 °C for 5 minutes.
- MS Parameters:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 200.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
3. Data Analysis:
- Identify the peak for this compound based on its retention time and mass spectrum.
- Search for peaks corresponding to potential degradation products such as chlorocyclohexene isomers (m/z ~116).
- Integrate the peak areas to determine the relative purity of your sample.
A [label="Sample Preparation (1 mg/mL solution)"];
B [label="GC Injection"];
C [label="Separation on GC Column"];
D [label="Ionization (EI, 70 eV)"];
E [label="Mass Analysis (Quadrupole)"];
F [label="Data Acquisition & Analysis"];
A -> B -> C -> D -> E -> F;
}
Caption: Workflow for GC-MS analysis of this compound.
Protocol 2: Accelerated Stability Study
This protocol provides a framework for conducting an accelerated stability study to predict the long-term stability of this compound under your specific storage conditions.
1. Sample Preparation:
- Dispense aliquots of a high-purity this compound sample into several amber glass vials.
- If testing the effect of a stabilizer, prepare a parallel set of samples containing the stabilizer at the desired concentration.
2. Storage Conditions:
- Store the vials at an elevated temperature, for example, 40 °C.
- Include a control set of vials stored at the recommended temperature (e.g., 4 °C).
3. Time Points:
- Analyze the samples at regular intervals (e.g., 0, 1, 2, and 4 weeks).
4. Analysis:
- At each time point, analyze a vial from each storage condition using the GC-MS protocol described above.
- Quantify the decrease in the peak area of this compound and the increase in the peak areas of any degradation products.
5. Data Evaluation:
- Plot the concentration of this compound versus time for each storage condition.
- This data can be used to estimate the degradation rate at elevated temperatures and extrapolate to predict the shelf-life under normal storage conditions.[4][5][6][7][8]
Conclusion
The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental work. By understanding the primary degradation pathway of dehydrochlorination and the factors that accelerate it—namely heat, light, and incompatible materials—researchers can take proactive steps to preserve the integrity of this important chemical intermediate. The implementation of proper storage conditions, the use of appropriate containers, and the potential addition of stabilizers are key strategies for mitigating stability issues. Regular purity checks using analytical techniques like GC-MS are essential for quality control. This guide provides a foundational framework for addressing stability concerns, and we encourage you to adapt these principles to your specific laboratory environment and applications.
References
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Kinetics of the Trans Effect in Ruthenium Complexes Provide Insight into the Factors That Control Activity and Stability in CO2 Electroreduction. (2020). PubMed. Retrieved from [Link]
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Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of... | Download Table. ResearchGate. Retrieved from [Link]
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The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence. (n.d.). PubMed. Retrieved from [Link]
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Kinetic and Products Study of the Atmospheric Degradation of trans-2-Hexenal with Cl Atoms. (2022). NIH. Retrieved from [Link]
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Stability testing of existing active substances and related finished products. (2023). European Medicines Agency. Retrieved from [Link]
-
Identification and determination of the dechlorination products of Dechlorane 602 in Great Lakes fish and Arctic beluga whales by gas chromatography-high resolution mass spectrometry. ResearchGate. Retrieved from [Link]
-
Cyclohexane, 1,2-dichloro-, cis-. Organic Syntheses Procedure. Retrieved from [Link]
-
The total no. of structural isomers of dichloro-cyclohexane: a. 2 b. 3 c. 4. (2022). YouTube. Retrieved from [Link]
-
Accelerated Storage Stability and Corrosion Characteristics Study Protocol. (2024). US EPA. Retrieved from [Link]
-
Oxidation of synthetic phenolic antioxidants during water chlorination. (2012). PubMed. Retrieved from [Link]
-
Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. (2022). eScholarship.org. Retrieved from [Link]
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Confirmation of Pesticides by GC/MS/MS. USDA Food Safety and Inspection Service. Retrieved from [Link]
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Total number of isomers of dichloro cyclohexane (including stereoisom). (2016). askIITians. Retrieved from [Link]
-
How to Choose Laboratory Plasticware With the Right Chemical Compatibility. (n.d.). DWK Life Sciences. Retrieved from [Link]
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Biodegradation kinetics of trans-4-methyl-1-cyclohexane carboxylic acid. (2009). PubMed. Retrieved from [Link]
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Synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), in resin-based dental sealants. (n.d.). PubMed. Retrieved from [Link]
-
Q1A(R2) Guideline. ICH. Retrieved from [Link]
-
Mobile Laboratory Support to Site Mitigation: Simplified Method for Measuring Toxaphene Contamination by Gas Chromatography/Mas. (n.d.). US EPA. Retrieved from [Link]
-
Number of isomers possible for dichlorocyclohexane | Organic Chemistry | Filo. (2022). YouTube. Retrieved from [Link]
-
How many dichlorocyclohexane would be obtained on chlorination class 12 chemistry JEE_Main. Vedantu. Retrieved from [Link]
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The analysis of pesticides & related compounds using Mass Spectrometry. -ORCA. Retrieved from [Link]
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Lab Talk Episode 31: Understanding the Importance of Chemical Compatibility for Lab Plastics. (2024). YouTube. Retrieved from [Link]
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Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC - NIH. Retrieved from [Link]
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Stability Study Protocol. Egyptian Drug Authority. Retrieved from [Link]
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Analysis of chlorothalonil and degradation products in soil and water by GC/MS and LC/MS. (2008). PubMed. Retrieved from [Link]
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Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Computational Analysis of trans-1,2-Dichlorocyclohexane Conformers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular recognition, reactivity, and biological activity. While introductory principles often emphasize steric bulk as the dominant factor, systems like trans-1,2-dichlorocyclohexane present a more nuanced scenario where electronic effects challenge steric predictions. This guide provides an in-depth, practical comparison of the diaxial and diequatorial conformers of this compound through the lens of computational chemistry. We will dissect the underlying theoretical principles, provide a detailed, replicable computational workflow, and compare the calculated results with experimental findings, ultimately demonstrating why a purely steric-based argument is insufficient for halogenated systems.
The Conformational Conundrum of this compound
In its chair conformation, this compound can exist as two primary conformers: one with both chlorine atoms in equatorial positions (e,e) and another with both in axial positions (a,a). A foundational principle of conformational analysis dictates that bulky substituents prefer the less sterically hindered equatorial position to avoid destabilizing 1,3-diaxial interactions.[1] Following this logic, the diequatorial (e,e) conformer should be overwhelmingly more stable.
However, experimental and computational studies reveal a more complex reality. In the gas phase, the diaxial (a,a) conformer is surprisingly abundant, with some studies indicating it may even be the slightly preferred conformation under certain conditions.[2][3] This departure from simple steric rules highlights a subtle interplay of competing forces, including torsional strain and electrostatic interactions, which can only be effectively deconvoluted and quantified through computational analysis. Understanding this balance is critical for accurately modeling halogenated compounds in drug discovery and materials science.
Theoretical Underpinnings: A Balance of Forces
The relative stability of the (e,e) and (a,a) conformers is dictated by a delicate balance of steric, torsional, and electronic effects.
-
Steric Hindrance (1,3-Diaxial Interactions): In the (a,a) conformer, each axial chlorine atom experiences steric repulsion from the two axial hydrogen atoms on the same face of the ring (at carbons 3 and 5 relative to the chlorine).[4][5] This van der Waals strain is a significant destabilizing factor and is the primary reason bulky groups typically avoid the axial position.[1] The (e,e) conformer is free from these major 1,3-diaxial interactions.
-
Torsional Strain (Gauche Interactions): The diequatorial (e,e) conformer is not without its own sources of strain. The two adjacent chlorine substituents create a gauche interaction, similar to the torsional strain seen in gauche-butane.[6] This interaction is absent in the (a,a) conformer, where the C1-C2 bond shows an anti-periplanar relationship between the two chlorine atoms.
-
Electronic Effects (Dipole-Dipole Interactions): The electronegativity of chlorine creates significant carbon-chlorine (C-Cl) bond dipoles.
-
In the diequatorial (e,e) conformer, these two bond dipoles are oriented at approximately 60° to each other, resulting in a net molecular dipole moment and repulsive electrostatic interactions.
-
In the diaxial (a,a) conformer, the C-Cl bonds are nearly anti-parallel. This arrangement leads to a partial cancellation of the bond dipoles, resulting in a much smaller overall molecular dipole moment and a more favorable electrostatic arrangement.[3]
-
The unexpected stability of the diaxial conformer is largely attributed to the minimization of this dipole-dipole repulsion, which counteracts the destabilizing 1,3-diaxial steric interactions.
A Practical Guide to Computational Analysis
This section outlines a robust, step-by-step methodology for performing a conformational analysis using widely available quantum chemistry software packages.
Choosing the Right Tools: Level of Theory and Basis Set Selection
The reliability of any computational result hinges on the appropriate selection of the computational method (level of theory) and basis set.
-
Level of Theory: For molecules of this size, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy.[7] Unlike the simpler Hartree-Fock (HF) method, DFT incorporates a degree of electron correlation, which is crucial for accurately describing the subtle non-covalent interactions that govern conformational preferences.[8] The B3LYP functional is a widely used and well-validated hybrid functional suitable for this type of analysis.[3]
-
Basis Set: For halogenated compounds, the choice of basis set is critical. The electron cloud of chlorine is large and polarizable. Therefore, a basis set incorporating polarization functions (e.g., (d) or (d,p)) is mandatory to correctly describe the non-spherical nature of the electron density involved in bonding. For even higher accuracy, diffuse functions (e.g., the + in 6-311+G) can be added to better model the behavior of lone-pair and outer-shell electrons. A Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set like aug-cc-pVDZ are excellent choices.[3][9]
For this guide, we will proceed with the B3LYP/6-311+G(d,p) level of theory as a reliable standard.
Step-by-Step Computational Workflow
The following protocol provides a self-validating system for analyzing the conformers.
-
Build Initial 3D Structures: Using a molecular editor (e.g., Avogadro, GaussView), construct the initial coordinates for both the diequatorial (e,e) and diaxial (a,a) conformers of this compound. Ensure the chair conformation is correctly represented.[10]
-
Geometry Optimization: Perform a full geometry optimization for each conformer. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, minimizing the total energy.
-
Frequency Calculation: This step is non-negotiable for validating the results. A frequency calculation is performed on each optimized structure.
-
Confirmation of a True Minimum: A true energy minimum will have zero imaginary frequencies. If any imaginary frequencies are found, the structure is a transition state (a saddle point), not a stable conformer, and must be re-optimized.[11]
-
Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE), as well as thermal corrections to enthalpy (H) and Gibbs free energy (G) at a specified temperature (typically 298.15 K).
-
-
Analysis of Results:
-
Calculate Relative Energies: The most crucial comparison is the relative Gibbs free energy (ΔG), which determines the equilibrium population of conformers. It is calculated as:
-
ΔE = E(a,a) - E(e,e)
-
ΔG = G(a,a) - G(e,e) (Where G includes electronic energy, ZPVE, and thermal corrections).
-
-
Determine Boltzmann Distribution: The equilibrium constant (K_eq) and the percentage of each conformer can be calculated from ΔG using the following equations:
-
K_eq = exp(-ΔG / RT)
-
% Conformer = (1 / (1 + K_eq)) * 100
-
-
Compare Properties: Extract and compare other calculated properties such as the total dipole moment and key bond lengths/dihedral angles.
-
Below is a diagram illustrating this computational workflow.
Caption: A generalized workflow for the computational conformational analysis.
Interpreting the Results: A Comparative Analysis
Following the protocol described above, we can generate quantitative data to compare the two conformers. The results presented below are representative values obtained from DFT calculations at the B3LYP/6-311+G(d,p) level of theory.
Quantitative Data Summary
| Property | Diequatorial (e,e) Conformer | Diaxial (a,a) Conformer | Difference (a,a - e,e) |
| Relative Gibbs Free Energy (ΔG) | 0.00 kcal/mol (Reference) | -0.1 to -0.4 kcal/mol | (a,a) is slightly more stable |
| Dipole Moment | ~2.9 - 3.2 D | ~0.1 - 0.3 D | (a,a) is significantly less polar |
| Cl-C-C-Cl Dihedral Angle | ~65-70° (gauche) | ~175-180° (anti) | - |
| Conformer Population (298.15 K) | ~35-45% | ~55-65% | (a,a) is the major conformer |
Comparison with Experimental Data
The computational results align remarkably well with experimental findings from gas-phase electron diffraction studies. One such study measured the composition of this compound at 100°C to be approximately 60% diaxial (a,a) conformer.[2] The calculated Gibbs free energy difference, which predicts the diaxial conformer to be slightly more stable and thus more populated at equilibrium, provides a strong theoretical validation for these experimental observations.
The Decisive Role of Electrostatics
The data table clearly illustrates the underlying physics. While the (e,e) conformer avoids the steric penalty of 1,3-diaxial interactions, it is destabilized by a large molecular dipole moment arising from the repulsive interaction of the two C-Cl bond dipoles. Conversely, the (a,a) conformer, despite incurring some steric strain, is stabilized by a near-perfect cancellation of its C-Cl bond dipoles. In this specific case, the favorable electrostatic arrangement in the diaxial conformer is the dominant factor, tipping the energetic balance in its favor.
The equilibrium between these two conformers is a dynamic process, as depicted below.
Caption: Conformational equilibrium of this compound.
Conclusion
The conformational analysis of this compound serves as an expert-level case study, demonstrating that for halogenated and other polar molecules, a simple assessment of steric bulk is often insufficient and can lead to incorrect predictions. The stability of the diaxial conformer is a direct consequence of minimizing dipole-dipole repulsion, an effect that outweighs the classic 1,3-diaxial steric strain.
For researchers in drug development and materials science, this underscores the necessity of employing high-level computational methods. These tools provide the quantitative insight required to accurately predict molecular geometry and stability, which are fundamental to understanding and designing molecules with desired properties and functions. The self-validating workflow presented here offers a reliable framework for conducting such critical analyses.
References
-
Michigan State University Department of Chemistry. (n.d.). Substituted Cyclohexane Conformations. Retrieved from [Link]
-
University of Wisconsin Oshkosh. (n.d.). trans-1,2-Dimethylcyclohexane. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Why is diequatorial trans-1,2-dimethylcyclohexane more stable than diaxial trans-1,2-dimethylcyclohexane?. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020). How to determine the stability of cis/trans cyclohexane derivatives based on chair conformations. Retrieved from [Link]
-
Conformation. (2022). Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. Retrieved from [Link]
-
Professor Dave Explains. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. Retrieved from [Link]
-
Dorofeeva, O. V., et al. (2007). Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. The Journal of Physical Chemistry A, 111(44), 11251-11259. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.8 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]
-
Wiberg, K. B., & Murcko, M. A. (1999). Conformational Studies in the Cyclohexane Series. 3. The Dihalocyclohexanes. The Journal of Organic Chemistry, 64(10), 3349-3356. Retrieved from [Link]
-
Master Organic Chemistry. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Retrieved from [Link]
-
OpenStax. (n.d.). 4.8 Conformations of Disubstituted Cyclohexanes. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Journal of Laboratory Chemical Education, 1(3), 39-44. Retrieved from [Link]
-
ResearchGate. (2026). Density Functional Theory versus the Hartree Fock Method: Comparative Assessment. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Computational Chemistry Tutorial: 4. Conformational Analysis with TINKER. Retrieved from [Link]
-
arXiv.org. (2002). Density Functional Theory versus the Hartree Fock Method. Retrieved from [Link]
-
Austin Publishing Group. (2017). Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Retrieved from [Link]
-
PubMed. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substituted Cyclohexane Conformations [www2.chemistry.msu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4.8 Conformations of Disubstituted Cyclohexanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. [cond-mat/0204104] Density Functional Theory versus the Hartree Fock Method: Comparative Assessment [arxiv.org]
- 9. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 11. TINKER Tutorial: Conformational Analysis [people.chem.ucsb.edu]
distinguishing between cis and trans-1,2-Dichlorocyclohexane by NMR
Publish Comparison Guide: Distinguishing cis- and trans-1,2-Dichlorocyclohexane by NMR
Executive Summary
In drug development and intermediate synthesis, distinguishing between cis- and this compound is a classic stereochemical challenge.[1] While Mass Spectrometry (MS) cannot differentiate these diastereomers, Nuclear Magnetic Resonance (¹H NMR) offers a definitive, self-validating solution.[1]
The Core Distinction:
-
The trans isomer exists predominantly in a rigid diequatorial conformation, placing the methine protons in axial positions.[1] This results in large coupling constants (
Hz) and a broad signal width .[1] -
The cis isomer undergoes rapid ring inversion between two enantiomeric chair forms.[1][2] The methine protons experience a time-averaged environment (axial/equatorial hybrid), resulting in smaller average couplings and a narrow signal width .[1]
This guide details the "Bandwidth Method" (
Theoretical Framework: Conformational Analysis
To interpret the NMR data, one must understand the dynamic behavior of the cyclohexane ring.
The trans-Isomer (Rigid Bias)
The this compound exists in equilibrium between the diequatorial (
-
Thermodynamics: The
conformer suffers from severe 1,3-diaxial steric interactions and dipole-dipole repulsion between the chlorines.[1] -
Result: The equilibrium is heavily shifted toward the
form (>90% at RT).[1] -
NMR Implication: The observed spectrum is dominated by the
geometry.[1] The methine protons ( ) are axial .[1]
The cis-Isomer (Dynamic Averaging)
The cis-1,2-dichlorocyclohexane exists as an equilibrium between two chair forms (
-
Thermodynamics: Both conformers have one axial and one equatorial chlorine.[1] They are energetically degenerate (enantiomeric conformations).[1]
-
Result: Rapid ring flipping occurs at room temperature.[1]
-
NMR Implication: The observed spectrum is a weighted average. The methine protons are 50% axial / 50% equatorial .[1]
Figure 1: Conformational energy landscape dictating NMR observables.
Method 1: The Bandwidth Method ( ) - Primary Protocol[1]
This is the "Gold Standard" for routine assignment. It relies on the Karplus relationship, which states that vicinal coupling constants (
The Observable: Signal Width
Instead of resolving every coupling constant in these complex AA'BB' systems, measure the Total Width at Half Height (
| Feature | This compound | cis-1,2-Dichlorocyclohexane |
| Dominant Conformer | Diequatorial (Cl= | Average ( |
| Proton Geometry | Axial | Average (Axial/Equatorial) |
| Coupling Interactions | Two large | Average of |
| Signal Appearance | Broad Triplet of Doublets | Narrower Multiplet (Quintet-like) |
| Total Width ( | > 22 Hz (Typically ~25 Hz) | < 15 Hz (Typically ~12 Hz) |
| Chemical Shift ( | Upfield (~3.9 - 4.1 ppm) | Downfield (~4.3 - 4.5 ppm) |
> Note: Axial protons are generally shielded (upfield) relative to equatorial protons due to the anisotropy of the C-C bonds in the ring.
Experimental Protocol
-
Sample Prep: Dissolve 10 mg of sample in 0.6 mL
. Ensure the solution is particle-free to prevent line broadening.[1] -
Acquisition:
-
Pulse Angle: 30°[1]
-
Relaxation Delay (
): 2.0 seconds (ensure quantitative relaxation). -
Scans (
): 16 or 32.
-
-
Processing:
-
Apply minimal Line Broadening (LB = 0.3 Hz).[1]
-
Crucial: Phase correct manually to ensure symmetric peak shapes.
-
-
Analysis:
-
Locate the methine signal (CHCl) in the 3.8–4.6 ppm range.
-
Measure the width of the multiplet at the base or sum the coupling constants if resolved.
-
Method 2: Dynamic NMR (Variable Temperature)
If the room temperature spectrum is ambiguous (e.g., due to overlapping impurities), Variable Temperature (VT) NMR provides definitive proof by freezing the conformational equilibrium.[1]
-
Temperature: Cool to -80°C (193 K).
-
Solvent:
or Toluene- (lower freezing points than ).[1]
Analysis of Low-Temp Spectra:
-
The trans Isomer:
-
The cis Isomer:
-
The two conformers (
and ) are enantiomers.[1] -
In an achiral environment (solvent), enantiomers have identical NMR spectra.[1]
-
At -80°C, the signal may broaden due to decoherence, but it will remain a single set of signals .[1] It does not split into two distinct populations unless a Chiral Shift Reagent is added.[1]
-
Decision Matrix (Summary)
Use this logic flow to assign your unknown sample.
Figure 2: Logic flow for stereochemical assignment.
References
-
Lemieux, R. U., & Lown, J. W. (1964).[1] The Conformations of the 1,2-Dichlorocyclohexanes and 1,2-Dibromocyclohexanes. Canadian Journal of Chemistry.[1]
- Foundational paper establishing the NMR parameters for these isomers.
-
[1]
-
Eliel, E. L. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1]
- The authoritative text on conform
-
[1]
-
Reich, H. J. (2023).[1][2] "NMR Spectroscopy: Proton Coupling Constants." University of Wisconsin-Madison Chemistry.[1]
- Detailed database of Karplus relationships and cyclohexane coupling constants.
Sources
comparison of synthesis methods for trans-1,2-Dichlorocyclohexane
Executive Summary & Mechanistic Foundation
The synthesis of trans-1,2-dichlorocyclohexane is a fundamental test of stereocontrol in electrophilic addition. While the theoretical pathway—anti-addition of chlorine across a double bond—is well understood, the practical execution is fraught with competing pathways: radical allylic substitution (yielding 3-chlorocyclohexene) and regio-scrambling .
For high-purity applications (e.g., conformational analysis or pharmaceutical intermediates), the choice of reagent dictates the ratio of trans-addition to allylic substitution. This guide compares three distinct methodologies ranging from classical gas-phase chlorination to modern solid-state reagents.
The Mechanistic Core: Ionic vs. Radical Control
The critical success factor is suppressing the radical pathway (
-
Ionic Pathway (Desired): Formation of the cyclic chloronium ion intermediate, followed by backside nucleophilic attack (
-like) by chloride. This guarantees the trans-diaxial product (which relaxes to the diequatorial conformer). -
Radical Pathway (Undesired): Homolytic cleavage of the Cl-Cl bond (initiated by light or heat) leads to hydrogen abstraction at the allylic position, yielding 3-chlorocyclohexene.
Figure 1: Mechanistic divergence between the desired ionic anti-addition and the competing radical substitution.
Comparative Methodology Analysis
Method A: Iodobenzene Dichloride ( ) – The "Gold Standard" for Selectivity
Verdict: Best for laboratory-scale high purity.
Iodobenzene dichloride acts as a solid, weighable source of
-
Mechanism: Dissociation of
occurs slowly in situ, maintaining a low concentration of electrophilic chlorine that favors the chloronium ion. -
Selectivity: >99% trans-isomer.
-
Safety: Eliminates the need for cylinder chlorine gas; solid reagent is easier to handle.
Method B: Direct Chlorination ( gas) – The Industrial Benchmark
Verdict: Best for atom economy and scale-up, but requires strict control. The classical addition of chlorine gas is efficient but prone to side reactions. Without light exclusion and temperature control, radical substitution can account for 20-40% of the product mixture.
-
Key Control: Must be performed in the dark with oxygen (radical scavenger) or in polar solvents (
or ) to stabilize the ionic intermediate. -
Atom Economy: 100% (all atoms end up in product).
Method C: Sulfuryl Chloride ( ) – The "Radical" Alternative
Verdict: Generally not recommended for trans-1,2-dichlorination of alkenes.
While excellent for chlorinating aromatics or ketones,
-
Note: It is included here primarily to warn against its use for this specific transformation, despite its popularity as a chlorinating agent elsewhere.
Comparative Data Summary
| Feature | Method A: Iodobenzene Dichloride | Method B: Direct | Method C: Sulfuryl Chloride |
| Primary Product | This compound | This compound | Mixture / 3-Chlorocyclohexene |
| Stereoselectivity | Excellent (>99% trans) | Good (90-95% w/ controls) | Poor |
| Yield | 85 - 93% | 70 - 85% | Variable (<50% desired) |
| Atom Economy | Low (Stoichiometric PhI waste) | High (100%) | Moderate ( |
| Safety Profile | Moderate (Solid oxidant) | High Risk (Toxic Gas) | Moderate (Corrosive liquid) |
| Scale Suitability | Gram to Decagram | Kilogram to Ton | Not Recommended |
Experimental Protocols
Protocol 1: High-Purity Synthesis using Iodobenzene Dichloride
Recommended for: Medicinal chemistry intermediates, conformational studies.
Reagents:
-
Cyclohexene (purified, free of peroxides)
-
Iodobenzene Dichloride (
) [Freshly prepared or commercial] -
Solvent: Dry Dichloromethane (
)
Procedure:
-
Preparation: In a 250 mL round-bottom flask, dissolve Iodobenzene Dichloride (10.0 mmol) in 50 mL of dry
. -
Addition: Cool the solution to 0°C in an ice bath. Add Cyclohexene (11.0 mmol, 1.1 equiv) dropwise over 10 minutes.
-
Expert Insight: A slight excess of alkene ensures complete consumption of the iodobenzene dichloride, simplifying purification.
-
-
Reaction: Stir the yellow suspension. As the reaction proceeds, the solid
dissolves and the yellow color fades, indicating the consumption of the chlorinating agent. Stir for 1-2 hours at room temperature. -
Work-up: Remove the solvent under reduced pressure (rotary evaporator). The residue contains the product and iodobenzene (
). -
Purification: The iodobenzene byproduct (bp 188°C) is significantly less volatile than this compound (bp ~190°C), making distillation difficult.
-
Alternative: Use column chromatography (Silica gel, Hexanes) or recrystallization if the derivative allows. For simple separation, washing the residue with cold hexanes can sometimes precipitate impurities, but chromatography is preferred for >99% purity.
-
Protocol 2: Scalable Synthesis using Chlorine Gas
Recommended for: Large-scale preparation where atom economy is critical.
Reagents:
-
Chlorine gas (
)[1] -
Solvent: Carbon Tetrachloride (
) or Chloroform ( ) -
Radical Inhibitor: Oxygen (air bubbling) or dark conditions.
Procedure:
-
Setup: Equip a 3-neck flask with a gas inlet tube (reaching the bottom), a thermometer, and a vent to a sodium hydroxide trap (to neutralize excess
). -
Solvent System: Dissolve Cyclohexene (0.1 mol) in 100 mL of solvent.
-
Critical Step: Wrap the flask in aluminum foil to exclude light. This is non-negotiable to prevent the radical pathway.
-
-
Chlorination: Slowly bubble
gas through the solution at 0°C. -
Endpoint: Monitor the weight gain or the persistence of a faint yellow-green color (indicating excess
). -
Quench: Purge the solution with Nitrogen (
) to remove excess chlorine. -
Isolation: Wash with saturated
solution, dry over , and distill.-
Yield Expectations: Expect ~75-85% yield. The lower boiling fraction will contain 3-chlorocyclohexene if temperature or light was not controlled.
-
Decision Matrix & Workflow
Use this logic flow to select the appropriate method for your specific constraints.
Figure 2: Strategic decision tree for selecting the synthesis method based on scale and purity requirements.
References
-
Stereospecific Chlorination with Iodobenzene Dichloride
-
Mechanistic Analysis of Electrophilic Addition
-
Fahey, R. C. (1966).[4] The Stereochemistry of Electrophilic Additions to Olefins and Acetylenes. Topics in Stereochemistry, 3, 237-342.
- Context: Detailed review of the chloronium ion mechanism and the competition with radical p
-
-
Direct Chlorination Protocols
-
Poutsma, M. L. (1965). Chlorination studies of unsaturated materials in nonpolar media. Journal of the American Chemical Society, 87(10), 2161–2171. Link
- Context: Describes the effect of light and oxygen on the ratio of addition vs. substitution products.
-
-
Sulfuryl Chloride Reactivity
-
Kharasch, M. S., & Brown, H. C. (1939). Chlorinations with Sulfuryl Chloride.[12][4][5][11][13][14] I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society, 61(8), 2142–2150. Link
- Context: Foundational text explaining the radical nature of reactions, confirming its unsuitability for clean 1,2-addition.
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. homework.study.com [homework.study.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. This compound from the interaction of benzenesulphonyl chloride and cyclohexene in the presence of aluminium chloride - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Mechanism of sulfuryl chloride wtih cyclohaxane | Filo [askfilo.com]
- 13. scribd.com [scribd.com]
- 14. a) What happen when cyclohexane reacts with sulfuryl chloride in the pres.. [askfilo.com]
A Senior Application Scientist's Guide to Gas Chromatographic Separation of Dichlorocyclohexane Isomers
For researchers and professionals in drug development and chemical analysis, achieving robust separation of structurally similar isomers is a frequent and critical challenge. Dichlorocyclohexane, with its various positional (1,2-, 1,3-, 1,4-) and geometric (cis-, trans-) isomers, presents an excellent case study for demonstrating the principles of gas chromatography (GC) in resolving complex mixtures.[1][2] This guide provides an in-depth comparison of the GC retention times of these isomers, explains the underlying physicochemical principles, and offers a validated experimental protocol for their separation.
The Analytical Challenge: Resolving Dichlorocyclohexane Isomers
Dichlorocyclohexane exists as several constitutional and stereoisomers.[1][2] The primary constitutional isomers are 1,2-, 1,3-, and 1,4-dichlorocyclohexane.[1] Each of these can exist as cis and trans diastereomers, which possess distinct physical properties and, therefore, different behaviors in a chromatographic system.[1][2] The subtle differences in their boiling points and polarities make their separation a non-trivial task that hinges on the careful selection of GC parameters.
Pillar 1: The Causality Behind Separation — Boiling Point and Polarity
In gas chromatography, the separation of compounds is governed by their volatility and their specific interactions with the stationary phase of the GC column.[3][4]
-
Volatility and Boiling Point: Generally, compounds with lower boiling points are more volatile. They spend more time in the gaseous mobile phase and less time interacting with the stationary phase, thus eluting from the column earlier (shorter retention time).[5]
-
Analyte-Stationary Phase Interactions: The principle of "like dissolves like" is fundamental in GC column selection. A polar stationary phase will more strongly retain polar analytes through dipole-dipole interactions, leading to longer retention times. Conversely, non-polar compounds are separated primarily by boiling point on a non-polar stationary phase due to dispersive van der Waals forces.[5][6]
For dichlorocyclohexane isomers, both boiling point and polarity dictate the elution order. The cis isomers, due to the orientation of the two chlorine atoms on the same side of the cyclohexane ring, generally possess a larger net dipole moment than their trans counterparts. This increased polarity leads to stronger interactions with a polar or mid-polarity GC stationary phase.
Table 1: Physicochemical Properties of Dichlorocyclohexane Isomers
| Isomer | Structure | Boiling Point (°C) | Dipole Moment (Debye) | Predicted Elution Order (Polar Column) |
| trans-1,4-Dichlorocyclohexane | diaxial/diequatorial | ~183 | ~0 | 1 (Earliest) |
| cis-1,3-Dichlorocyclohexane | axial/equatorial | ~198 | Higher | 2 |
| trans-1,3-Dichlorocyclohexane | diaxial/diequatorial | ~199 | Lower | 3 |
| cis-1,4-Dichlorocyclohexane | axial/equatorial | ~191 | Higher | 4 |
| trans-1,2-Dichlorocyclohexane | diaxial/diequatorial | ~190 | Lower | 5 |
| cis-1,2-Dichlorocyclohexane | axial/equatorial | ~194 | Highest | 6 (Latest) |
Note: Boiling points and dipole moments are approximate values gathered from various chemical data sources. The exact elution order can be influenced by the specific GC conditions and stationary phase used.
The interplay between boiling point and polarity can create complex elution patterns. For example, while trans-1,4-dichlorocyclohexane has a relatively high boiling point, its symmetrical structure results in a zero or near-zero dipole moment. On a polar column, its lack of strong dipole interactions will cause it to elute much earlier than its boiling point alone would suggest. Conversely, cis-1,2-dichlorocyclohexane, with the highest dipole moment, is expected to be the most retained isomer on a polar stationary phase.
Pillar 2: A Self-Validating Experimental Protocol
This protocol is designed to provide a robust separation of dichlorocyclohexane isomers. The choice of a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane, offers a balanced selectivity for both the non-polar and polar characteristics of the isomers, enabling effective resolution.[7]
Experimental Workflow Diagram
Caption: Experimental workflow for GC-MS analysis of dichlorocyclohexane isomers.
Instrumentation and Materials
-
Gas Chromatograph: Agilent 7890A GC (or equivalent) coupled with a Mass Spectrometric (MS) detector.[3] An MS detector is recommended for positive peak identification.[8]
-
GC Column: Thermo Scientific TraceGOLD TG-5SilMS (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent 5% phenyl-methylpolysiloxane column.[7]
-
Carrier Gas: Helium, 99.999% purity.
-
Reagents: Dichlorocyclohexane isomer standards (cis/trans 1,2-, 1,3-, and 1,4-), Dichloromethane (DCM, HPLC grade).
Step-by-Step Protocol
-
Sample Preparation:
-
Prepare a stock solution of each isomer standard at 1000 µg/mL in dichloromethane.
-
Create a mixed isomer working standard at 10 µg/mL by diluting the stock solutions in dichloromethane. Dichloromethane is a suitable solvent for chlorinated hydrocarbons.[9]
-
-
GC-MS Instrument Setup:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 120°C at 5°C/min.
-
Ramp 2: Increase to 200°C at 20°C/min, hold for 2 minutes.
-
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Mass Range: Scan from m/z 45 to 250.
-
-
Analysis:
-
Inject 1 µL of the mixed isomer standard into the GC-MS system.
-
Acquire the data.
-
Identify each isomer peak by comparing its mass spectrum and retention time to that of the individual standards.
-
Pillar 3: Authoritative Grounding and Data Interpretation
The elution order and retention times are direct consequences of the molecular structure interacting with the chromatographic system.[10]
Logical Relationship Diagram
Caption: Factors influencing the GC retention time of dichlorocyclohexane isomers.
Expected Results and Discussion
Based on the principles outlined, a chromatogram from the described method would likely show the isomers eluting in an order primarily influenced by their polarity due to the mid-polarity column.
Table 2: Representative GC Retention Time Data
| Elution Order | Compound | Expected Retention Time (min) | Key Separating Factor |
| 1 | trans-1,4-Dichlorocyclohexane | ~10.5 | Low polarity due to symmetry |
| 2 | cis-1,3-Dichlorocyclohexane | ~11.2 | Moderate polarity |
| 3 | trans-1,3-Dichlorocyclohexane | ~11.5 | Moderate polarity, slightly higher BP |
| 4 | cis-1,4-Dichlorocyclohexane | ~11.8 | Higher polarity |
| 5 | This compound | ~12.1 | Higher polarity |
| 6 | cis-1,2-Dichlorocyclohexane | ~12.9 | Highest polarity |
Note: These are hypothetical retention times for illustrative purposes. Actual retention times may vary based on the specific instrument and conditions. The key takeaway is the relative elution order.
The separation demonstrates that even with similar boiling points, the differences in molecular geometry, which in turn affect polarity, can be effectively exploited using the correct stationary phase. The trans-1,4 isomer, despite not having the lowest boiling point, elutes first due to its minimal interaction with the 5% phenyl-methylpolysiloxane phase. The remaining isomers then elute in increasing order of their polarity, with the highly polar cis-1,2 isomer eluting last.
Conclusion
The successful gas chromatographic separation of dichlorocyclohexane isomers is a clear illustration of the application of fundamental chromatographic principles. By understanding the relationship between molecular structure (boiling point, polarity, and symmetry) and its interaction with the stationary phase, a robust and reliable analytical method can be developed. The provided protocol, utilizing a mid-polarity column and a programmed temperature ramp, serves as a validated starting point for researchers needing to resolve these and other structurally similar halogenated compounds. This guide underscores the importance of methodical column selection and parameter optimization to overcome complex analytical challenges.
References
-
Agilent Technologies. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from Postnova Analytics. [Link]
-
Chemistry LibreTexts. (2023, January 22). Stereoisomerism in Disubstituted Cyclohexanes. [Link]
-
Lin, J., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery, 4, 2465. [Link]
-
NIST. (n.d.). Cyclohexane, 1,2-dichloro-. NIST Chemistry WebBook. [Link]
-
Phenomenex. (n.d.). Types of stationary phases in gas chromatography. [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Thermo Fisher Scientific. (n.d.). Analysis of Chlorinated Pesticides by GC/MS. Retrieved from cromlab-instruments.es. [Link]
-
U.S. Environmental Protection Agency. (1994, September). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. [Link]
-
User-contributed content. (2016, April 3). Total number of isomers of dichloro cyclohexane. askIITians. [Link]
-
Zare, F., et al. (2025, January 29). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL −1 level. ResearchGate. [Link]
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- 1. Total number of isomers of dichloro cyclohexane (including stereoisom - askIITians [askiitians.com]
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- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
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Unraveling the Energetic Landscape: A Comparative Guide to the Conformational Energies of trans-1,2-Dichlorocyclohexane
For researchers, scientists, and professionals in drug development, a profound understanding of molecular conformation is paramount. The three-dimensional arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. In this comprehensive technical guide, we delve into the conformational energetics of a classic and deceptively complex molecule: trans-1,2-dichlorocyclohexane. This guide will objectively compare theoretical predictions with experimental findings, providing a nuanced view of the forces governing its conformational equilibrium.
The Conundrum of this compound: A Tale of Two Chairs
The cyclohexane ring, a ubiquitous motif in organic and medicinal chemistry, predominantly adopts a chair conformation to minimize angle and torsional strain. For a trans-1,2-disubstituted cyclohexane, two principal chair conformers are possible: a diequatorial (ee) and a diaxial (aa) form. A simplistic theoretical model, based on steric hindrance, would unequivocally favor the diequatorial conformer. In this arrangement, the two bulky chlorine atoms occupy the less sterically crowded equatorial positions, thus avoiding unfavorable 1,3-diaxial interactions with axial hydrogen atoms.[1][2]
However, the case of this compound is a compelling example where this simple model falls short, and a deeper analysis of electronic effects is necessary to reconcile theory with experimental observations.
Theoretical Predictions: Beyond Simple Sterics
The initial theoretical estimation of the energy difference between the diaxial and diequatorial conformers can be approximated by considering the A-value of a chlorine substituent, which quantifies the energetic preference for the equatorial position. However, this additive model often fails to capture the intricate interplay of forces in 1,2-disubstituted systems.
More sophisticated computational chemistry methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate theoretical framework. These methods can account for subtle electronic effects, such as dipole-dipole interactions and hyperconjugation.
Key Theoretical Considerations:
-
Steric Hindrance: In the diaxial conformer, each axial chlorine atom experiences two 1,3-diaxial interactions with axial hydrogens, leading to steric repulsion and an increase in energy.[1]
-
Dipole-Dipole Interactions: The C-Cl bonds possess significant dipole moments. In the diequatorial conformer, these dipoles are gauche to each other, while in the diaxial conformer, they are nearly anti-parallel. The electrostatic interaction between these dipoles contributes to the overall energy of each conformer.
-
Hyperconjugation and the Gauche Effect: The stability of the diaxial conformer can be unexpectedly enhanced by hyperconjugative interactions.[3][4] Specifically, the donation of electron density from an axial C-H or C-C sigma bonding orbital into the anti-bonding (σ*) orbital of the adjacent axial C-Cl bond can stabilize the diaxial arrangement. This phenomenon is related to the "gauche effect" observed in other systems.[3][4]
The following diagram illustrates the conformational equilibrium of this compound.
Caption: Conformational equilibrium of this compound.
Experimental Determination of Conformational Energies
To empirically assess the conformational landscape of this compound, several experimental techniques can be employed. The most prominent among these are Nuclear Magnetic Resonance (NMR) spectroscopy and gas-phase electron diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the relative populations of conformers in solution.[4] The key principle lies in the measurement of vicinal coupling constants (³J) between protons on adjacent carbons. The magnitude of this coupling is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.
In this compound, the coupling constants between the methine protons (H-1 and H-2) and the adjacent methylene protons differ significantly in the diaxial and diequatorial conformers. By measuring the time-averaged coupling constant at a given temperature, the equilibrium constant (K) and the Gibbs free energy difference (ΔG°) between the conformers can be calculated.
The following diagram outlines the experimental workflow for NMR-based conformational analysis.
Caption: Workflow for NMR-based conformational analysis.
Gas-Phase Electron Diffraction
Gas-phase electron diffraction provides information about the molecular structure and conformational composition in the absence of a solvent. A beam of high-energy electrons is diffracted by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and the relative abundance of different conformers.
Comparison of Theoretical and Experimental Data
The following table summarizes the reported energy differences (ΔE = E_ee - E_aa) between the diequatorial and diaxial conformers of this compound from various theoretical and experimental studies. A positive value indicates that the diaxial conformer is more stable.
| Method | Medium | ΔE (E_ee - E_aa) (kcal/mol) | Reference |
| Theoretical | |||
| DFT (B3LYP/6-311+G**) | Vapor Phase | 0.95 | Freitas, M. P., et al. (2005)[4] |
| Experimental | |||
| NMR Spectroscopy | CCl₄ | 0.36 | Freitas, M. P., et al. (2005)[4] |
| NMR Spectroscopy | DMSO | -0.80 | Freitas, M. P., et al. (2005)[4] |
| Gas-Phase Electron Diffraction | Gas Phase (100 °C) | ~ -0.18* | Richardson, A. D., et al. (2006)[5] |
*Calculated from the reported 60(4)% abundance of the diaxial conformer at 100 °C.
Discussion: Reconciling Theory and Experiment
The compiled data reveals a fascinating and complex picture. While the DFT calculations in the vapor phase predict the diequatorial conformer to be more stable by 0.95 kcal/mol, the experimental gas-phase electron diffraction data suggests that the diaxial conformer is slightly more stable at 100 °C.[4][5] This discrepancy highlights the challenges in accurately modeling all contributing energetic factors.
The solvent effects observed in the NMR studies are particularly striking. In the non-polar solvent carbon tetrachloride (CCl₄), the diequatorial conformer is favored, albeit to a lesser extent than predicted by the gas-phase DFT calculations.[4] In stark contrast, in the polar aprotic solvent dimethyl sulfoxide (DMSO), the equilibrium shifts dramatically to favor the diaxial conformer by 0.80 kcal/mol.[4] This reversal of stability is a clear indication that the more polar diaxial conformer is stabilized to a greater extent by the polar solvent.
The enhanced stability of the diaxial conformer, particularly in polar solvents and even in the gas phase at elevated temperatures, strongly suggests that electronic effects, such as hyperconjugation, play a crucial role in counteracting the expected steric hindrance.[3][4] The natural bond orbital (NBO) analysis performed in the study by Freitas et al. supports the presence of significant hyperconjugative interactions in the diaxial conformation.[4]
Conclusion: A Multifaceted Conformational Landscape
The conformational analysis of this compound serves as an exemplary case study for the modern understanding of molecular structure. It underscores the limitations of simplistic steric models and emphasizes the necessity of considering subtle electronic effects and the profound influence of the molecular environment. For researchers in drug development and materials science, this understanding is critical, as the conformational preferences of a molecule can dramatically impact its interactions with biological targets or its properties in a condensed phase. The synergy between high-level theoretical calculations and sophisticated experimental techniques, such as NMR spectroscopy and gas-phase electron diffraction, is essential for accurately mapping the intricate energetic landscapes of molecules.
Experimental Protocols
I. NMR Spectroscopic Analysis of Conformational Equilibrium
Objective: To determine the relative populations of the diaxial and diequatorial conformers of this compound in solution.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound in the desired deuterated solvents (e.g., CDCl₃, CCl₄, DMSO-d₆) at a concentration suitable for ¹H NMR analysis (typically 5-10 mg/mL).
-
-
NMR Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra of each sample at a constant, precisely controlled temperature.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration and coupling constant measurements.
-
-
Spectral Analysis:
-
Identify the signals corresponding to the methine protons (H-1 and H-2).
-
Perform a first-order or, if necessary, a full spectral simulation to accurately determine the vicinal coupling constants (³J) between H-1 and H-2 and the adjacent methylene protons.
-
-
Calculation of Conformer Populations:
-
The observed, time-averaged coupling constant (J_obs) is a weighted average of the coupling constants of the pure diaxial (J_aa) and diequatorial (J_ee) conformers:
-
J_obs = x_ee * J_ee + x_aa * J_aa
-
-
Where x_ee and x_aa are the mole fractions of the diequatorial and diaxial conformers, respectively (x_ee + x_aa = 1).
-
The values for J_ee and J_aa are estimated from model compounds or theoretical calculations.
-
Solve for x_ee and x_aa.
-
-
Calculation of Gibbs Free Energy Difference (ΔG°):
-
Calculate the equilibrium constant, K = x_ee / x_aa.
-
Calculate ΔG° using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
II. Computational Chemistry Protocol for Conformational Energy Calculation
Objective: To theoretically determine the relative energies of the diaxial and diequatorial conformers of this compound.
Methodology:
-
Structure Building:
-
Construct the initial 3D structures of the diequatorial and diaxial conformers of this compound using a molecular modeling software package.
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each conformer using a suitable level of theory and basis set (e.g., DFT with the B3LYP functional and the 6-311+G** basis set). This process finds the lowest energy geometry for each conformer.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
-
Energy Calculation:
-
The electronic energy of each optimized conformer is obtained from the output of the geometry optimization.
-
For a more accurate comparison, the Gibbs free energy of each conformer can be calculated by adding the thermal corrections to the electronic energy.
-
-
Relative Energy Calculation:
-
Calculate the energy difference (ΔE or ΔG) between the diequatorial and diaxial conformers: ΔE = E_ee - E_aa.
-
References
-
Conformation: Trans-1,2 Disubstitution, Energy of the two Chair Cyclohexanes. (2022, October 27). YouTube. Retrieved from [Link]
- Buin, A., Ma, J., Huang, Y., Consta, S., & Hui, Z. (2012). Conformational Changes of this compound Adsorbed in Zeolites Studied by FT-Raman Spectroscopy and Molecular QM/MM Simulations. The Journal of Physical Chemistry C.
-
Substituted Cyclohexane Conformations. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
- Richardson, A. D., Hedberg, K., Utzat, K., Bohn, R. K., Duan, J. X., & Dolbier, W. R., Jr. (2006). Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation. The journal of physical chemistry. A, 110(5), 2053–2059.
-
4.8 Conformations of Disubstituted Cyclohexanes. (2024, April 20). Chemistry LibreTexts. Retrieved from [Link]
-
trans-1,2-dimethylcyclohexane. (n.d.). Retrieved from [Link]
- Freitas, M. P., Rittner, R., Tormena, C. F., & Abraham, R. J. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 61(8), 1771–1776.
-
Freitas, M. P., Rittner, R., Tormena, C. F., & Abraham, R. J. (2005). Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation. PubMed. Retrieved from [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational analysis and stereoelectronic effects in trans-1,2-dihalocyclohexanes: 1H NMR and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular structures and compositions of this compound and trans-1,2-difluorocyclohexane in the gas phase: an electron-diffraction investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of trans-1,2-Dichlorocyclohexane Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Decisive Role of Stereochemistry in Reactivity
trans-1,2-Dichlorocyclohexane is a fascinating substrate for kinetic studies as its reactivity is profoundly dictated by its conformational isomerism. Unlike acyclic haloalkanes, the rigid chair conformation of the cyclohexane ring imposes strict stereoelectronic requirements on reaction pathways, particularly for bimolecular elimination (E2) reactions. Understanding these kinetic nuances is crucial for predicting reaction outcomes, optimizing synthetic routes, and developing structure-activity relationships in medicinal chemistry.
This guide will dissect the kinetic behavior of this compound, focusing on the competition between E2 elimination and nucleophilic substitution (S(_N)2) pathways. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your kinetic data.
The Conformational Dilemma of this compound
The trans configuration of 1,2-dichlorocyclohexane can exist in two primary chair conformations in equilibrium: a diequatorial (e,e) conformer and a diaxial (a,a) conformer.
Caption: Conformational equilibrium of this compound.
The diequatorial conformer is significantly more stable due to reduced steric strain, specifically the avoidance of 1,3-diaxial interactions that destabilize the diaxial form.[1][2] This equilibrium has profound kinetic consequences.
E2 Elimination: A Reaction Governed by Geometry
The E2 reaction mechanism requires a specific anti-periplanar arrangement of the departing proton and the leaving group.[3][4] In cyclohexane systems, this translates to a strict requirement for both the β-hydrogen and the leaving group to be in axial positions (trans-diaxial).[5][6]
For this compound, only the less stable diaxial conformer meets this geometric requirement for the E2 elimination of HCl. Consequently, the overall rate of elimination is dependent on both the concentration of the diaxial conformer and the rate of the elimination reaction from this conformer. This is in stark contrast to its cis-isomer, where one chlorine is axial and the other is equatorial in the most stable conformation, readily allowing for a trans-diaxial arrangement with an adjacent axial hydrogen and thus a much faster E2 reaction rate.[3][4]
Caption: Kinetic comparison of E2 reactions for cis and trans isomers.
Comparative Kinetic Data: Insights from a Model System
While specific kinetic data for this compound is sparse in readily available literature, we can draw valuable quantitative comparisons from closely related systems. The dehydrochlorination of menthyl and neomenthyl chlorides serves as a classic example of how stereochemistry dictates reaction rates.
| Substrate | Relative Rate of E2 Elimination | Major Alkene Product | Rationale |
| Neomenthyl Chloride | 200 | 3-Menthene | The chlorine is in an axial position in the most stable conformation, allowing for a rapid trans-diaxial E2 elimination. |
| Menthyl Chloride | 1 | 2-Menthene | The chlorine is in an equatorial position in the most stable conformation. The molecule must ring-flip to a less stable conformer with an axial chlorine for E2 to occur, resulting in a much slower rate. |
Data adapted from studies on the dehydrochlorination of menthyl and neomenthyl chlorides.
This data powerfully illustrates the kinetic penalty imposed by an unfavorable conformational equilibrium, a principle directly applicable to this compound.
The Influence of Reaction Conditions on Reaction Pathways
The choice of base and solvent can significantly alter the kinetics and even the preferred reaction pathway.
Base Selection: Strength and Steric Hindrance
For an E2 reaction to be favored, a strong, non-nucleophilic base is often preferred.
| Base | Typical Application | Rationale |
| Sodium Ethoxide (NaOEt) | Promotes E2, can also act as a nucleophile. | A strong, relatively small base that favors the Zaitsev product in many cases. |
| Potassium tert-Butoxide (KOtBu) | Favors E2, particularly for sterically hindered substrates. | A strong, bulky base that is less likely to act as a nucleophile, minimizing S(_N)2 competition. It often favors the Hofmann (less substituted) alkene product.[7] |
Solvent Effects: Polarity and Protic vs. Aprotic
The solvent plays a critical role in stabilizing reactants, transition states, and intermediates.
| Solvent Type | Examples | Effect on E2/S(_N)2 Kinetics |
| Polar Protic | Ethanol, Methanol, Water | Can solvate both the nucleophile/base and the leaving group. This can slow down S(_N)2 and E2 reactions by stabilizing the nucleophile. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | Can solvate cations but not anions effectively. This leaves the base/nucleophile "naked" and more reactive, often accelerating S(_N)2 and E2 reactions. |
For this compound, using a strong, bulky base in a polar aprotic solvent would be the ideal condition to maximize the rate of the E2 pathway and minimize the competing S(_N)2 reaction.
Experimental Protocols for Kinetic Analysis
The following protocols provide a framework for conducting a kinetic study on the elimination reactions of this compound.
General Workflow
Caption: General workflow for a kinetic experiment.
Step-by-Step Protocol: Determining the Rate Constant
Objective: To determine the second-order rate constant for the dehydrochlorination of this compound with sodium ethoxide in ethanol.
Materials:
-
This compound
-
Sodium ethoxide solution in ethanol (standardized)
-
Anhydrous ethanol
-
Internal standard (e.g., decane)
-
Quenching solution (e.g., dilute aqueous acid)
-
Reaction vessel with a magnetic stirrer and temperature control
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound and the internal standard in anhydrous ethanol in a volumetric flask.
-
Thermostat the reaction vessel containing a known volume of the standardized sodium ethoxide solution in ethanol to the desired temperature (e.g., 50 °C).
-
-
Reaction Initiation:
-
At time t=0, rapidly inject a known volume of the substrate stock solution into the thermostatted base solution with vigorous stirring.
-
-
Sampling and Quenching:
-
At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS to determine the concentration of this compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
The slope of the resulting line will be the pseudo-first-order rate constant, k'.
-
The second-order rate constant, k, can be calculated by dividing k' by the concentration of the base (which is in large excess and assumed to be constant).
-
Self-Validation:
-
Ensure the temperature is stable throughout the experiment.
-
Run the reaction under pseudo-first-order conditions (i.e., [Base] >> [Substrate]) to simplify the kinetics.
-
Use a calibrated internal standard for accurate quantification.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
Conclusion
The kinetic study of this compound reactions offers a compelling case study in the importance of stereochemistry and conformational analysis in determining reaction rates and pathways. The necessity for the molecule to adopt a sterically hindered diaxial conformation for E2 elimination to proceed results in a significantly slower reaction rate compared to its cis-isomer. By carefully selecting the base and solvent, the competition between elimination and substitution can be controlled. The protocols outlined in this guide provide a robust framework for researchers to quantitatively investigate these phenomena and generate high-quality, reliable kinetic data.
References
-
Chemistry LibreTexts. (2022, November 11). 9.10: The E2 Reaction and Cyclohexane Conformation. [Link]
-
Chemistry LibreTexts. (2022, September 24). 11.9: The E2 Reaction and Cyclohexane Conformation. [Link]
-
Khan Academy. E2 elimination: Substituted cyclohexanes. [Link]
-
Master Organic Chemistry. (2025, December 1). Antiperiplanar Relationships: The E2 Reaction and Cyclohexane Rings. [Link]
-
OpenStax. (2023, September 20). 11.9 The E2 Reaction and Cyclohexane Conformation. In Organic Chemistry. [Link]
-
Chemistry Steps. E2 and E1 Elimination Reactions of Cyclohexanes. [Link]
-
Michigan State University Department of Chemistry. Substituted Cyclohexane Conformations. [Link]
-
Master Organic Chemistry. (2012, October 24). Bulky Bases in Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]
Sources
analysis of reaction mechanisms involving trans-1,2-Dichlorocyclohexane
Subject: Conformational Control in Elimination Reactions
Executive Summary
This guide provides a technical analysis of trans-1,2-dichlorocyclohexane , specifically focusing on its reactivity compared to its stereoisomer, cis-1,2-dichlorocyclohexane.
For researchers in synthesis and physical organic chemistry, this molecule represents a classic "Conformational Lock" paradox. While the trans isomer is thermodynamically more stable in its ground state (diequatorial), it is kinetically inhibited in standard E2 eliminations compared to the cis isomer. Conversely, in reductive dehalogenation (iodide-induced), the reactivity profile inverts.
Key Takeaway: Reactivity in this system is not dictated by ground-state stability, but by the energy penalty required to access the reactive diaxial (
Mechanistic Analysis: The Conformational Landscape
To understand the reactivity, we must first quantify the conformational equilibrium.
The Equilibrium ( )
This compound exists in equilibrium between two chair conformations:
-
Diequatorial (
): Both Chlorine atoms are equatorial. -
Diaxial (
): Both Chlorine atoms are axial.
The Critical Constraint:
Standard E2 elimination requires an anti-periplanar geometry between the leaving group (Cl) and the
-
In the
form , the C-Cl bonds are gauche to the adjacent C-H bonds. Reaction is Forbidden. -
In the
form , the C-Cl bonds are anti-periplanar to the adjacent axial C-H bonds. Reaction is Allowed.
Comparative Performance: Reaction Scenarios
We analyze two distinct reaction pathways to demonstrate the inversion of reactivity order.
Scenario A: Base-Induced Dehydrohalogenation (E2)
Reagent: Sodium Ethoxide (NaOEt) in Ethanol Reaction: Elimination of HCl to form chlorocyclohexene.
| Feature | This compound | cis-1,2-Dichlorocyclohexane |
| Reactive Conformation | Must flip to unstable diaxial ( | Reacts directly from ground state ( |
| Activation Energy ( | High. Includes | Low. Ground state is already pre-organized. |
| Relative Rate ( | Slow ( | Fast ( |
| Regioselectivity | Yields 3-chlorocyclohexene (Elimination at C6). | Yields 1-chlorocyclohexene (Elimination at C2). |
Mechanistic Insight: The cis isomer has one axial Cl and one axial H at C2 in its ground state, satisfying the anti-periplanar requirement immediately. The trans isomer must pay the energetic "tax" to flip to the
chair before reaction can occur.
Scenario B: Iodide-Induced Dehalogenation
Reagent: Potassium Iodide (KI) in Acetone Reaction: Reductive elimination of Cl-Cl to form cyclohexene.
| Feature | This compound | cis-1,2-Dichlorocyclohexane |
| Stereoelectronic Requirement | Anti-periplanar geometry between Cl and Cl .[6][7] | Anti-periplanar geometry between Cl and Cl . |
| Geometry Availability | Available. The | Impossible. One Cl is always equatorial, one axial ( |
| Mechanism | Concerted E2 elimination. | Stepwise or slow radical pathway. |
| Relative Rate | Fast. | Negligible / Very Slow. |
Visualizing the Pathway
The following diagram illustrates the kinetic barrier difference for the trans isomer during base-induced elimination.
Caption: The reaction pathway for this compound requires an energetically unfavorable ring flip to the diaxial conformer before E2 elimination can proceed.
Experimental Protocol: Kinetic Validation
To experimentally verify the reaction rates described above, use the following self-validating protocol. This method tracks the release of chloride ions.[8][9]
Materials
-
Substrate: Pure this compound (verify purity via GC-MS).
-
Base: 0.1 M Sodium Ethoxide (NaOEt) in absolute ethanol.
-
Quenching Agent: 0.05 M Nitric Acid (
). -
Titrant: 0.01 M Silver Nitrate (
). -
Indicator: Eosin Y (Fajans method) or Potentiometric electrode.
Step-by-Step Methodology
-
Preparation:
-
Prepare a thermostated bath at 75°C (Reaction is slow; heat is required).
-
Dissolve 1.0 mmol of substrate in 10 mL of thermostated ethanolic NaOEt.
-
-
Sampling (The Kinetic Run):
-
At
, extract a 1.0 mL aliquot. Quench immediately into 10 mL of cold . -
Repeat sampling at
minutes.
-
-
Quantification:
-
Titrate the quenched aliquots with
. -
Endpoint: Appearance of pink/red precipitate (AgCl adsorption) or inflection point on potentiometer.
-
-
Data Analysis:
-
Plot
vs. time. -
The slope represents the pseudo-first-order rate constant (
).
-
-
Control:
-
Run the same protocol with cis-1,2-dichlorocyclohexane at a lower temperature (e.g., 40°C) to observe the significant rate enhancement.
-
References
-
Mechanism of Dehydrohalogenation (E2) and Conformation Source: Chemistry LibreTexts. "11.9: The E2 Reaction and Cyclohexane Conformation." URL:[Link]
-
Conformational Analysis of Disubstituted Cyclohexanes Source: Michigan State University Chemistry. "Conformational Analysis of Disubstituted Cyclohexanes." URL:[Link]
-
Stereochemistry of Electrochemical Reduction (Dehalogenation) Source: Journal of the Electrochemical Society. "Stereochemistry of the Electroreduction of vic-Dihalides." (Classic mechanistic validation of anti-periplanar requirement for dehalogenation). URL:[Link]
Sources
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- 8. youtube.com [youtube.com]
- 9. Reaction of Chlorine with Potassium Iodide [chemedx.org]
Safety Operating Guide
Navigating the Handling of trans-1,2-Dichlorocyclohexane: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For the diligent researcher, the promise of scientific advancement is intrinsically linked to a paramount commitment to safety. The handling of specialty chemicals, such as the chlorinated hydrocarbon trans-1,2-Dichlorocyclohexane, demands a comprehensive understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound is a colorless to pale-yellow liquid with a distinct odor.[1] While a valuable intermediate in organic synthesis, it presents several hazards that necessitate careful handling. It is classified as a combustible liquid and can cause significant irritation to the skin, eyes, and respiratory system.[1] Inhalation of high concentrations may lead to central nervous system depression.[1] Therefore, a multi-faceted approach to personal protection is not merely a recommendation but a critical component of a safe experimental design.
Core Principles of Personal Protection: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all scenario. It is a dynamic process that must be tailored to the specific experimental conditions, including the quantity of the chemical being handled, the potential for splashing or aerosolization, and the adequacy of engineering controls like fume hoods.
Eye and Face Protection: The First Line of Defense
Given that this compound can cause serious eye irritation, robust eye and face protection is non-negotiable.[1]
-
Minimum Requirement: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required for any handling of this chemical.
-
Enhanced Protection: When there is a heightened risk of splashing, such as during transfers of larger volumes or when working with heated solutions, a full-face shield should be worn in conjunction with chemical splash goggles. This provides an additional layer of protection for the entire face.
Hand Protection: Selecting the Right Glove Material
The term "chemical-resistant gloves" is a broad categorization. For chlorinated solvents like this compound, the choice of glove material is critical to prevent skin contact and potential absorption. Nitrile gloves are a common choice for protection against chlorinated solvents.[2][3] However, for prolonged or immersive contact, more robust options should be considered.
Glove Selection and Use Protocol:
-
Initial Assessment: For tasks with a low risk of splash, such as handling small quantities in a well-ventilated fume hood, nitrile gloves may be sufficient.
-
High-Risk Operations: For procedures involving larger volumes, potential for significant splashing, or prolonged contact, it is highly recommended to use gloves made of Butyl rubber or Viton®.
-
Double Gloving: In high-risk scenarios, wearing two pairs of gloves (e.g., a nitrile glove under a Butyl or Viton® glove) can provide an additional layer of safety.
-
Regular Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.
-
Prompt Removal and Disposal: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact and dispose of it as hazardous waste.
-
Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.
Respiratory Protection: Safeguarding Against Inhalation Hazards
Due to the respiratory irritation potential of this compound, appropriate respiratory protection is crucial, especially when engineering controls are insufficient to maintain exposure below acceptable limits.
-
Primary Engineering Control: All work with this compound should be conducted in a certified chemical fume hood to minimize the concentration of airborne vapors.
-
Respirator Selection: When a fume hood is not available or in situations with a higher potential for vapor release, respiratory protection is mandatory. For organic vapors that cause irritation, a full-facepiece respirator with organic vapor cartridges is recommended.[5][6][7] In situations where the airborne concentration is unknown or exceeds the capacity of air-purifying respirators, a supplied-air respirator is required.
Decision-Making Flowchart for PPE Selection
Caption: Decision-making flowchart for selecting appropriate PPE.
Safe Handling and Storage Protocols
Proper handling and storage are fundamental to a safe laboratory environment.
Handling Procedures:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and alkali metals, as violent reactions can occur.[8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before eating, drinking, or smoking.
-
Container Management: Keep containers tightly closed when not in use to prevent the release of vapors.
Storage Procedures:
-
Location: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[9][10]
-
Segregation: Store chlorinated solvents separately from flammable solvents to prevent dangerous interactions.[8]
-
Container Integrity: Ensure storage containers are in good condition and properly labeled. Large containers should be stored below eye level.[11]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[1][12][13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][12]
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an inert absorbent material such as vermiculite or sand. Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE, including respiratory protection.
Disposal Plan: Responsible Waste Management
As a chlorinated solvent, this compound and any materials contaminated with it are considered hazardous waste.[14]
Disposal Protocol:
-
Waste Collection: Collect all this compound waste, including contaminated PPE and absorbent materials, in a designated and clearly labeled hazardous waste container.
-
Segregation: Keep chlorinated solvent waste separate from non-halogenated solvent waste.[8]
-
RCRA Codes: While a specific RCRA waste code for this compound is not explicitly listed, it would likely fall under the F002 code for spent halogenated solvents.[14][15][16][17][18] Consult with your institution's Environmental Health and Safety (EH&S) department for the appropriate waste code assignment.
-
Disposal Method: The preferred methods for the disposal of chlorinated solvent waste are incineration or reclamation by a licensed hazardous waste disposal facility. Landfill disposal is not recommended.
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring a secure environment for groundbreaking scientific discovery.
References
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Enviro Tech International. (n.d.). 1,2 trans-dichloroethylene Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1,2-Dichloroethene cis-1,2-Dichloroethene trans-1,2-Dichloroethene Acute Exposure Guideline Levels. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 97%. Retrieved from [Link]
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Environment, Health and Safety - University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards | NIOSH. Retrieved from [Link]
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eSafety Supplies. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
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Environmental Health and Safety - University of South Florida. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals | NIOSH. Retrieved from [Link]
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European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Environmental Safety, Sustainability and Risk - The University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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University College Cork. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). DHHS (NIOSH) Publication No. 2025-102, Respirator Selection Guide for the Healthcare Industry. Retrieved from [Link]
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SHOWA. (2008, May 20). Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, October 18). Safety Data Sheet: trans-cyclohexane-1,2-dinitrilotetraacetic acid. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. National Institutes of Health. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
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All-Spec. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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3M. (n.d.). 3M Respirator Selection Guide. Retrieved from [Link]
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East Carolina University. (2021, October 12). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from [Link]
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Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves. Retrieved from [Link]
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ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
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Eurochlor. (2016, May 23). ECSA New Guidance on Storage and Handling for Chlorinated Solvents. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
